Chlorisondamine diiodide
Description
Structure
2D Structure
Propriétés
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582020 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96750-66-2, 69-27-2 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chlorisondamine Diiodide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine is a bisquaternary ammonium compound that functions as a potent and long-acting antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] This in-depth technical guide elucidates the core mechanism of action of chlorisondamine diiodide, with a focus on its molecular interactions, physiological effects, and the experimental methodologies used to characterize its pharmacological profile. Chlorisondamine exhibits a complex inhibitory profile, acting as a non-competitive, insurmountable, and use-dependent antagonist, with evidence pointing towards an open-channel blockade mechanism. Its primary action is the blockade of autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.[3] In the central nervous system (CNS), it serves as a powerful tool to investigate the roles of nAChRs in various physiological and pathological processes, particularly those involving nicotine. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways involved in the action of chlorisondamine.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
Chlorisondamine's primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, chlorisondamine acts as a non-competitive antagonist.[4] Evidence suggests that it functions as an open-channel blocker, meaning it enters and occludes the ion channel pore after the receptor has been activated by an agonist like acetylcholine or nicotine.[5][6] This mode of action contributes to its characteristic use-dependent and voltage-dependent blockade.[5][6]
The blockade by chlorisondamine is often described as "insurmountable," meaning that increasing the concentration of the agonist does not fully restore the maximal response.[4] This, coupled with its exceptionally long duration of action in vivo, makes it a quasi-irreversible antagonist in functional studies.[7][8] A single administration can lead to a blockade of central nAChRs that persists for weeks.[8]
While chlorisondamine is a broad-spectrum nAChR antagonist, there is evidence to suggest some level of selectivity. Research has indicated a potential interaction with an epitope on the alpha-2 (α2) subunit of neuronal nAChRs.[1][3]
The physiological consequence of nAChR blockade is the inhibition of cholinergic transmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[2] This leads to a variety of systemic effects, including a reduction in blood pressure. In the CNS, chlorisondamine is a valuable research tool for blocking the effects of nicotine and elucidating the role of nAChRs in processes such as dopamine release.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the potency and effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Chlorisondamine and Other nAChR Antagonists
| Antagonist | Preparation | Assay | IC50 (µM) | Reference |
| Chlorisondamine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 1.6 | [4] |
| Mecamylamine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 0.3 | [4] |
| Dihydro-β-erythroidine | Rat striatal synaptosomes | Inhibition of nicotine-induced [³H]-dopamine release | 0.2 | [4] |
| Chlorisondamine | Cultured foetal rat mesencephalic cells | Inhibition of NMDA-evoked [³H]-dopamine release | ~600 | [8] |
| Mecamylamine | Cultured foetal rat mesencephalic cells | Inhibition of NMDA-evoked [³H]-dopamine release | ~70 | [8] |
Table 2: In Vivo Effects of Chlorisondamine
| Species | Administration Route | Dose | Effect | Duration of Effect | Reference |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia and prostration) | At least 14 days | [8] |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of nicotine-induced [³H]-dopamine release from striatal synaptosomes (ex vivo) | At least 84 days | [7] |
| Rat | Intravenous (i.v.) | - | Reduction of cholera toxin-induced intestinal fluid secretion by ~80% | - | [2] |
| Mouse | Intraperitoneal (i.p.) | 1-6 mg/kg | Reduction in blood pressure and cardiac output | - | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of chlorisondamine's mechanism of action.
Nicotine-Induced [³H]-Dopamine Release from Rat Striatal Synaptosomes
This in vitro assay is crucial for assessing the functional antagonism of presynaptic nAChRs that modulate dopamine release.
Protocol Summary (based on el-Bizri & Clarke, 1994): [4]
-
Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected and placed in ice-cold 0.32 M sucrose solution.
-
The tissue is homogenized in the sucrose solution.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (nerve terminals).
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
[³H]-Dopamine Loading:
-
Synaptosomes are incubated with [³H]-dopamine in the presence of a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine metabolism.
-
After incubation, the synaptosomes are washed to remove excess unincorporated [³H]-dopamine.
-
-
Superfusion and Stimulation:
-
The [³H]-dopamine-loaded synaptosomes are placed in a superfusion apparatus.
-
They are continuously perfused with physiological buffer.
-
Fractions of the perfusate are collected at regular intervals to measure basal [³H]-dopamine release.
-
To stimulate release, the synaptosomes are exposed to a pulse of nicotine-containing buffer.
-
To test the effect of chlorisondamine, the antagonist is included in the superfusion buffer prior to and during the nicotine stimulation.
-
-
Data Analysis:
-
The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.
-
Nicotine-induced release is calculated as the percentage increase over basal release.
-
The inhibitory effect of chlorisondamine is determined by comparing the nicotine-induced release in the presence and absence of the antagonist.
-
IC50 values are calculated from concentration-response curves.
-
In Vivo Ganglionic Blockade and Assessment of Central Nicotinic Effects
This protocol describes the in vivo administration of chlorisondamine to assess its long-lasting central effects.
Protocol Summary (based on Clarke, 1984 and other sources): [8]
-
Animal Model:
-
Adult male Sprague-Dawley rats are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Chlorisondamine Administration:
-
For systemic administration, chlorisondamine is dissolved in saline and injected subcutaneously (s.c.) at a dose of, for example, 10 mg/kg.
-
For central administration, a cannula is stereotaxically implanted into a cerebral ventricle, and chlorisondamine is infused directly into the cerebrospinal fluid.
-
-
Assessment of Central Nicotinic Effects:
-
At various time points after chlorisondamine administration (e.g., 1, 7, 14, or more days), animals are challenged with a systemic injection of nicotine.
-
Behavioral effects of nicotine, such as ataxia (impaired coordination) and changes in locomotor activity, are observed and quantified.
-
The ability of chlorisondamine pretreatment to block these nicotine-induced behaviors is assessed.
-
-
Ex Vivo Analysis:
-
Following the in vivo treatment period, animals can be euthanized, and their brains dissected for ex vivo assays, such as the nicotine-induced [³H]-dopamine release from striatal synaptosomes described in Protocol 3.1, to confirm the persistent blockade of nAChRs at the molecular level.[7]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of chlorisondamine.
Caption: Signaling pathway of nAChR-mediated dopamine release and its blockade by chlorisondamine.
Caption: Experimental workflows for in vitro and in vivo characterization of chlorisondamine.
Conclusion
This compound is a powerful pharmacological tool with a well-defined, albeit complex, mechanism of action centered on the non-competitive, long-lasting blockade of nicotinic acetylcholine receptors. Its utility in both peripheral and central nervous system research is underscored by its potent ganglionic blocking activity and its ability to persistently antagonize the effects of nicotine in the brain. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize chlorisondamine in their studies or to develop novel therapeutics targeting the nicotinic cholinergic system. The unique properties of chlorisondamine, particularly its insurmountable and use-dependent nature, continue to make it a relevant and valuable compound for advancing our understanding of nAChR pharmacology and physiology.
References
- 1. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ganglionic blocking compounds on in-vivo fluid secretion in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Chlorisondamine Diiodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine diiodide is a bisquaternary ammonium compound recognized for its potent and long-lasting antagonism of nicotinic acetylcholine receptors (nAChRs). Functioning as a ganglionic blocker, it inhibits neurotransmission in the autonomic ganglia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Mechanism of Action
This compound is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), meaning it does not directly compete with acetylcholine for the same binding site. Its primary mechanism involves blocking the ion channel of the nAChR, thereby preventing the influx of cations that would normally lead to neuronal depolarization.[1] This action results in the inhibition of neurotransmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[2][3]
The blockade produced by Chlorisondamine is exceptionally long-lasting, with some studies describing it as quasi-irreversible.[2][4] This persistent effect is particularly notable in the central nervous system (CNS) following direct administration, where a single dose can block the effects of nicotine for several weeks.[2][5] Research suggests that Chlorisondamine interacts with a specific epitope on the alpha-2 (α2) subunit of the neuronal nAChR.[6][7] This interaction is proposed to involve the formation of salt bridges between the quaternary ammonium groups of Chlorisondamine and acidic residues on the receptor, as well as a cation-pi interaction between the drug's tetrachloroisoindoline ring and an arginine residue on the α2 subunit.[6]
Pharmacodynamics
The pharmacodynamic effects of Chlorisondamine are a direct consequence of its antagonism of nAChRs in both the peripheral and central nervous systems.
Receptor Inhibition
Chlorisondamine demonstrates inhibitory activity at neuronal nAChRs. While specific Ki values for various nAChR subtypes are not extensively reported in the available literature, IC50 values provide insight into its potency.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.8 µM | Inhibition of nicotine-induced dopamine release from rat striatal synaptosomes. | [8] |
| IC50 | ~600 µM | Inhibition of NMDA-evoked [3H]-dopamine release in cultured fetal rat mesencephalic cells. | [2] |
Cardiovascular Effects
As a ganglionic blocker, Chlorisondamine has pronounced effects on the cardiovascular system by modulating autonomic input to the heart and blood vessels.
| Parameter | Dose | Animal Model | Effect | Reference |
| Blood Pressure | 0.1, 1, 10 mg/kg i.m. | Pigeon | Significant decrease. | [9] |
| Heart Rate | 0.1 mg/kg i.m. | Pigeon | Decrease. | [9] |
| Heart Rate | 10 mg/kg i.m. | Pigeon | Increase. | [9] |
| Blood Pressure & Heart Rate | 1-6 mg/kg i.p. | Normotensive Mice | Reduction. | [9] |
| Cardiac Output | 6 mg/kg i.p. | Normotensive Mice | Reduction. | [9] |
| Blood Pressure & Heart Rate | 1 and 2 mg/kg i.p. | DOCA-salt Hypertensive Mice | Significant reduction. | [9] |
| Cardiac Output | 1, 2, 3, and 6 mg/kg i.p. | DOCA-salt Hypertensive Mice | Reduction. | [9] |
Central Nervous System Effects
When administered centrally, Chlorisondamine produces a long-lasting blockade of nicotinic responses.
| Parameter | Dose | Animal Model | Effect | Reference |
| Nicotine-induced Locomotion and Rearing | Intracerebroventricular injection | Rat | Chronic blockade. | [7] |
| Nicotine-induced Ataxia and Prostration | 10 mg/kg s.c. | Rat | Blockade lasting 1 to 14 days. | [2] |
| Nicotine-evoked Noradrenaline Release | 10 mg/kg s.c. or 10 µg i.c.v. (21 days prior) | Rat Hippocampal Synaptosomes | Near-total block. | [10] |
| Nicotine-induced c-fos expression | - | Pigeon Brain | Blockade for up to 2 weeks. | [11] |
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited in publicly available literature. As a bisquaternary ammonium compound, its absorption after oral administration is expected to be poor and variable due to its high polarity.
-
Absorption and Distribution: When administered intraperitoneally, a dose 400-500 times the intracerebroventricular dose is required to cross the blood-brain barrier and produce central effects, indicating poor CNS penetration at lower systemic doses.[7] Following central administration of radiolabeled Chlorisondamine ([3H]-CHL), there is a long-term retention of radioactivity in specific neuronal populations, such as nigrostriatal dopaminergic neurons and the locus coeruleus.[10] This suggests intracellular accumulation may contribute to its prolonged action.[10]
-
Metabolism and Excretion: Specific metabolic pathways and excretion routes for this compound have not been extensively characterized.
Signaling Pathways
The primary signaling event initiated by Chlorisondamine is the blockade of ion flux through nAChRs. This has downstream consequences on various cellular processes.
Nicotinic Acetylcholine Receptor Signaling Blockade
The binding of acetylcholine to nAChRs normally causes a conformational change that opens the ion channel, allowing the influx of Na+ and Ca2+. This leads to membrane depolarization and the initiation of intracellular signaling cascades. Chlorisondamine, by blocking this channel, prevents these initial events.
Chlorisondamine blocking the nAChR ion channel.
Impact on Neurotransmitter Release
By blocking presynaptic nAChRs, Chlorisondamine inhibits the release of various neurotransmitters.
Inhibition of neurotransmitter release by Chlorisondamine.
Experimental Protocols
Radioligand Binding Assay for nAChRs (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like Chlorisondamine for nAChRs.
Workflow for a radioligand binding assay.
Materials:
-
Receptor source (e.g., rat brain tissue, cultured cells expressing specific nAChR subtypes)
-
Radioligand (e.g., [3H]-Nicotine, [3H]-Epibatidine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Chlorisondamine concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release (General Protocol)
This protocol outlines the general steps for measuring dopamine release in the striatum of a rat following the administration of Chlorisondamine.
Workflow for in vivo microdialysis.
Materials:
-
Adult male rat
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Perfusion pump and solutions (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum.
-
Recovery: Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate.
-
Sample Collection: After an equilibration period, collect baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., systemically or directly into the brain).
-
Post-Drug Sampling: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
Conclusion
This compound is a powerful pharmacological tool for studying the role of nicotinic acetylcholine receptors, particularly in the context of ganglionic transmission and central nicotinic signaling. Its long-lasting, quasi-irreversible blockade of nAChRs makes it unique among nicotinic antagonists. While its pharmacodynamic effects on the cardiovascular and central nervous systems are relatively well-characterized, further research is needed to fully elucidate its binding affinities for various nAChR subtypes, its complete pharmacokinetic profile, and its precise interactions with intracellular signaling cascades. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the complex pharmacology of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorisondamine inhibits the nicotine-induced stimulation of c-fos in the pigeon brain for up to 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorisondamine Diiodide: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine diiodide is a potent and long-acting antagonist of nicotinic acetylcholine receptors (nAChRs). Historically classified as a ganglionic blocker, its quasi-irreversible and insurmountable antagonism has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of nAChRs. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of this compound. It includes a compilation of quantitative data on its potency and in vivo effects, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in nicotinic acetylcholine receptor antagonists.
Chemical and Physical Properties
This compound is a bis-quaternary ammonium compound with a complex chemical structure that contributes to its long-lasting pharmacological effects.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide | [2] |
| Molecular Formula | C₁₄H₂₀Cl₄N₂ · 2I | [2] |
| Molecular Weight | 611.9 g/mol | [2] |
| CAS Number | 96750-66-2 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF and DMSO | [2] |
| SMILES | C--INVALID-LINK--(C)CC[N+]1(C)Cc2c(c(Cl)c(Cl)c(Cl)c1Cl)C1.[I-].[I-] | [2] |
| InChI Key | FPNVAOZHQUJJJQ-UHFFFAOYSA-L | [2] |
Mechanism of Action
Chlorisondamine exerts its effects primarily by acting as a non-competitive antagonist at nicotinic acetylcholine receptors.[3][4] Its mechanism is characterized by a quasi-irreversible and insurmountable blockade of nAChR function.[5][6]
Interaction with nAChRs
Chlorisondamine's structure, featuring two quaternary ammonium groups and a tetrachloroisoindoline ring, is crucial for its interaction with nAChRs.[1] It is proposed that the quaternary ammonium groups form salt bridges with acidic residues in the receptor, while the tetrachlorobenzene moiety may engage in cation-π interactions.[1] This multi-point binding contributes to its high affinity and prolonged receptor occupancy. Studies suggest that chlorisondamine acts as a channel blocker, physically occluding the ion pore upon receptor activation, thereby preventing the influx of cations like Na⁺ and Ca²⁺.[7]
Long-Lasting and Insurmountable Blockade
A single administration of chlorisondamine can lead to a blockade of central nAChR-mediated responses that persists for weeks.[5][8] This long-lasting effect is not fully explained by its pharmacokinetic profile alone, suggesting a mechanism beyond simple receptor occupancy.[6] The blockade is considered insurmountable because increasing the concentration of the agonist (e.g., nicotine) does not fully restore the receptor's function.[6] This suggests a mechanism that alters the receptor's conformation or accessibility to agonists.
Ganglionic Blockade
As a ganglionic blocker, chlorisondamine inhibits neurotransmission in the autonomic ganglia, where nAChRs are essential for signaling between preganglionic and postganglionic neurons.[3][4] This action affects both the sympathetic and parasympathetic nervous systems, leading to a wide range of physiological effects.
Quantitative Pharmacological Data
The potency and effects of chlorisondamine have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 3.1: In Vitro Potency of this compound
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 1.8 µM | Nicotine-induced dopamine release from rat striatal synaptosomes | [2] |
| IC₅₀ | ~600 µM | NMDA-evoked [³H]-dopamine release from cultured fetal rat mesencephalic cells | [5] |
Table 3.2: In Vivo Effects of this compound
| Species | Dose | Route | Effect | Duration | Reference |
| Rat | 10 mg/kg | s.c. | Blockade of central nicotinic effects (ataxia, prostration) | At least 14 days | [5] |
| Rat | 10 mg/kg | s.c. | Blockade of nicotine-induced stimulant activity | At least 5 weeks | [2] |
| Rat | 5 µg | i.c.v. | Prevention of nicotine-induced conditioned taste aversion | - | [2] |
| Cat | 50 mg/kg | - | ~50% inhibition of contractile response in superior cervical ganglion nictitating membrane | - | [2] |
| Mouse (normotensive) | 1-6 mg/kg | i.p. | Significant reduction in blood pressure and heart rate | - | [9] |
| Mouse (hypertensive) | 1-2 mg/kg | i.p. | Significant reduction in blood pressure and heart rate | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro: Nicotine-Induced Dopamine Release from Striatal Synaptosomes
This assay measures the ability of chlorisondamine to inhibit the release of dopamine from nerve terminals in the striatum, a key brain region involved in reward and addiction.[10]
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂, pH 7.4), gassed with 95% O₂/5% CO₂
-
[³H]-Dopamine
-
Nicotine
-
This compound
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.
-
Radiolabeling: Incubate the synaptosomes with [³H]-dopamine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.
-
Washing: Wash the synaptosomes three times with Krebs-Ringer buffer by centrifugation and resuspension to remove excess unincorporated [³H]-dopamine.
-
Pre-incubation with Antagonist: Aliquot the labeled synaptosomes and pre-incubate with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation of Release: Initiate dopamine release by adding nicotine (e.g., 1 µM) to the synaptosome suspension.
-
Termination of Release: After a short incubation period (e.g., 5 minutes), terminate the release by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity remaining in the synaptosomes (on the filters) and in the filtrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of total [³H]-dopamine released. Determine the IC₅₀ value of chlorisondamine by plotting the percentage inhibition of nicotine-stimulated release against the log concentration of chlorisondamine.
In Vivo: Assessment of Cardiovascular Effects in Rodents
This protocol describes the measurement of blood pressure and heart rate in rodents to evaluate the ganglionic blocking effects of chlorisondamine.[9]
Materials:
-
Mice or rats
-
This compound
-
Sterile saline (0.9%)
-
Telemetry system for blood pressure and heart rate monitoring or a non-invasive tail-cuff system
-
Anesthesia (if required for implanting telemetry devices)
Procedure:
-
Animal Preparation: Acclimate animals to the housing and experimental conditions. For telemetry studies, surgically implant the telemetry transmitter according to the manufacturer's instructions and allow for a recovery period.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.
-
Drug Administration: Prepare a solution of this compound in sterile saline. Administer the desired dose of chlorisondamine (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group (saline injection) should be included.
-
Post-treatment Monitoring: Continuously monitor and record blood pressure and heart rate for several hours or days following drug administration.
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each animal. Compare the responses between the chlorisondamine-treated and vehicle-treated groups using appropriate statistical tests. Dose-response curves can be generated by testing a range of chlorisondamine doses.
Signaling Pathways and Visualizations
Chlorisondamine, by blocking nAChRs, inhibits the downstream signaling cascades that are normally activated by acetylcholine or nicotine. These pathways are involved in a multitude of cellular processes, including neurotransmitter release, cell survival, and gene expression.
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates various downstream signaling events. Key pathways include:
-
Calcium-Dependent Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various calcium-dependent enzymes such as calmodulin kinases (CaMKs) and protein kinase C (PKC).[8] These kinases, in turn, phosphorylate a wide range of target proteins, leading to modulation of synaptic plasticity and gene expression.
-
MAPK/ERK Pathway: nAChR activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.[11]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a key regulator of cell survival and apoptosis, can also be activated downstream of nAChRs.[8]
The following diagrams, generated using the DOT language for Graphviz, illustrate the antagonism of these pathways by chlorisondamine.
Caption: Blockade of nAChR-mediated ion influx by chlorisondamine.
Caption: Inhibition of nAChR downstream signaling by chlorisondamine.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram outlines a typical workflow for screening for nAChR antagonists using an in vitro assay, such as the dopamine release assay described in section 4.1.
Caption: Workflow for in vitro nAChR antagonist screening.
Conclusion
This compound remains a critical pharmacological tool for the study of nicotinic acetylcholine receptors. Its potent, long-lasting, and insurmountable antagonist properties allow for the robust inhibition of nAChR function in both in vitro and in vivo settings. This technical guide has provided a comprehensive overview of its chemical nature, mechanism of action, and methods for its experimental investigation. The detailed protocols and visual representations of signaling pathways are intended to facilitate further research into the complex roles of nAChRs in health and disease, and to aid in the development of novel therapeutics targeting this important receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of cholinergic channels by chlorisondamine on a crustacean muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Genesis of a Ganglionic Blocker: Early Research and Discovery of Chlorisondamine Diiodide
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for effective treatments for hypertension led to the exploration of a class of compounds known as ganglionic blocking agents. These drugs offered a novel approach to blood pressure control by interrupting nerve impulses in the autonomic ganglia. Among the more potent and long-acting of these agents to emerge was Chlorisondamine, a bisquaternary ammonium compound. This technical guide delves into the early research and discovery of Chlorisondamine diiodide, providing a detailed account of its synthesis, initial pharmacological evaluation, and the experimental protocols that defined its early development.
Core Discovery and Synthesis
Chlorisondamine, chemically known as 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide, was first described in a seminal 1955 paper by Plummer, Trapold, Schneider, Maxwell, and Earl.[1] While the full, detailed synthesis protocol from this foundational paper is not widely available, the structure of Chlorisondamine suggests a multi-step synthesis common for bisquaternary ammonium compounds of that era. The general synthetic pathway would have likely involved the formation of a chlorinated isoindoline precursor, followed by quaternization reactions to introduce the two quaternary ammonium groups.
The key structural features of Chlorisondamine, a rigid chlorinated isoindoline backbone with two quaternary ammonium heads separated by a specific distance, were designed to confer high potency and a prolonged duration of action as a ganglionic blocker.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary mechanism of action of Chlorisondamine is the blockade of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[2][3] In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, propagating the nerve impulse. Chlorisondamine, as a non-depolarizing, competitive antagonist, binds to these nAChRs without activating them, thereby preventing ACh from binding and effectively blocking neurotransmission through the ganglia.[2][3] This blockade occurs in both the sympathetic and parasympathetic ganglia, leading to a reduction in autonomic tone throughout the body.
The bisquaternary structure of Chlorisondamine is crucial for its potent ganglionic blocking activity. The two positively charged nitrogen centers are thought to interact with anionic sites on the nicotinic receptor, leading to a stable and prolonged blockade.
Signaling Pathway of Ganglionic Blockade
Quantitative Data from Early Pharmacological Studies
The initial pharmacological assessments of Chlorisondamine revealed its high potency as a ganglionic blocker. Later studies provided more specific quantitative data on its activity.
| Parameter | Value | Species/System | Reference |
| IC50 (Nicotinic Acetylcholine Receptor Antagonism) | 1.8 µM | Rat striatal synaptosomes | [4] |
| In Vivo Ganglionic Blockade (Dose for ~50% inhibition of contractile response) | 50 mg/kg | Feline superior cervical ganglion nictitating membrane | |
| In Vivo Central Nicotinic Blockade (Effective Dose) | 10 mg/kg, s.c. | Rat | [5] |
Experimental Protocols
The early evaluation of Chlorisondamine relied on classic pharmacological preparations to assess ganglionic blockade. One of the key experimental models was the cat superior cervical ganglion-nictitating membrane preparation.
Cat Superior Cervical Ganglion-Nictitating Membrane Preparation
This in vivo preparation is a classic model for studying ganglionic transmission and blockade.[6]
Objective: To determine the ganglionic blocking activity of a test compound by measuring the inhibition of nerve stimulation-induced contraction of the nictitating membrane.
Methodology:
-
Animal Preparation: Cats are anesthetized, typically with an agent like sodium pentobarbital. The trachea is cannulated to ensure a clear airway.
-
Surgical Procedure: The cervical sympathetic trunk on one side is carefully dissected and isolated. Electrodes are placed on the preganglionic nerve fibers. The nictitating membrane on the same side is connected to a force transducer to record contractions.
-
Stimulation: The preganglionic nerve is stimulated with electrical pulses of supramaximal voltage at a set frequency (e.g., 40 Hz) for a short duration to induce contraction of the nictitating membrane.[7]
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously or intra-arterially.
-
Data Recording: The contractions of the nictitating membrane in response to nerve stimulation are recorded before and after the administration of the test compound.
-
Analysis: The percentage inhibition of the contraction height after drug administration compared to the pre-drug control response is calculated to determine the ganglionic blocking potency.
Experimental Workflow: Ganglionic Blockade Assay
Conclusion
The early research and discovery of this compound marked a significant advancement in the field of autonomic pharmacology and the clinical management of hypertension in its time. The development of this potent, long-acting ganglionic blocker was the result of targeted synthetic chemistry and rigorous pharmacological evaluation using classic experimental models. While its clinical use has been largely superseded by more specific and better-tolerated antihypertensive agents, the foundational research on Chlorisondamine provided valuable insights into the function of the autonomic nervous system and the pharmacology of nicotinic acetylcholine receptors. The experimental protocols and quantitative data from these early studies remain a cornerstone of our understanding of ganglionic transmission and blockade.
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ganglionic-blocking agents. 9] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effect of ultrasound-guided superior cervical ganglion block and standard triptan for migraine attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cat Nictitating Membrane [sheffbp.co.uk]
- 7. Effect of naloxone and prolonged preganglionic stimulation on noncholinergic transmission in the superior cervical ganglion of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorisondamine Diiodide: A Technical Guide for Autonomic Ganglia Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. Its quasi-irreversible and insurmountable blockade of autonomic ganglia makes it a valuable tool in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of chlorisondamine, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key experimental models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize chlorisondamine in studies investigating the role of the autonomic nervous system in various physiological and pathological processes.
Mechanism of Action
Chlorisondamine exerts its effects by blocking nicotinic acetylcholine receptors at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Unlike many other ganglionic blockers, chlorisondamine's action is characterized as quasi-irreversible and insurmountable.[2][3] This means that once bound to the receptor, it dissociates very slowly, resulting in a prolonged blockade that is not readily overcome by increasing concentrations of acetylcholine or other nicotinic agonists.[3] This persistent action is a key feature that makes chlorisondamine particularly useful for studies requiring long-term ganglionic blockade.[2] Research suggests that in vivo treatment with chlorisondamine results in a blockade of central nervous system nicotinic receptors that is resistant to prolonged in vitro wash-out, indicating a mechanism beyond simple physical trapping by the blood-brain barrier.[3]
Signaling Pathway of Autonomic Ganglionic Transmission and Blockade by Chlorisondamine
Caption: Autonomic ganglionic transmission and its blockade by Chlorisondamine.
Quantitative Data
The following tables summarize the quantitative data for this compound from various experimental studies.
Table 1: In Vitro Efficacy of Chlorisondamine
| Preparation | Assay | Agonist | IC50 (µM) | Reference |
| Cultured foetal rat mesencephalic cells | [3H]-dopamine release | N-methyl-D-aspartate (NMDA) | ~600 | [2] |
| Rat striatal synaptosomes | Nicotine-induced [3H]-dopamine release | Nicotine (10⁻⁶ M) | 1.6 | [4] |
Table 2: In Vivo Efficacy of Chlorisondamine in Rodent Models
| Animal Model | Administration Route | Dose | Effect | Reference |
| Rat | Subcutaneous (s.c.) | 0.1 mg/kg | Reduced electrically-evoked synaptic transmission in isolated superior cervical ganglion (1h post-administration) | [2] |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia and prostration) tested 1 to 14 days later | [2] |
| Normotensive C57Bl/6J Mice | Intraperitoneal (i.p.) | 1-6 mg/kg | Significant reduction in blood pressure and heart rate | [5] |
| DOCA-salt-induced hypertensive mice | Intraperitoneal (i.p.) | 1-2 mg/kg | Significantly larger reductions in blood pressure and heart rate compared to normotensive mice | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing chlorisondamine for autonomic ganglia blockade studies.
In Vivo Assessment of Neurogenic Contribution to Blood Pressure in Mice
This protocol is adapted from studies evaluating the effects of chlorisondamine on blood pressure and heart rate in mice using telemetry.[5]
Objective: To determine the contribution of the autonomic nervous system to the maintenance of blood pressure.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Mice (e.g., C57Bl/6J)
-
Telemetry system for blood pressure and heart rate monitoring (e.g., Data Sciences International)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for telemetry probe implantation
Procedure:
-
Telemetry Probe Implantation:
-
Anesthetize the mouse using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).
-
Surgically implant the telemetry transmitter's catheter into the carotid artery and place the transmitter body in a subcutaneous pocket on the flank.
-
Allow the animals to recover for at least 7-10 days post-surgery.
-
-
Baseline Data Acquisition:
-
House the mice individually in their home cages placed on the telemetry receivers.
-
Record baseline blood pressure and heart rate for a stable period (e.g., 24-48 hours) to establish a diurnal rhythm.
-
-
Chlorisondamine Administration:
-
Prepare fresh solutions of chlorisondamine in sterile saline on the day of the experiment.
-
Administer chlorisondamine via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-6 mg/kg). A vehicle-injected control group should be included.
-
-
Post-Injection Monitoring:
-
Continuously record blood pressure and heart rate for several hours post-injection to observe the full effect of the ganglionic blockade.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the magnitude and duration of the changes in blood pressure and heart rate following chlorisondamine administration compared to baseline and vehicle-treated controls.
-
The reduction in blood pressure is indicative of the neurogenic contribution to its maintenance.
-
Experimental Workflow for In Vivo Blood Pressure Assessment
Caption: Workflow for assessing neurogenic contribution to blood pressure.
In Vitro Nicotine-Induced Dopamine Release from Striatal Synaptosomes
This protocol is based on studies investigating the central nicotinic receptor function.[4]
Objective: To measure the effect of chlorisondamine on nicotine-stimulated dopamine release from isolated nerve terminals.
Materials:
-
Rat striatal tissue
-
Sucrose solution (e.g., 0.32 M)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[3H]-dopamine
-
Nicotine
-
This compound
-
Scintillation counter and fluid
Procedure:
-
Synaptosome Preparation:
-
Dissect the striata from rat brains and homogenize in ice-cold sucrose solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable buffer.
-
-
[3H]-Dopamine Loading:
-
Incubate the synaptosomes with [3H]-dopamine to allow for its uptake into the nerve terminals.
-
After loading, wash the synaptosomes to remove excess unincorporated [3H]-dopamine.
-
-
Superfusion:
-
Place the loaded synaptosomes on a filter in a superfusion chamber.
-
Superfuse the synaptosomes with buffer at a constant rate.
-
Collect fractions of the superfusate at regular intervals.
-
-
Stimulation and Inhibition:
-
After a stable baseline of [3H]-dopamine release is established, switch to a buffer containing nicotine to stimulate release.
-
To test the effect of chlorisondamine, pre-incubate the synaptosomes with the desired concentration of chlorisondamine before nicotine stimulation.
-
-
Quantification:
-
Add scintillation fluid to the collected fractions and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of total [3H]-dopamine released in each fraction.
-
-
Data Analysis:
-
Compare the nicotine-stimulated [3H]-dopamine release in the presence and absence of chlorisondamine to determine its inhibitory effect and calculate the IC50 value.
-
Isolated Superior Cervical Ganglion (SCG) Synaptic Transmission Studies
This protocol is based on classical pharmacological studies of ganglionic transmission.[2]
Objective: To assess the effect of chlorisondamine on synaptic transmission in an isolated autonomic ganglion.
Materials:
-
Rat or other suitable small mammal
-
Physiological salt solution (e.g., Krebs solution)
-
Dissection microscope and tools
-
Suction electrodes for stimulation and recording
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Ganglion Dissection:
-
Euthanize the animal and dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic nerves intact.
-
Transfer the preparation to a recording chamber continuously perfused with oxygenated physiological salt solution.
-
-
Electrophysiological Recording Setup:
-
Place the preganglionic nerve in a stimulating suction electrode and one of the postganglionic nerves in a recording suction electrode.
-
Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials in the postganglionic nerve.
-
-
Baseline Recording:
-
Record stable baseline postganglionic compound action potentials in response to preganglionic stimulation.
-
-
Chlorisondamine Application:
-
Add chlorisondamine to the perfusing solution at the desired concentration.
-
Continuously record the postganglionic responses to assess the onset and magnitude of the blockade of synaptic transmission.
-
-
Data Analysis:
-
Measure the amplitude of the postganglionic compound action potential before and after the application of chlorisondamine.
-
Quantify the degree of inhibition of synaptic transmission produced by chlorisondamine.
-
Experimental Workflow for Isolated Superior Cervical Ganglion Studies
Caption: Workflow for isolated superior cervical ganglion experiments.
Conclusion
This compound remains a crucial pharmacological tool for investigating the function of the autonomic nervous system. Its long-lasting and insurmountable antagonism of nicotinic acetylcholine receptors in autonomic ganglia provides a reliable method for producing profound and sustained ganglionic blockade. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize chlorisondamine in their studies. Careful consideration of the experimental design and appropriate controls will ensure the generation of robust and reproducible data, furthering our understanding of autonomic control in health and disease.
References
- 1. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Chlorisondamine Diiodide on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine diiodide, a potent and long-acting ganglionic blocking agent, serves as a critical pharmacological tool for investigating the neurogenic contribution to blood pressure regulation in preclinical research. By acting as a nicotinic acetylcholine receptor antagonist at autonomic ganglia, chlorisondamine effectively inhibits neurotransmission within both the sympathetic and parasympathetic nervous systems. This comprehensive technical guide delineates the in vivo effects of chlorisondamine on blood pressure, supported by quantitative data from murine models. It provides detailed experimental protocols for the assessment of these effects and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize chlorisondamine in cardiovascular research.
Introduction
This compound is a bisquaternary ammonium compound that functions as a non-depolarizing ganglionic blocker.[1][2] Its primary mechanism of action involves the blockade of nicotinic acetylcholine receptors in autonomic ganglia, thereby interrupting the transmission of nerve impulses from preganglionic to postganglionic neurons.[1][3] This action leads to a reduction in sympathetic outflow to the cardiovascular system, resulting in vasodilation and a subsequent decrease in blood pressure.[1][4] Historically developed for the treatment of hypertension, its clinical use was limited by side effects stemming from its non-selective nature.[1] However, it remains an invaluable tool in experimental pharmacology to quantify the contribution of the sympathetic nervous system to the maintenance of blood pressure in various physiological and pathophysiological states.[1][5]
Mechanism of Action: Signaling Pathway
Chlorisondamine exerts its hypotensive effects by blocking neurotransmission at the autonomic ganglia. The signaling pathway involves the inhibition of acetylcholine-mediated depolarization of postganglionic neurons.
Caption: Signaling pathway of Chlorisondamine's ganglionic blockade.
Quantitative Data on Blood Pressure Effects
The administration of this compound leads to a dose-dependent reduction in blood pressure in both normotensive and hypertensive animal models. The following tables summarize the quantitative effects observed in mice.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Normotensive C57Bl/6J Mice [1]
| Dose (mg/kg, i.p.) | Change in MAP (mmHg) |
| 1 | -16.7 ± 3.3 |
| 2 | -25.5 ± 3.3 |
| 3 | -31.1 ± 3.4 |
| 6 | -31.0 ± 7.0 |
| Vehicle | -0.49 ± 2.9 |
Table 2: Effect of this compound on Heart Rate (HR) in Normotensive C57Bl/6J Mice [1]
| Dose (mg/kg, i.p.) | Change in HR (beats/min) |
| 1 | -14.3 ± 16.3 |
| 2 | -59.1 ± 16.8 |
| 3 | -87.5 ± 6.6 |
| 6 | -111.4 ± 22.8 |
| Vehicle | +46.4 ± 12.2 |
Table 3: Effect of this compound on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Mice [1]
| Dose (mg/kg, i.p.) | Change in MAP (mmHg) |
| 1 | -46.0 ± 6.5 |
| 2 | -54.2 ± 6.3 |
| Vehicle | -0.5 ± 2.9 |
Table 4: Effect of this compound on Heart Rate (HR) in DOCA-Salt Hypertensive Mice [1]
| Dose (mg/kg, i.p.) | Change in HR (beats/min) |
| 1 | -152.7 ± 39.6 |
| 2 | -197.5 ± 77.5 |
| Vehicle | +46.4 ± 12.2 |
Experimental Protocols
The following section details the methodologies for assessing the in vivo effects of chlorisondamine on blood pressure.
Animal Models
-
Normotensive Model: Male and female wild-type C57Bl/6J mice (12–14 weeks old) are commonly used.[1]
-
Hypertensive Model (DOCA-Salt): To induce hypertension, wild-type mice are subcutaneously implanted with a 50 mg DOCA (deoxycorticosterone acetate) pellet (21-day release). These mice are provided with a 0.9% NaCl solution in their drinking water.[1]
Drug Preparation and Administration
-
This compound solutions are prepared in sterile 0.9% saline.[1]
-
Administration is typically performed via intraperitoneal (i.p.) injection.[1]
-
A vehicle control group (0.9% saline) should be included in the experimental design.[1]
In Vivo Blood Pressure Measurement
Continuous measurement of arterial blood pressure is achieved using radiotelemetry, which is considered the gold standard for its accuracy and ability to monitor freely moving, conscious animals.[1][6]
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Implant a radiotelemetry transmitter (e.g., PA-C10) with the catheter inserted into the carotid artery for blood pressure measurement.[4][7] The body of the transmitter is placed in a subcutaneous pocket.
-
Allow for a post-operative recovery period of at least 14 days.[8]
-
-
Data Acquisition:
-
House the mice in individual cages on receiver platforms that collect the telemetry signal.
-
Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate for a stable period before drug administration.
-
Administer this compound or vehicle via i.p. injection.
-
Continuously record cardiovascular parameters. The peak response is typically determined from the nadir in the MAP and HR tracings following administration.[4]
-
Assessment of Cardiac Function (Echocardiography)
Echocardiography can be used to investigate whether the blood pressure-lowering effects of chlorisondamine are associated with changes in cardiac output.[1]
-
Procedure:
-
Lightly anesthetize the mice.
-
Perform two-dimensional M-mode echocardiography.
-
Obtain images of the parasternal long-axis and short-axis of the heart.
-
Calculate cardiac output (CO), stroke volume (SV), ejection fraction (EF), and fractional shortening (FS) using appropriate software.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of chlorisondamine's effects on blood pressure.
Caption: Workflow for in vivo blood pressure measurement after Chlorisondamine administration.
Conclusion
This compound is a powerful pharmacological agent for elucidating the role of the sympathetic nervous system in blood pressure control. Its effective blockade of autonomic ganglia allows for the quantification of neurogenic contributions to hypertension. The data and protocols presented in this guide offer a robust framework for researchers to design and execute in vivo studies investigating the cardiovascular effects of this compound. Careful consideration of animal models, drug administration protocols, and appropriate measurement techniques, such as radiotelemetry, are paramount to obtaining reliable and reproducible results. The hypotensive effects of chlorisondamine are dose-dependent and more pronounced in hypertensive models, reflecting a greater neurogenic component in these conditions.[1] These findings underscore the utility of chlorisondamine in cardiovascular research and drug development.
References
- 1. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. THE EFFECTS OF NEOSTIGMINE UPON GANGLION RESPONSES AFTER ADMINISTRATION OF BLOCKING DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Understanding the Ganglionic Blocking Activity of Chlorisondamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ganglionic blocking activity of Chlorisondamine, a potent nicotinic acetylcholine receptor (nAChR) antagonist. The document delves into its mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Core Concepts: Mechanism of Action
Chlorisondamine is a bis-quaternary ammonium compound that functions as a non-competitive antagonist of nicotinic acetylcholine receptors, leading to blockade of neurotransmission in autonomic ganglia.[1] Its primary mechanism involves blocking the ion channel of nAChRs, thereby preventing the influx of cations that would normally follow acetylcholine binding and lead to neuronal depolarization.[2] This blockade is long-lasting, in some cases considered quasi-irreversible, which distinguishes it from many other ganglionic blockers.[3]
The prolonged action is thought to be due to its unique chemical structure, featuring a tetrachloroisoindoline ring and two quaternary ammonium groups.[2] This structure facilitates a strong interaction with the receptor, potentially involving both electrostatic interactions and cation-pi interactions within the ion channel pore.[2] Specifically, research suggests an interaction with an epitope on the alpha-2 subunit of the neuronal nAChR.[4]
Quantitative Data on Chlorisondamine Activity
The following tables summarize key quantitative data from various experimental studies on Chlorisondamine, providing insights into its potency and effects in different biological systems.
| Parameter | Value | Species/System | Reference |
| IC | ~600 µM | Cultured fetal rat mesencephalic cells (NMDA-evoked [³H]-dopamine release) | [3] |
| EC | ~30 µM | Rat pheochromocytoma (PC12) cells (Nicotine-evoked [³H]-noradrenaline release) |
Table 1: In Vitro Potency of Chlorisondamine. This table presents the half-maximal inhibitory and effective concentrations of Chlorisondamine in different in vitro assays.
| Experimental Model | Dose | Effect | Reference |
| Conscious Squirrel Monkeys | 1 mg/kg | Attenuated cocaine-induced pressor and tachycardiac responses. | [5] |
| Conscious Squirrel Monkeys | 5 mg/kg | Completely prevented cocaine-induced pressor and tachycardiac responses. | [5] |
| Pigeon | 0.1, 1, and 10 mg/kg i.m. (30 min pre-nicotine) | Blocked nicotine-induced increases in blood pressure and heart rate. | [6] |
| Pigeon | 10 mg/kg i.m. (24 h pre-nicotine) | Produced a blockade of nicotine's pressor effect that diminished within 3 days. | [6] |
| Rats | 10 mg/kg s.c. | Produced a quasi-irreversible blockade of the central actions of nicotine (ataxia and prostration) when tested 1 to 14 days later. | [3] |
| Rats | 5 µg (intraventricular) | Prevented acquisition of nicotine-induced conditioned taste aversion. | [7] |
| Normotensive Mice | 1-6 mg/kg i.p. | Reduced blood pressure and heart rate to a similar extent at all doses. | [8][9] |
| DOCA-salt-induced hypertensive mice | 1 and 2 mg/kg i.p. | Produced significantly larger reductions in blood pressure and heart rate compared to normotensive mice. | [8][9] |
Table 2: In Vivo Effects of Chlorisondamine. This table summarizes the observed effects of Chlorisondamine administration in various animal models, highlighting its impact on cardiovascular and behavioral responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ganglionic blocking activity of Chlorisondamine.
In Vitro Neurotransmitter Release Assay from Synaptosomes
This protocol is designed to measure the effect of Chlorisondamine on nicotine-evoked neurotransmitter release from isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation:
-
Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and pre-incubate with a radiolabeled neurotransmitter or its precursor (e.g., [³H]-dopamine or [³H]-noradrenaline) to allow for uptake.
-
Wash the synaptosomes by centrifugation to remove excess radiolabel.
-
-
Neurotransmitter Release Assay:
-
Resuspend the radiolabeled synaptosomes in fresh physiological buffer.
-
Aliquot the synaptosomal suspension into superfusion chambers.
-
Perfuse the synaptosomes with buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 2 minutes).
-
After establishing a stable baseline of radiolabel release, switch to a perfusion buffer containing Chlorisondamine at the desired concentration for a pre-incubation period.
-
Stimulate neurotransmitter release by switching to a buffer containing nicotine for a short period (e.g., 2 minutes).
-
Continue collecting fractions to measure the peak and subsequent decline of radiolabel release.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the radioactivity released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.
-
Calculate the nicotine-evoked release by subtracting the basal release from the peak release observed during nicotine stimulation.
-
Determine the inhibitory effect of Chlorisondamine by comparing the nicotine-evoked release in the presence and absence of the antagonist.
-
In Vivo Cardiovascular Monitoring in Rodents
This protocol describes the methodology for assessing the impact of Chlorisondamine on blood pressure and heart rate in conscious, freely moving rodents.
Protocol:
-
Surgical Implantation of Telemetry Transmitters:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or abdominal aorta for blood pressure measurement.
-
Place the electrocardiogram (ECG) leads subcutaneously to monitor heart rate.
-
Allow the animal to recover from surgery for at least one week before starting the experiment.
-
-
Data Acquisition:
-
House the animal in its home cage placed on a telemetry receiver.
-
Record baseline blood pressure and heart rate continuously for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Administer Chlorisondamine via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to record cardiovascular parameters continuously for the desired duration after drug administration to assess the magnitude and duration of the drug's effects.
-
-
Data Analysis:
-
Analyze the telemetered data using appropriate software to calculate mean arterial pressure, systolic and diastolic blood pressure, and heart rate over defined time intervals.
-
Compare the post-treatment cardiovascular parameters to the baseline values for each animal to determine the effect of Chlorisondamine.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the effects of different doses of Chlorisondamine or to compare its effects in different animal models (e.g., normotensive vs. hypertensive).[8][9]
-
Conditioned Taste Aversion (CTA) Assay
This protocol outlines the procedure for evaluating the central nicotinic blocking effects of Chlorisondamine using a conditioned taste aversion paradigm.[7]
Protocol:
-
Water Deprivation and Habituation:
-
Individually house the rats and place them on a restricted water access schedule (e.g., 30 minutes of access per day) for several days to motivate drinking during the test sessions.
-
Habituate the rats to the drinking chambers for a few days prior to the conditioning day.
-
-
Conditioning:
-
On the conditioning day, present the rats with a novel taste solution (the conditioned stimulus, CS), such as a saccharin solution, for the 30-minute access period.
-
Immediately after the drinking session, administer an intraventricular injection of Chlorisondamine or vehicle.
-
Following the Chlorisondamine/vehicle injection, administer a systemic injection of nicotine (the unconditioned stimulus, US) or saline.
-
-
Testing:
-
Two days after conditioning, present the rats with a two-bottle choice between the saccharin solution and water for the 30-minute access period.
-
Measure the volume of each fluid consumed.
-
-
Data Analysis:
-
Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of fluid consumed).
-
A low preference ratio in the nicotine-treated group (compared to the saline group) indicates the formation of a conditioned taste aversion.
-
Compare the preference ratios of the animals pre-treated with Chlorisondamine to those pre-treated with vehicle to determine if Chlorisondamine blocked the acquisition of the nicotine-induced CTA.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the ganglionic blocking activity of Chlorisondamine.
References
- 1. Chlorisondamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorisondamine blocks acquisition of the conditioned taste aversion produced by (-)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
The Ganglionic Blocker Chlorisondamine Diiodide: A Technical Guide to its Effects on the Sympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorisondamine is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. This technical guide provides an in-depth analysis of the effects of chlorisondamine diiodide on the sympathetic nervous system. It collates quantitative data from various in vivo and in vitro studies, details experimental protocols for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction
This compound is a bisquaternary ammonium compound that produces a persistent, non-depolarizing blockade of autonomic ganglia.[1][2] Historically investigated as an antihypertensive agent, its potent and long-lasting effects have made it a valuable tool in experimental pharmacology to probe the function of the sympathetic nervous system.[3][4] By inhibiting neurotransmission at the ganglionic synapse, chlorisondamine effectively reduces sympathetic outflow to target organs, leading to measurable physiological changes, particularly in the cardiovascular system.[2] This guide focuses on the core pharmacology of chlorisondamine, its mechanism of action at the sympathetic ganglion, and the experimental methodologies used to characterize its effects.
Mechanism of Action
The primary mechanism of action of chlorisondamine is the blockade of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of autonomic ganglia. In the sympathetic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the subsequent propagation of a nerve impulse. Chlorisondamine, as a competitive antagonist, binds to these nAChRs without activating them, thereby preventing the binding of ACh and inhibiting postsynaptic neuronal transmission. This ganglionic blockade is not selective for the sympathetic nervous system and also affects parasympathetic ganglia.
The prolonged action of chlorisondamine is a key characteristic, with studies showing that a single administration can produce a blockade of central nicotinic effects for an extended period.[5]
Signaling Pathway of Sympathetic Ganglionic Transmission and its Blockade by Chlorisondamine
The following diagram illustrates the normal signaling pathway at the sympathetic ganglion and the point of intervention by this compound.
Quantitative Data on the Effects of Chlorisondamine
The following tables summarize quantitative data from various studies on the effects of chlorisondamine.
Table 1: In Vitro Efficacy of Chlorisondamine
| Parameter | Preparation | Agonist | Chlorisondamine Concentration | Effect | Reference |
| IC50 | Rat striatal synaptosomes | Nicotine (10⁻⁶ M) | ~1.6 x 10⁻⁶ M | Inhibition of nicotine-induced [³H]-dopamine release | [6] |
| Antagonism | Rat striatal synaptosomes | DMPP (10⁻⁵ and 10⁻⁴ M) | 5 x 10⁻⁵ M | Complete blockade of DMPP-evoked [³H]-dopamine release | [6] |
| Inhibition | Feline superior cervical ganglion nictitating membrane | - | 50 mg/kg | ~50% inhibition of contractile response | [7] |
Table 2: In Vivo Cardiovascular Effects of Chlorisondamine in Mice[1]
| Animal Model | Dose (mg/kg, i.p.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output |
| Normotensive C57Bl/6J | 1 | ~ -25 | ~ -150 | Not significantly changed |
| Normotensive C57Bl/6J | 2 | ~ -28 | ~ -175 | Not significantly changed |
| Normotensive C57Bl/6J | 6 | ~ -30 | ~ -200 | Significantly reduced |
| DOCA-salt Hypertensive | 1 | -46.0 ± 6.5 | -152.7 ± 39.6 | Reduced |
| DOCA-salt Hypertensive | 2 | -54.2 ± 6.3 | -197.5 ± 77.5 | Reduced |
Data are presented as approximate values or mean ± SEM as reported in the cited literature.
Table 3: In Vivo Cardiovascular Effects of Chlorisondamine in Pigeons[9]
| Dose (mg/kg, i.m.) | Effect on Blood Pressure | Effect on Heart Rate |
| 0.1 | Significant decrease | Significant decrease |
| 1 | Significant decrease | No significant effect |
| 10 | Significant decrease | Significant increase |
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Mice
This protocol is based on the methodology for evaluating the effects of chlorisondamine on blood pressure and cardiac function in mice.[1]
Objective: To measure the dose-dependent effects of chlorisondamine on mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) in conscious, freely moving mice.
Methodology:
-
Animal Model: C57Bl/6J mice, both normotensive and made hypertensive (e.g., via DOCA-salt model).[1]
-
Telemetry Implantation:
-
Anesthetize mice (e.g., with isoflurane).
-
Surgically implant a telemetric blood pressure transducer (e.g., PA-C10, Data Sciences International) with the catheter inserted into the left carotid artery and the transmitter body placed in a subcutaneous pocket.
-
Allow for a 7-10 day recovery period.
-
-
Blood Pressure and Heart Rate Recording:
-
House mice in individual cages on top of receiver plates.
-
Record baseline blood pressure and heart rate continuously.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 2, 3, and 6 mg/kg).[1]
-
Continue recording post-injection to measure the magnitude and duration of the effects.
-
-
Echocardiography for Cardiac Output:
-
Lightly anesthetize mice.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain B-mode and M-mode images of the left ventricle to measure parameters such as left ventricular internal dimension at end-diastole and end-systole, and stroke volume.
-
Calculate cardiac output.
-
Measurements are taken at baseline and at the time of peak blood pressure response to chlorisondamine.
-
In Vitro Assessment of Nicotine-Induced Dopamine Release
This protocol is adapted from methodologies used to study the effects of nicotinic antagonists on neurotransmitter release from synaptosomes.[6][8]
Objective: To quantify the inhibitory effect of chlorisondamine on nicotine-induced dopamine release from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striatum on ice.
-
Homogenize the tissue in a buffered sucrose solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer.
-
-
[³H]-Dopamine Loading:
-
Incubate the synaptosomes with [³H]-dopamine to allow for its uptake into the nerve terminals.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Continuously perfuse with a physiological buffer to establish a stable baseline of [³H]-dopamine efflux.
-
-
Stimulation and Antagonism:
-
Switch to a buffer containing nicotine (e.g., 10⁻⁶ M) to stimulate [³H]-dopamine release.
-
In antagonist experiments, pre-incubate the synaptosomes with various concentrations of this compound before and during nicotine stimulation.
-
-
Sample Collection and Analysis:
-
Collect fractions of the superfusate over time.
-
Quantify the amount of [³H]-dopamine in each fraction using liquid scintillation counting.
-
Calculate the percentage of total [³H]-dopamine released by nicotine in the presence and absence of chlorisondamine to determine the IC50.
-
Physicochemical Properties of Chlorisondamine Salts
While the pharmacological activity resides in the chlorisondamine cation, the choice of the salt form (diiodide vs. chloride) can be relevant for experimental design due to differences in solubility and molecular weight.
Table 4: Properties of this compound and Chloride
| Property | This compound | Chlorisondamine Chloride |
| Molecular Formula | C₁₄H₂₀Cl₄I₂N₂ | C₁₄H₂₀Cl₆N₂ |
| Molecular Weight | ~611.9 g/mol | ~429.0 g/mol |
| Solubility | Soluble in water (up to 10 mM) | Data not readily available, but generally soluble in water |
| Appearance | Crystalline solid | Solid |
Data sourced from chemical supplier databases.[9]
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the sympathetic nervous system in physiological and pathophysiological processes. Its primary action as a long-acting nicotinic acetylcholine receptor antagonist at autonomic ganglia leads to a profound and sustained reduction in sympathetic outflow. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize chlorisondamine in their studies. The detailed workflows and mechanistic diagrams provide both a theoretical and practical framework for understanding and applying this classic ganglionic blocking agent.
References
- 1. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Chlorisondamine, a sympathetic ganglionic blocker, moderates the effects of whole-body irradiation (WBI) on early host defense to a live bacterial challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a ganglionic blocking agent (chlorisondamine) on electrocardiogram, physical working capacity and hemodynamics in patients with vasoregulatory asthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorisondamine Chloride | C14H20Cl6N2 | CID 6243 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on Chlorisondamine Diiodide in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorisondamine is a bisquaternary ammonium compound recognized for its potent and long-lasting effects as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Initially developed for the treatment of hypertension, its utility in neuroscience research stems from its capacity to produce both ganglionic and neuronal blockade.[3][4][5] When administered systemically in high doses or centrally, it can cross the blood-brain barrier and exert a quasi-irreversible blockade of central nAChRs, making it a valuable tool for studying the roles of these receptors in various physiological and pathological processes, including addiction and neurogenic contributions to blood pressure.[2][6][7] This guide provides an in-depth overview of the core findings from preliminary studies, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
Chlorisondamine functions as a non-competitive, insurmountable antagonist of neuronal nicotinic acetylcholine receptors.[8][9] Its long-lasting, if not permanent, blockade is attributed to a strong interaction with the nAChR ion channel.[2]
2.1 Molecular Interaction with nAChRs
Studies propose that chlorisondamine interacts with a specific epitope on the alpha-2 isoform of the rat neuronal nicotinic receptor.[2][10] The molecule's two quaternary ammonium groups are thought to form stable salt bridges with glutamic acid side chains or phosphate groups within the receptor.[2][10] Additionally, the tetrachloroisoindoline ring of chlorisondamine may engage in a cation-pi association with the guanidinium group of an arginine residue.[2][10] This multi-point interaction likely contributes to the stability and long duration of the blockade. The blockade is also use-dependent, with its potency increasing significantly after the channel has been opened by an agonist like nicotine.[8]
2.2 Central vs. Peripheral Effects
A single systemic administration of chlorisondamine (e.g., 10 mg/kg, s.c. in rats) can produce a central nicotinic blockade that persists for weeks.[1][7] This long-term central effect is not accompanied by a similarly prolonged peripheral ganglionic blockade, suggesting different mechanisms or clearance rates in the central versus the peripheral nervous system.[7] Following intracerebroventricular (i.c.v.) injection, chlorisondamine is selectively retained in brain regions rich in monoaminergic neurons, such as the substantia nigra pars compacta and the ventral tegmental area, which may underlie its persistent central actions.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preliminary studies on chlorisondamine.
Table 1: In Vitro Potency of Chlorisondamine
| Parameter | Preparation | Agonist | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Rat striatal synaptosomes | Nicotine | 1.8 µM | [1] |
| IC₅₀ | Rat striatal synaptosomes | Nicotine (10⁻⁶ M) | ~1.6 µM | [8] |
| IC₅₀ | Fetal rat mesencephalic cells | NMDA (10⁻⁴ M) | ~600 µM |[7][12] |
Table 2: In Vivo Dosages and Cardiovascular Effects in Mice
| Animal Model | Dose (i.p.) | Change in Mean Arterial Pressure (ΔMAP) | Change in Heart Rate (ΔHR) | Reference |
|---|---|---|---|---|
| Normotensive | 1 mg/kg | -16.7 ± 3.3 mmHg | -380.3 ± 11.7 beats/min | [4] |
| Normotensive | 2 mg/kg | -25.5 ± 3.3 mmHg | -395.5 ± 10.9 beats/min | [4] |
| Normotensive | 3 mg/kg | -31.1 ± 3.4 mmHg | Not specified | [4] |
| Normotensive | 6 mg/kg | -31.0 ± 7.0 mmHg | -373.3 ± 10.9 beats/min | [4] |
| DOCA-salt Hypertensive | 1 mg/kg | Significantly larger reduction than normotensive | Significantly larger reduction than normotensive | [13] |
| DOCA-salt Hypertensive | 2 mg/kg | Significantly larger reduction than normotensive | Significantly larger reduction than normotensive |[13] |
Table 3: In Vivo Dosages and Central Nervous System Effects in Rats
| Administration Route | Dose | Observed Effect | Duration of Effect | Reference |
|---|---|---|---|---|
| Subcutaneous (s.c.) | 10 mg/kg | Blockade of nicotine-induced stimulant activity | At least 5 weeks | [1] |
| Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia, prostration) | Tested up to 14 days | [7][12] |
| Subcutaneous (s.c.) | 10 mg/kg | Blockade of nicotine-induced [³H]-dopamine release ex vivo | Up to 84 days | [9] |
| Intracerebroventricular (i.c.v.) | 5 µg | Prevents acquisition of nicotine-induced conditioned taste aversion | Not specified |[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving chlorisondamine.
4.1 Protocol: Assessment of Neurogenic Contribution to Blood Pressure in Mice
This protocol is adapted from studies evaluating the cardiovascular effects of chlorisondamine in normotensive and hypertensive mouse models.[4][13]
-
Animal Model: Use adult male C57Bl/6J mice for normotensive studies. For hypertensive models, induce DOCA-salt hypertension by subcutaneously implanting a 50 mg DOCA pellet (21-day release).[4]
-
Surgical Preparation (Telemetry):
-
Anesthetize mice using isoflurane (4-5% for induction, 0.75-1.5% for maintenance).[4]
-
Surgically implant a radio telemetry transmitter catheter (e.g., PA-C10) into the left carotid artery.[4]
-
Place the transmitter body in a subcutaneous pocket under the right arm.[4]
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Drug Preparation and Administration:
-
Data Acquisition and Analysis:
-
Continuously record blood pressure (BP) and heart rate (HR) using the telemetric system.
-
Measure cardiac output (CO) using 2D-guided M-mode echocardiography at baseline and after drug administration.[4][13]
-
Analyze the change in mean arterial pressure (ΔMAP), HR, and CO from baseline values for each dose and compare with the vehicle control.
-
4.2 Protocol: Nicotine-Induced Dopamine Release from Striatal Synaptosomes
This in vitro protocol, based on the work of el-Bizri and Clarke, measures central nAChR function.[1][8][9]
-
Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate and resuspend the pellet to create a crude synaptosomal fraction (P2).
-
-
[³H]-Dopamine Loading:
-
Incubate the synaptosomes with [³H]-dopamine to allow for uptake into dopaminergic terminals.
-
-
Superfusion:
-
Place the loaded synaptosomes on a filter in a superfusion chamber.
-
Superfuse with a physiological buffer at a constant rate (e.g., 1 mL/min).
-
Collect fractions at regular intervals (e.g., every 2 minutes) to measure basal [³H]-dopamine release.
-
-
Stimulation and Blockade:
-
To measure nicotine-induced release, switch to a buffer containing nicotine (e.g., 10⁻⁶ M) for a short period (e.g., 2 minutes).
-
To test for blockade, pre-incubate the synaptosomes with chlorisondamine (e.g., 10⁻⁸ to 10⁻⁴ M) in the superfusion buffer before and during nicotine application.[8]
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release of [³H]-dopamine evoked by nicotine in the presence and absence of chlorisondamine.
-
Determine the IC₅₀ value for chlorisondamine by plotting the inhibition of nicotine-evoked release against the antagonist concentration.
-
Conclusion and Future Directions
Preliminary studies have firmly established chlorisondamine diiodide as a potent, long-acting antagonist of neuronal nAChRs with significant effects in both the central and autonomic nervous systems. Its quasi-irreversible central blockade makes it a unique tool for investigating the long-term consequences of nAChR inhibition.[7][9] The quantitative data highlight its selectivity for nAChRs over NMDA receptors at behaviorally relevant concentrations and characterize its dose-dependent effects on cardiovascular parameters.[4][7]
However, the compound's poor ability to cross the blood-brain barrier when administered peripherally and its potent ganglionic blocking side effects limit its therapeutic potential.[6] Future research could focus on the development of chlorisondamine analogues with improved pharmacokinetic profiles, greater CNS penetrance at lower systemic doses, and higher selectivity for specific nAChR subtypes.[6] Such compounds could hold promise for treating conditions like nicotine addiction while minimizing adverse effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorisondamine - Wikipedia [en.wikipedia.org]
- 4. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 6. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraneuronal accumulation and persistence of radiolabel in rat brain following in vivo administration of [3H]-chlorisondamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Chlorisondamine Diiodide Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a sterile Chlorisondamine diiodide solution intended for parenteral administration in a research setting. This compound is a long-acting nicotinic acetylcholine receptor (nAChR) antagonist and ganglionic blocker used in neuroscience and cardiovascular research. The following protocols outline the necessary steps for dissolution, sterilization, and storage to ensure a safe and effective solution for in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the correct preparation and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀Cl₄I₂N₂ | |
| Molecular Weight | 611.95 g/mol | |
| Appearance | Crystalline solid | [1] |
| Solubility in Water | Soluble up to 10 mM | |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Storage (Solid) | Desiccate at +4°C or -20°C for long-term stability (≥ 4 years) | [1] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder (≥98% purity)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile, single-use Luer-lock syringes
-
Sterile, single-use 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile, sealed vials for final product storage
-
70% ethanol for disinfection
Equipment:
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
pH meter (optional, for pH measurement)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution (1 mg/mL in 0.9% Saline)
This protocol is based on methodologies reported for in vivo studies and is designed to produce a sterile, isotonic solution suitable for injection.[2]
Procedure:
-
Aseptic Preparation: Perform all steps within a laminar flow hood or biological safety cabinet to maintain sterility. Disinfect all surfaces and materials entering the hood with 70% ethanol.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.
-
Reconstitution:
-
Draw 10 mL of sterile 0.9% saline into a sterile syringe.
-
Carefully transfer the saline into a sterile vial containing the pre-weighed this compound powder.
-
Seal the vial and mix using a vortex mixer until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterile Filtration:
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully expel the solution through the syringe filter into a final sterile, sealed vial. This step removes any potential microbial contamination.[3]
-
-
Storage and Stability:
-
Store the final sterile solution at 2-8°C, protected from light.
-
Diagrams
Experimental Workflow for Solution Preparation
Caption: Workflow for the sterile preparation of this compound solution for injection.
Quality Control Considerations
-
Visual Inspection: The final solution should be clear, colorless, and free from any visible particulate matter.
-
Sterility: While the protocol is designed to produce a sterile product, sterility testing should be performed if the solution is to be used for long-term studies or in multiple subjects from a single batch.
-
pH: The pH of the final solution in 0.9% saline is expected to be in the range of 5.0-6.0. While no specific pH stability data is available for this compound, this range is generally acceptable for parenteral administration. Significant deviations from this range may warrant further investigation.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, and wear appropriate PPE to avoid inhalation and skin contact.
-
Follow all standard laboratory safety procedures when handling chemicals and sterile materials.
-
Dispose of all waste materials, including syringes, needles, and vials, in accordance with institutional guidelines for chemical and biohazardous waste.
Discussion
The protocol provided is a straightforward and reproducible method for preparing a research-grade this compound solution for injection. The use of sterile 0.9% saline as the vehicle ensures that the final solution is isotonic, which is critical for minimizing irritation and discomfort upon injection.[2] Sterile filtration is the recommended method for sterilization as the heat stability of this compound in solution has not been formally reported, and many complex molecules are heat-labile.
The primary limitation in the current knowledge base is the lack of comprehensive stability data for this compound in an aqueous solution. Therefore, it is strongly recommended that researchers prepare the solution fresh before each experiment. If storage is unavoidable, a pilot stability study assessing potency and purity over the intended storage period is advised.
These application notes and protocols are intended for research purposes only and are not suitable for human or veterinary use without further validation and regulatory approval.
References
Application Notes and Protocols for Chlorisondamine Diiodide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent. It acts as a nicotinic acetylcholine receptor (nAChR) antagonist, primarily at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] In rodent models, chlorisondamine is a valuable pharmacological tool to investigate the neurogenic contribution to cardiovascular function, particularly in studies of hypertension.[3][4] It is also utilized to produce central nicotinic blockade for neuropharmacological research.[5][6] These application notes provide a comprehensive overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Recommended Dosages
The appropriate dosage of this compound is contingent on the rodent species, the intended experimental outcome, and the route of administration. The following tables summarize dosages cited in peer-reviewed literature.
Table 1: Recommended Dosages of this compound in Mice
| Application | Route of Administration | Dosage Range | Vehicle | Key Findings |
| Assessment of neurogenic contribution to blood pressure | Intraperitoneal (i.p.) | 1 - 6 mg/kg | Sterile 0.9% Saline | Doses in this range effectively reduced blood pressure and heart rate in both normotensive and hypertensive mouse models. Lower doses (1 and 2 mg/kg) produced more significant reductions in hypertensive mice.[4][7] |
Table 2: Recommended Dosages of this compound in Rats
| Application | Route of Administration | Dosage | Vehicle | Key Findings |
| Blockade of central nicotinic effects | Subcutaneous (s.c.) | 10 mg/kg | Not specified | A single administration produced a quasi-irreversible blockade of the central actions of nicotine.[5][6] |
| Reduction of ganglionic transmission | Subcutaneous (s.c.) | 0.1 mg/kg | Not specified | Reduced electrically-evoked synaptic transmission in isolated superior cervical ganglion 1 hour after administration.[6] |
| Central nicotinic blockade | Intracerebroventricular (i.c.v.) | 10 µg | Saline | As effective as systemic administration in producing an ex vivo blockade of central nicotinic receptors.[8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice for Cardiovascular Studies
Objective: To assess the contribution of the autonomic nervous system to blood pressure and heart rate.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Animal scale
Procedure:
-
Preparation of Chlorisondamine Solution (e.g., 1 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to achieve the final desired concentration. For example, to make a 1 mg/mL solution, dissolve 10 mg of chlorisondamine in 10 mL of sterile saline.
-
Vortex the solution until the powder is completely dissolved. Ensure the final solution is clear.
-
If necessary, check the pH of the solution and adjust to physiological pH (~7.4).
-
-
Dosing:
-
Weigh the mouse to determine the accurate body weight.
-
Calculate the required injection volume based on the desired dosage. For a 25g mouse receiving a 2 mg/kg dose from a 1 mg/mL solution:
-
Dose (mg) = 2 mg/kg * 0.025 kg = 0.05 mg
-
Volume (mL) = 0.05 mg / 1 mg/mL = 0.05 mL or 50 µL
-
-
-
Administration:
-
Restrain the mouse appropriately to expose the abdomen.
-
The injection is made into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[9]
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid (blood or urine) enters the syringe.
-
Slowly inject the calculated volume of the chlorisondamine solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Data Collection:
-
Blood pressure and heart rate can be monitored continuously using telemetry or at discrete time points using a tail-cuff system.
-
Protocol 2: Subcutaneous (s.c.) Injection in Rats for Central Nicotinic Blockade
Objective: To induce a long-lasting blockade of central nicotinic acetylcholine receptors.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile 1 mL syringes with 23-25 gauge needles
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of Chlorisondamine Solution:
-
Prepare the dosing solution as described in Protocol 1, adjusting the concentration as needed for the higher dosage.
-
-
Dosing:
-
Weigh the rat to determine its precise body weight.
-
Calculate the injection volume. For a 300g rat receiving a 10 mg/kg dose from a 10 mg/mL solution:
-
Dose (mg) = 10 mg/kg * 0.3 kg = 3 mg
-
Volume (mL) = 3 mg / 10 mg/mL = 0.3 mL
-
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage and monitor.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. This disrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
Autonomic Ganglionic Transmission
Caption: Normal autonomic ganglionic neurotransmission.
In a normal physiological state, an action potential arriving at the preganglionic neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postganglionic neuron, causing an influx of sodium and calcium ions.[1][3] This leads to depolarization and the generation of an action potential that propagates to the target organ, resulting in a physiological response.
Mechanism of Chlorisondamine Blockade
Caption: Chlorisondamine-induced ganglionic blockade.
Chlorisondamine acts as a non-competitive antagonist at the nAChRs on the postganglionic neuron. By binding to these receptors, it prevents ACh from eliciting its normal response. This blockade inhibits the influx of cations, preventing depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse. The result is a functional disconnection of the autonomic ganglia from their target organs, leading to effects such as vasodilation and reduced heart rate.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of chlorisondamine on blood pressure in a rodent model.
Caption: Experimental workflow for in vivo studies.
References
- 1. Autonomic Ganglia: Target and Novel Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autonomic ganglia, acetylcholine receptor antibodies, and autoimmune ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Utilizing Chlorisondamine Diiodide in Cardiovascular Reflex Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1] By blocking neurotransmission in autonomic ganglia, it effectively inhibits both sympathetic and parasympathetic outflow to the cardiovascular system. This unique property makes it an invaluable pharmacological tool for researchers studying the role of the autonomic nervous system in regulating cardiovascular reflexes, assessing the neurogenic contribution to blood pressure, and investigating the mechanisms of cardiovascular diseases such as hypertension.[2][3] These application notes provide detailed protocols and data for the use of this compound in preclinical cardiovascular research.
Mechanism of Action
This compound exerts its effects by blocking nicotinic acetylcholine receptors on postganglionic neurons in both sympathetic and parasympathetic ganglia.[1][4] This blockade prevents the release of acetylcholine from preganglionic neurons from depolarizing the postganglionic neurons, thereby inhibiting the transmission of nerve impulses to target organs, including the heart and blood vessels.[4][5] The net effect on the cardiovascular system is a reduction in sympathetic tone, leading to vasodilation, and a decrease in cardiac output, resulting in a fall in blood pressure and heart rate.[2][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various preclinical studies.
Table 1: Effect of Chlorisondamine (CSD) on Mean Arterial Pressure (MAP) in Normotensive and Hypertensive Mice [2]
| Animal Model | Dose (mg/kg, i.p.) | Change in MAP (mmHg) |
| Normotensive C57Bl/6J Mice | 1 | -16.7 ± 3.3 |
| 2 | -25.5 ± 3.3 | |
| 3 | -31.1 ± 3.4 | |
| 6 | -31.0 ± 7.0 | |
| DOCA-salt Hypertensive Mice | 1 | Significantly greater reduction than normotensive |
| 2 | Significantly greater reduction than normotensive |
Table 2: Effect of Chlorisondamine (CSD) on Heart Rate (HR) in Normotensive and Hypertensive Mice [2]
| Animal Model | Dose (mg/kg, i.p.) | Change in HR (beats/min) | Baseline HR (beats/min) | Post-CSD HR (beats/min) |
| Normotensive C57Bl/6J Mice | 1 | -14.3 ± 16.3 | ~450 | ~435 |
| 2 | -59.1 ± 16.8 | ~450 | ~390 | |
| 3 | -87.5 ± 6.6 | ~450 | ~362 | |
| 6 | -111.4 ± 22.8 | ~450 | ~338 | |
| DOCA-salt Hypertensive Mice | 1 | Not specified | 553.8 ± 27.1 | 361.0 ± 41.6 |
| 2 | Not specified | 553.8 ± 27.1 | 371.3 ± 45.2 | |
| 3 | Not specified | 553.8 ± 27.1 | 346.9 ± 11.7 | |
| 6 | Not specified | 553.8 ± 27.1 | 385.7 ± 19.1 |
Table 3: Effect of Chlorisondamine (CSD) on Cardiac Output (CO) in Normotensive and Hypertensive Mice [2][7]
| Animal Model | Dose (mg/kg, i.p.) | Baseline CO (ml/min) | Post-CSD CO (ml/min) |
| Normotensive C57Bl/6J Mice | 6 | Not specified | Significant reduction |
| DOCA-salt Hypertensive Mice | 1 | 21.6 ± 1.9 | 11.9 ± 2.3 |
| 2 | 21.6 ± 1.9 | 12.3 ± 2.4 | |
| 3 | 21.6 ± 1.9 | 11.2 ± 1.0 | |
| 6 | 21.6 ± 1.9 | 13.6 ± 1.5 |
Table 4: Antagonism of Cocaine-Induced Cardiovascular Effects by Chlorisondamine in Conscious Squirrel Monkeys [5]
| Treatment | Peak Pressor Response (mmHg) | Peak Tachycardic Response (beats/min) |
| Cocaine (0.3 mg/kg, i.v.) | 32.7 ± 3.3 | 78.8 ± 7.4 |
| Chlorisondamine (1 mg/kg) + Cocaine | 18.3 ± 3.8 | 63.7 ± 10 |
| Chlorisondamine (5 mg/kg) + Cocaine | Complete prevention | Complete prevention |
Experimental Protocols
Protocol 1: General Assessment of Neurogenic Contribution to Blood Pressure in Mice
This protocol is adapted from studies evaluating the effect of Chlorisondamine on blood pressure and heart rate in conscious, freely moving mice using telemetry.[2][7]
1. Animal Model:
-
Male C57Bl/6J mice (for normotensive studies) or DOCA-salt induced hypertensive mice.
2. Surgical Preparation (Telemetry Implantation):
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Implant a telemetric blood pressure transducer (e.g., DSI PA-C10) with the catheter inserted into the left carotid artery or descending aorta. The transmitter body is placed in a subcutaneous pocket on the flank.
-
Allow a recovery period of at least 7 days post-surgery.
3. This compound Solution Preparation:
-
Dissolve this compound in sterile 0.9% saline.
-
The concentration should be calculated to allow for an injection volume of approximately 5-10 µl/g of body weight. For example, for a 2 mg/kg dose in a 25g mouse, the required dose is 0.05 mg. A 1 mg/ml solution would require a 50 µl injection.
-
Prepare fresh solutions on the day of the experiment.
4. Experimental Procedure:
-
House mice individually in their home cages placed on the telemetry receivers.
-
Record baseline blood pressure and heart rate for at least 30-60 minutes.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 2.5, 5 mg/kg).
-
Continuously record cardiovascular parameters for at least 2-3 hours post-injection to observe the full effect and recovery.
5. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from the baseline values.
-
The magnitude of the reduction in MAP is indicative of the neurogenic contribution to the maintenance of blood pressure.
Protocol 2: Assessment of Baroreflex Sensitivity Using Chlorisondamine
This protocol describes a method to assess baroreflex sensitivity (BRS) before and after ganglionic blockade with Chlorisondamine.
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats.
2. Surgical Preparation:
-
Anesthetize the rat (e.g., with a ketamine/xylazine mixture).
-
Implant catheters into the femoral artery and vein for blood pressure recording and drug administration, respectively.
-
Exteriorize the catheters at the back of the neck.
-
Allow a recovery period of 24-48 hours.
3. Baroreflex Sensitivity (BRS) Measurement (Baseline):
-
In a conscious, unrestrained rat, record baseline arterial pressure and heart rate.
-
Induce changes in blood pressure by administering intravenous (i.v.) boluses of a vasoconstrictor (phenylephrine, e.g., 5-10 µg/kg) and a vasodilator (sodium nitroprusside, e.g., 10-20 µg/kg).
-
Record the reflex changes in heart rate in response to the changes in blood pressure.
-
Calculate BRS by plotting the change in heart rate (or pulse interval) against the change in systolic blood pressure and determining the slope of the linear regression.
4. Chlorisondamine Administration:
-
Administer this compound (e.g., 2.5-5 mg/kg, i.p. or i.v.).
-
Allow 30-60 minutes for the ganglionic blockade to take full effect, as confirmed by a stable, lowered blood pressure.
5. Baroreflex Sensitivity (BRS) Measurement (Post-Chlorisondamine):
-
Repeat the administration of phenylephrine and sodium nitroprusside as in step 3.
-
Record the attenuated or abolished reflex changes in heart rate.
-
Calculate the post-chlorisondamine BRS.
6. Data Analysis:
-
Compare the BRS values before and after Chlorisondamine administration. A significant reduction or abolition of the BRS indicates effective ganglionic blockade and demonstrates the dependence of the baroreflex on autonomic pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing neurogenic hypertension.
Caption: Site of Chlorisondamine action in the baroreflex pathway.
References
- 1. scielo.br [scielo.br]
- 2. medlink.com [medlink.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Autonomic nervous system and cardiac neuro-signaling pathway modulation in cardiovascular disorders and Alzheimer’s disease [frontiersin.org]
- 7. CV Physiology | Autonomic Innervation of the Heart and Vasculature [cvphysiology.com]
Application Notes and Protocols for In Vivo Use of Chlorisondamine Diiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its ability to produce a quasi-irreversible blockade of nAChRs in both the peripheral and central nervous systems makes it a valuable tool in neuroscience and cardiovascular research.[4][5] These application notes provide a comprehensive guide for the in vivo use of this compound, including detailed protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.
Chlorisondamine's primary mechanism involves blocking the ion channels of nAChRs, thereby preventing the influx of cations that would normally be triggered by acetylcholine.[2] This blockade is particularly long-lasting, with effects observed for several weeks after a single administration.[1] In the central nervous system, this prolonged antagonism is not solely due to the blood-brain barrier but also to the intrinsic properties of its interaction with the receptors.[5][6]
Applications
-
Autonomic Nervous System Research: As a potent ganglion blocker, Chlorisondamine is widely used to investigate the role of the autonomic nervous system in regulating various physiological processes, including blood pressure, heart rate, and gastrointestinal motility.[7][8]
-
Neuroscience Research: Its long-lasting central nAChR blockade is instrumental in studying the role of nicotinic cholinergic transmission in behavior, addiction, and neurological disorders. For instance, it has been used to block the acquisition of conditioned taste aversion induced by nicotine.[1]
-
Cardiovascular Research: Chlorisondamine is utilized to assess the neurogenic contribution to blood pressure and to study the mechanisms of hypertension.[8][9]
-
Drug Development: It serves as a reference compound in the development of new drugs targeting the nicotinic cholinergic system.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in common animal models.
Table 1: In Vivo Dosages and Administration Routes
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rat | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Blockade of central nicotinic effects (ataxia, prostration), reduction in ganglionic transmission. | [4] |
| Rat | Intracerebroventricular (i.c.v.) | 5 µg | Prevention of conditioned taste aversion acquisition. | [1] |
| Mouse | Intraperitoneal (i.p.) | 1 - 6 mg/kg | Reduction in blood pressure and heart rate. | [8] |
| Squirrel Monkey | Intravenous (i.v.) | 1 - 5 mg/kg | Attenuation and prevention of cocaine-induced pressor and tachycardic effects. | [9] |
| Pigeon | Intramuscular (i.m.) | 0.1 - 10 mg/kg | Blockade of nicotine-induced increases in blood pressure and heart rate. | [2] |
Table 2: Cardiovascular Effects in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output (mL/min) | Animal Strain/Condition | Reference(s) |
| 1 | Significant reduction | Significant reduction | Significant reduction | DOCA-salt hypertensive | [8] |
| 2 | Significant reduction | Significant reduction | Significant reduction | DOCA-salt hypertensive | [8] |
| 3 | Significant reduction | Significant reduction | Significant reduction | DOCA-salt hypertensive | [8] |
| 6 | Significant reduction | Significant reduction | Significant reduction | DOCA-salt hypertensive | [8] |
| 1 | Similar reduction across doses | ~ -173 | Not significantly changed | Normotensive C57Bl/6J | [8] |
| 2 | Similar reduction across doses | ~ -158 | Significant reduction | Normotensive C57Bl/6J | [8] |
| 6 | Similar reduction across doses | ~ -180 | Significant reduction | Normotensive C57Bl/6J | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed and the final volume of the solution.
-
Weigh the powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
This compound is soluble in water to at least 10 mM. For most in vivo applications, sterile 0.9% saline is the recommended vehicle.
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before administration.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use the solution shortly after preparation.
Protocol 2: Subcutaneous (s.c.) Administration in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck.
-
-
Injection Site: The loose skin over the dorsal midline (back of the neck) is the preferred site for subcutaneous injections in rats.
-
Injection Procedure:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, such as signs of pain or distress.
Protocol 3: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.
-
Injection Procedure:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-injection Monitoring: Place the mouse back in its cage and observe for any signs of discomfort or abnormal behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Workflow for cardiovascular studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 69-27-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Chlorisondamine Diiodide in Selective Autonomic Blockade Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent used in experimental research to achieve selective autonomic blockade. As a nicotinic acetylcholine receptor (nAChR) antagonist, it acts on autonomic ganglia, inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This property makes it an invaluable tool for investigating the role of the autonomic nervous system in regulating various physiological processes, particularly cardiovascular function. These application notes provide detailed protocols and data for the use of this compound in selective autonomic blockade experiments.
Mechanism of Action
Chlorisondamine is a non-competitive antagonist of neuronal nAChRs.[1] In the autonomic nervous system, preganglionic neurons of both the sympathetic and parasympathetic divisions release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons. This binding triggers depolarization and subsequent propagation of the nerve impulse. Chlorisondamine blocks these nAChRs, thereby preventing this transmission and effectively producing a pharmacological "decentralization" of the end organs from central autonomic control.[1] While it produces both ganglionic and central blockade, some research suggests that the chronic central blockade is not always accompanied by long-term peripheral ganglionic blockade.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters from studies in various animal models.
Table 1: Dose-Response Effect of Chlorisondamine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Normotensive Mice [3]
| Dose (mg/kg, i.p.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 1 | -16.7 ± 3.3 | -14.3 ± 16.3 |
| 2 | -25.5 ± 3.3 | -59.1 ± 16.8 |
| 3 | -31.1 ± 3.4 | -87.5 ± 6.6 |
| 6 | -31.0 ± 7.0 | -111.4 ± 22.8 |
Table 2: Effect of Chlorisondamine on MAP and HR in Hypertensive Mice (DOCA-salt model) [3]
| Dose (mg/kg, i.p.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 1 | -46.0 ± 6.5 | -152.7 ± 39.6 |
| 2 | -54.2 ± 6.3 | -197.5 ± 77.5 |
Table 3: Cardiovascular Effects of Chlorisondamine in Pigeons [4]
| Dose (mg/kg, i.m.) | Effect on Blood Pressure | Effect on Heart Rate |
| 0.1 | Significant decrease | Decrease |
| 1 | Significant decrease | No significant effect |
| 10 | Significant decrease | Increase |
Experimental Protocols
Protocol 1: Assessment of Autonomic Tone in Conscious Rats
This protocol describes the procedure for assessing the contribution of the autonomic nervous system to the maintenance of blood pressure and heart rate in conscious, freely moving rats using this compound.
Materials:
-
This compound (CAS 96750-66-2)
-
Sterile 0.9% saline solution
-
Animal restraining device (for injection)
-
Telemetry system for continuous blood pressure and heart rate monitoring (recommended) or tail-cuff system
-
Male Wistar or Sprague-Dawley rats (250-350 g)
Procedure:
-
Animal Preparation:
-
House rats individually for at least 3-5 days before the experiment to allow for acclimatization to the housing conditions.
-
If using a telemetry system, surgically implant the transmitter according to the manufacturer's instructions at least one week prior to the experiment to allow for full recovery.
-
For tail-cuff measurements, acclimatize the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
-
-
Chlorisondamine Solution Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 2.5 mg/mL for a 2.5 mg/kg dose in a 300g rat with an injection volume of 0.3 mL). Ensure the substance is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for at least 30-60 minutes before any intervention.
-
Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of the prepared Chlorisondamine solution. A common dose used in rats is 2.5 - 5 mg/kg.[5]
-
For a control group, administer an equivalent volume of sterile 0.9% saline.
-
Continuously monitor and record blood pressure and heart rate for at least 2-3 hours post-injection. The maximal effect of Chlorisondamine is typically observed within 30-60 minutes.
-
The difference between the baseline mean arterial pressure and the pressure after Chlorisondamine administration reflects the neurogenic component of the resting blood pressure.
-
Protocol 2: Investigating the Role of the Autonomic Nervous System in a Disease Model
This protocol outlines a general approach to determine how the autonomic nervous system's contribution to cardiovascular control is altered in a disease state (e.g., hypertension).
Materials:
-
Same as Protocol 1.
-
An established animal model of a specific disease (e.g., spontaneously hypertensive rats - SHR).
-
Age-matched healthy control animals (e.g., Wistar-Kyoto rats - WKY).
Procedure:
-
Animal Preparation:
-
Follow the same animal preparation and acclimatization procedures as described in Protocol 1 for both the disease model and control animals.
-
-
Chlorisondamine Solution Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
-
Experimental Procedure:
-
Establish a stable baseline for blood pressure and heart rate in both groups of conscious animals.
-
Administer the same dose of Chlorisondamine (e.g., 2.5 mg/kg, s.c.) to both the disease model and control animals.
-
Monitor and record the cardiovascular parameters for at least 2-3 hours.
-
Compare the magnitude of the fall in blood pressure and the change in heart rate between the two groups. A greater decrease in blood pressure in the disease model group following ganglionic blockade would suggest an enhanced neurogenic (sympathetic) tone contributing to the pathophysiology.
-
Mandatory Visualizations
Signaling Pathway of Autonomic Ganglionic Blockade by Chlorisondamine
References
- 1. Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 96750-66-2 | Tocris Bioscience [tocris.com]
- 5. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Administration of Chlorisondamine Diiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. It is a valuable tool in neuroscience and cardiovascular research to investigate the role of the autonomic nervous system in various physiological and pathological processes. The choice of administration route, primarily between intraperitoneal (IP) and subcutaneous (SC) injection in animal models, can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. These application notes provide a detailed comparison of these two routes for this compound administration, along with comprehensive experimental protocols.
Mechanism of Action: Ganglionic Blockade
Chlorisondamine exerts its effects by blocking nAChRs in autonomic ganglia, thereby inhibiting neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[1] The predominant nAChR subtype in autonomic ganglia is the α3β4 subtype.[2] Blockade of these receptors prevents the depolarizing action of acetylcholine, leading to a reduction in autonomic outflow.
Mechanism of Chlorisondamine ganglionic blockade.
Pharmacokinetic and Pharmacodynamic Comparison
While direct comparative pharmacokinetic studies for this compound are limited, general principles and available data for other compounds suggest key differences between intraperitoneal and subcutaneous administration.
| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration | References |
| Absorption Speed | Generally faster due to the large, highly vascularized surface area of the peritoneal cavity. | Slower and more sustained absorption from the subcutaneous tissue. | [3] |
| Time to Peak Concentration (Tmax) | Expected to be shorter. | Expected to be longer. | [3] |
| Peak Concentration (Cmax) | Likely to be higher. | Likely to be lower. | [3] |
| Bioavailability | Generally high, but can be subject to first-pass metabolism in the liver. | Generally high and may avoid significant first-pass metabolism. | [3] |
| Variability | Can be more variable due to the potential for injection into abdominal viscera. | Generally less variable. | |
| Local Irritation | Risk of peritonitis and irritation to abdominal organs. | Risk of local tissue irritation and inflammation at the injection site. |
A study investigating the effects of intraperitoneally administered Chlorisondamine in mice demonstrated a dose-dependent reduction in blood pressure and heart rate.[4][5] This indicates rapid systemic absorption and effective ganglionic blockade via this route.
Pharmacodynamic Effects of Intraperitoneal Chlorisondamine in Mice [4][5]
| Dose (mg/kg, IP) | Change in Mean Arterial Pressure (mmHg) in Normotensive Mice | Change in Heart Rate (beats/min) in Normotensive Mice |
| 1 | -16.7 ± 3.3 | -14.3 ± 16.3 |
| 2 | -25.5 ± 3.3 | -59.1 ± 16.8 |
| 3 | -31.1 ± 3.4 | -87.5 ± 6.6 |
| 6 | -31.0 ± 7.0 | -111.4 ± 22.8 |
Experimental Protocols
The following are detailed protocols for the intraperitoneal and subcutaneous administration of this compound in rodents. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to accurately calculate the required dose volume. Prepare the this compound solution to the desired concentration in a sterile vehicle (e.g., 0.9% saline). Draw the calculated volume into a sterile syringe.
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The animal should be positioned with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Clean the injection site with a 70% ethanol swab and allow it to dry.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered a blood vessel or abdominal organ (no blood or yellowish fluid should appear in the syringe hub).
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Workflow for intraperitoneal injection in mice.
Protocol 2: Subcutaneous (SC) Injection in Mice
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required dose volume. Prepare the this compound solution and draw it into a sterile syringe.
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Site Identification: The preferred injection site is the loose skin over the back, between the shoulder blades.
-
Disinfection: Clean the injection site with a 70% ethanol swab and allow it to dry.
-
Injection: Lift the skin to form a "tent." Insert the needle at the base of the tent, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Administration: Inject the solution into the subcutaneous space. A small bleb or bubble should form under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.
-
Monitoring: Return the mouse to its cage and observe for any signs of distress, local irritation, or adverse reactions.
Workflow for subcutaneous injection in mice.
Signaling Pathway
Chlorisondamine blocks the α3β4 nicotinic acetylcholine receptor in autonomic ganglia. Activation of this ligand-gated ion channel by acetylcholine normally leads to an influx of sodium and calcium ions, resulting in depolarization of the postganglionic neuron and propagation of the nerve impulse.
Simplified signaling pathway of the α3β4 nAChR.
Conclusion and Recommendations
The choice between intraperitoneal and subcutaneous administration of this compound depends on the specific goals of the experiment.
-
Intraperitoneal administration is suitable for studies requiring rapid onset of action and potent ganglionic blockade. However, researchers should be mindful of the potential for higher variability and the risk of injection into abdominal organs.
-
Subcutaneous administration is recommended for studies requiring a more sustained and prolonged effect with lower peak concentrations and potentially less variability. This route may be preferable for chronic dosing paradigms.
For all experiments, it is crucial to use sterile techniques and appropriate animal handling procedures to ensure animal welfare and the reliability of the experimental data. Pilot studies are recommended to determine the optimal dose and administration route for a specific research question.
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of Chlorisondamine Diiodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Its ability to produce sustained autonomic blockade has made it a valuable tool in preclinical research, particularly in studies of autonomic nervous system function, cardiovascular regulation, and the central effects of nicotine.[2][3][4] A single administration can lead to a quasi-irreversible blockade of central nicotinic responses for several weeks.[4][5] This document provides detailed application notes and protocols for the long-term administration of this compound in a research setting, focusing on methods for achieving chronic autonomic blockade.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving Chlorisondamine administration.
Table 1: Single-Dose Administration of Chlorisondamine and its Effects
| Animal Model | Administration Route | Dose | Observed Effects | Duration of Effect | Reference |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of nicotine-induced stimulant activity | At least 5 weeks | [1] |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of central nicotinic effects (ataxia and prostration) | At least 14 days | [4] |
| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Near-total block of nicotine-evoked hippocampal noradrenaline release | At least 21 days | [3][5] |
| Rat | Intracerebroventricular (i.c.v.) | 2 µg | Blocked ataxic and stimulant actions of nicotine | 1 to 2 weeks | [2] |
| Feline | Not Specified | 50 mg/kg | ~50% inhibition of contractile response in superior cervical ganglion | Not Specified | [1] |
Table 2: Dose-Response Effects of Chlorisondamine on Cardiovascular Parameters in Mice
| Animal Model | Administration Route | Dose | Effect on Blood Pressure (BP) | Effect on Heart Rate (HR) | Reference |
| Normotensive C57Bl/6J Mice | Intraperitoneal (i.p.) | 1-6 mg/kg | Similar reduction across all doses | Similar reduction across all doses | |
| DOCA-salt Hypertensive Mice | Intraperitoneal (i.p.) | 1 and 2 mg/kg | Significantly larger BP reduction | Significantly larger HR reduction |
Experimental Protocols
Protocol 1: Single-Dose Administration for Long-Lasting Nicotinic Blockade
This protocol is based on the well-documented long-acting effects of a single injection of Chlorisondamine.
Objective: To achieve a sustained central and peripheral nicotinic blockade for several weeks.
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Appropriate syringes and needles for the chosen administration route
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Solution Preparation:
-
This compound is soluble in water up to 10 mM and has a reported solubility of approximately 3.75 mg/mL in H₂O.
-
Aseptically prepare a solution of this compound in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL for subcutaneous injection in rats).
-
Ensure the powder is fully dissolved. Gentle warming may aid dissolution, but the stability of the solution under heat should be considered.
-
-
Administration:
-
Subcutaneous (s.c.) Administration: For systemic blockade, administer a single dose of 10 mg/kg subcutaneously.[4]
-
Intracerebroventricular (i.c.v.) Administration: For targeted central blockade, a stereotaxic surgical procedure is required. Administer a single dose of 2-10 µg in a small volume (e.g., 1-5 µL) directly into the cerebral ventricles.[2][3]
-
-
Post-Administration Monitoring:
-
Monitor animals for signs of autonomic blockade, such as changes in blood pressure, heart rate, and pupillary dilation.
-
Assess the efficacy of the blockade by challenging with a nicotinic agonist and observing the blunted response.
-
Provide appropriate supportive care as ganglionic blockade can have significant physiological effects.
-
Protocol 2: Continuous Long-Term Administration via Osmotic Mini-Pumps
This protocol describes a method for the continuous infusion of this compound, which may be desirable for studies requiring a constant level of autonomic blockade. Note: The stability of this compound in solution at 37°C for extended periods (e.g., 2-4 weeks) has not been explicitly documented in the reviewed literature. Therefore, pilot stability studies are highly recommended.
Objective: To maintain a steady-state concentration of Chlorisondamine for continuous ganglionic blockade over several weeks.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., ALZET®) with an appropriate flow rate and duration for the study
-
Surgical instruments for implantation
-
Anesthesia and analgesics
Procedure:
-
Solution Preparation and Pump Filling:
-
Based on the manufacturer's instructions for the chosen osmotic pump, calculate the required concentration of this compound to achieve the desired daily dose.
-
Prepare the solution in sterile 0.9% saline under aseptic conditions.
-
Fill the osmotic pumps with the Chlorisondamine solution according to the manufacturer's protocol.
-
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Implant the osmotic pump subcutaneously, typically in the dorsal scapular region.
-
For targeted delivery, a catheter can be attached to the pump and routed to a specific site (e.g., intraperitoneally or intravenously).
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal for recovery from surgery and any adverse effects.
-
Regularly assess autonomic function to confirm the efficacy of the blockade. This can be achieved through telemetry for continuous monitoring of blood pressure and heart rate.[6][7][8][9]
-
Methods for assessing autonomic function in conscious animals include heart rate variability analysis and sympathetic nerve activity recording.[10][11][12][13][14]
-
Mandatory Visualizations
Caption: Workflow for continuous Chlorisondamine administration via osmotic pump.
Caption: Mechanism of action of Chlorisondamine at the autonomic ganglion.
Stability and Storage
-
Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1]
Troubleshooting
-
Incomplete Blockade: If the desired level of autonomic blockade is not achieved, consider increasing the dose or ensuring the administration method is appropriate for the intended target (central vs. peripheral).
-
Adverse Effects: Ganglionic blockade can lead to significant side effects, including hypotension, constipation, and urinary retention.[18] Monitor animals closely and provide supportive care as needed. Dose adjustments may be necessary.
-
Pump/Catheter Issues: For continuous infusion studies, ensure the osmotic pump is functioning correctly and the catheter is patent and correctly placed.
Disclaimer: These protocols are intended for guidance in a research setting and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. caymanchem.com [caymanchem.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 9. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Autonomic Regulation of Inflammation in Conscious Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Do QAC sanitizers remain stable after dilution? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 17. biocrick.com [biocrick.com]
- 18. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
Application Notes and Protocols for the In Vitro Use of Chlorisondamine Diiodide on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorisondamine diiodide is a potent, long-acting, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It acts as a ganglionic blocker, effectively inhibiting neurotransmission in autonomic ganglia. These application notes provide detailed protocols for the in vitro use of this compound on various isolated tissues, including neuronal preparations and smooth muscle. The provided methodologies and data are intended to guide researchers in designing and executing experiments to study the effects of this compound.
Mechanism of Action
This compound exerts its effects by blocking the ion channel of neuronal nAChRs. This blockade is often insurmountable, meaning that increasing the concentration of the agonist (e.g., nicotine or acetylcholine) cannot fully overcome the inhibitory effect. This property makes it a valuable tool for studying the physiological roles of nAChRs in different tissues. The blockade of nAChRs prevents the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon agonist binding, thereby inhibiting cellular depolarization and downstream signaling events.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound from various in vitro studies.
Table 1: Inhibitory Effects of this compound on Neuronal Preparations
| Preparation | Agonist | Measured Response | This compound Concentration | Observed Effect | Reference |
| Rat Striatal Synaptosomes | Nicotine (1 µM) | [³H]-Dopamine Release | 1.6 µM | IC₅₀ | [1] |
| Cultured Fetal Rat Mesencephalic Cells | NMDA (100 µM) | [³H]-Dopamine Release | ~600 µM | IC₅₀ | [2] |
| Rat Pheochromocytoma (PC12) Cells | Nicotine (30 µM) | [³H]-Noradrenaline Release | 1 µM | Blockade of release | [3][4] |
| Rat Pheochromocytoma (PC12) Cells | Nicotine (30 µM) | [³H]-Noradrenaline Release | 10 µM and 100 µM | Almost complete blockade of release after 90 min washout | [3][4] |
Table 2: Effects of this compound on Isolated Ganglia and Smooth Muscle
| Preparation | Stimulation | Measured Response | This compound Concentration | Observed Effect | Reference |
| Rat Isolated Superior Cervical Ganglion | Electrical Stimulation | Synaptic Transmission | 0.1 mg/kg (in vivo administration 1h prior) | Reduction in synaptic transmission | [2] |
| Guinea Pig Ileum | Nicotine | Contraction | Not Specified | Expected to block nicotine-induced contractions | General Knowledge |
| Vascular Smooth Muscle | Nicotine | Contraction | Not Specified | Expected to inhibit nicotine-induced vasoconstriction | General Knowledge |
Experimental Protocols
Protocol 1: Preparation and Superfusion of Rat Striatal Synaptosomes for Neurotransmitter Release Assays
This protocol is adapted from studies investigating the effect of Chlorisondamine on nicotine-induced dopamine release.
Materials:
-
Rat striatum
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.3
-
Percoll solution
-
Krebs-Henseleit Buffer (see composition below)
-
[³H]-Dopamine
-
This compound solutions of desired concentrations
-
Nicotine or other agonist solutions
-
Superfusion system
-
Scintillation counter
Krebs-Henseleit Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Buffer should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge to isolate the synaptosomal fraction.
-
Wash the synaptosomal pellet with Krebs-Henseleit buffer and resuspend.
-
-
[³H]-Dopamine Loading:
-
Incubate the synaptosomes with [³H]-Dopamine in Krebs-Henseleit buffer at 37°C for 30 minutes.
-
Wash the synaptosomes to remove excess unincorporated [³H]-Dopamine.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to the chambers of a superfusion system.
-
Perfuse with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.
-
Collect fractions at regular intervals (e.g., 2 minutes) to establish a stable baseline of [³H]-Dopamine release.
-
-
Drug Application:
-
To test the effect of Chlorisondamine, switch to a perfusion buffer containing the desired concentration of this compound and perfuse for a predetermined time (e.g., 20-30 minutes).
-
Following the pre-incubation with Chlorisondamine, stimulate neurotransmitter release by switching to a buffer containing the agonist (e.g., nicotine) for a short period (e.g., 2-4 minutes).
-
Continue collecting fractions throughout the drug application and stimulation phases.
-
-
Quantification:
-
Determine the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [³H]-Dopamine for each time point.
-
Data can be expressed as a percentage of the total radioactivity in the synaptosomes or as a percentage of the baseline release.
-
Protocol 2: Isolated Guinea Pig Ileum Preparation for Smooth Muscle Contractility Studies
This protocol describes a standard organ bath setup to assess the effect of Chlorisondamine on smooth muscle contraction.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit Buffer
-
This compound solutions
-
Nicotine or other contractile agonist solutions
-
Organ bath system with force transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a section of the ileum.
-
Clean the ileum by gently flushing with Krebs-Henseleit buffer.
-
Cut segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Mount the ileum segment in an organ bath chamber containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.
-
-
Experimental Protocol:
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve for a contractile agonist like nicotine by adding increasing concentrations of the agonist to the organ bath.
-
After washing the tissue and allowing it to return to baseline, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 30 minutes).
-
In the presence of Chlorisondamine, repeat the cumulative concentration-response curve for the agonist.
-
-
Data Analysis:
-
Measure the peak tension developed in response to each concentration of the agonist.
-
Express the contraction as a percentage of the maximum response to the agonist in the absence of Chlorisondamine.
-
The inhibitory effect of Chlorisondamine can be quantified by determining the IC₅₀ value or by observing the shift in the concentration-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorisondamine Diiodide Dosage for Complete Ganglionic Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chlorisondamine diiodide for achieving complete ganglionic blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and long-acting ganglionic blocking agent. It functions as a nicotinic acetylcholine receptor (nAChR) antagonist, specifically targeting the nAChRs in autonomic ganglia.[1] By blocking these receptors, Chlorisondamine inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2] This non-selective blockade of autonomic ganglia leads to a reduction in both sympathetic and parasympathetic outflow to target organs.[2]
Q2: What are the primary experimental applications of this compound?
Chlorisondamine is primarily used in research to:
-
Investigate the role of the autonomic nervous system in regulating various physiological processes.
-
Assess the neurogenic contribution to blood pressure and cardiovascular function.[3]
-
Study the central effects of nicotinic receptor blockade, as it can cross the blood-brain barrier at higher doses.[4][5]
-
Explore the involvement of the sympathetic nervous system in immune responses and other pathophysiological conditions.[3]
Q3: How long does the ganglionic blockade last after a single administration?
The effects of Chlorisondamine can be exceptionally long-lasting, particularly its blockade of central nicotinic receptors, which can persist for weeks to months after a single administration in rats.[4][5] The duration of peripheral ganglionic blockade is generally shorter but still considerable. The long duration of action is a critical factor to consider in experimental design.
Q4: What are the known side effects of Chlorisondamine in animal models?
As a potent ganglionic blocker, Chlorisondamine can induce a range of physiological effects that are direct consequences of autonomic blockade. These include:
-
Cardiovascular: Hypotension (a drop in blood pressure) and potential reflex tachycardia (increased heart rate), though bradycardia (decreased heart rate) has also been observed.[3]
-
Gastrointestinal: Reduced gut motility, which can lead to constipation.
-
Other: Dry mouth, urinary retention, and reduced secretions.
It is crucial to monitor experimental animals for these effects and to have appropriate supportive care measures in place.
Troubleshooting Guide
Issue 1: Incomplete Ganglionic Blockade
Q: I've administered Chlorisondamine, but I'm not seeing the expected physiological changes (e.g., a significant drop in blood pressure). How can I confirm and troubleshoot incomplete blockade?
A:
-
Verification of Blockade: First, it's essential to have a robust method to verify the completeness of the ganglionic blockade. This can be achieved by challenging the autonomic nervous system and observing the response. A lack of response to a stimulus that would normally elicit a strong autonomic reflex suggests a complete blockade. Refer to the "Protocol for Verification of Complete Ganglionic Blockade" section for detailed methods.
-
Dosage and Administration Route: The dose required for complete ganglionic blockade can vary depending on the species, the route of administration, and the specific experimental conditions. Intravenous (IV) administration will have a more rapid onset and potentially require a lower dose than subcutaneous (SC) or intraperitoneal (IP) injections.[6] Review the dosage tables and consider if a higher dose or a different route of administration is necessary for your model.
-
Drug Preparation and Stability: Ensure that the this compound solution was prepared correctly and is stable. While many parenteral solutions are stable, it is best practice to use freshly prepared solutions.[7]
-
Animal Strain and Condition: Different animal strains may exhibit varied sensitivity to ganglionic blockers. Additionally, the baseline autonomic tone of the animal can influence the magnitude of the observed effect. For example, hypertensive animals may show a more pronounced drop in blood pressure following ganglionic blockade.[3]
Issue 2: Differentiating Central vs. Peripheral Effects
Q: How can I be sure that the effects I'm observing are due to peripheral ganglionic blockade and not central nervous system effects of Chlorisondamine?
A:
-
Dose-Dependence: The ability of Chlorisondamine to cross the blood-brain barrier is dose-dependent.[5] Lower doses are more likely to produce primarily peripheral effects, while higher doses are associated with long-lasting central nicotinic receptor blockade.[4] Consult the dosage tables for guidance.
-
Time Course of Effects: The onset of peripheral ganglionic blockade is relatively rapid after systemic administration. In contrast, the central effects may have a different time course.
-
Use of Control Compounds: Compare the effects of Chlorisondamine with a ganglionic blocker that has limited ability to cross the blood-brain barrier, such as hexamethonium.[8] Observing similar effects with both compounds would suggest a peripheral mechanism.
-
Direct Central Administration: To specifically investigate central effects, Chlorisondamine can be administered directly into the central nervous system (e.g., intracerebroventricularly), bypassing the blood-brain barrier.[5]
Data Presentation
Table 1: Recommended Dosage Ranges of this compound for Ganglionic Blockade in Rodents
| Species | Route of Administration | Dosage Range | Experimental Context & Notes |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Primarily for achieving long-lasting central nicotinic blockade.[4][9] |
| Intravenous (i.v.) | 2.5 mg/kg | To assess neurogenic pressor activity.[2] | |
| Mouse | Intraperitoneal (i.p.) | 1 - 6 mg/kg | To assess the neurogenic contribution to blood pressure. Lower doses (1-2 mg/kg) may be sufficient in hypertensive models.[3] |
Note: These are starting points. The optimal dose for achieving complete ganglionic blockade may need to be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol for Preparation and Administration of this compound
-
Reconstitution: this compound is typically a crystalline solid. Reconstitute it in a suitable vehicle, such as sterile saline (0.9% NaCl). The solubility in DMF and DMSO is reported to be 10 mg/mL. For in vivo use, ensure the final solution is sterile and isotonic.
-
Route of Administration:
-
Intravenous (i.v.): For rapid onset of action. Administer as a bolus injection or a slow infusion via a catheterized vein (e.g., femoral or jugular vein).
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents. Be aware that the absorption and onset of action will be slower compared to i.v. injection.[6]
-
Subcutaneous (s.c.): Results in slower absorption and a more prolonged effect. Often used for studies investigating long-term central blockade.[4]
-
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. For cardiovascular studies, catheterize an artery (e.g., femoral or carotid) for continuous blood pressure monitoring and a vein for drug administration.
Protocol for Verification of Complete Ganglionic Blockade
The principle of this protocol is to administer a pharmacological agent that stimulates the autonomic ganglia and measure the physiological response (or lack thereof) after Chlorisondamine administration.
-
Baseline Measurement: After surgical preparation and a stabilization period, record baseline physiological parameters such as blood pressure and heart rate.
-
Pre-Blockade Challenge (Optional but Recommended): Administer a ganglionic stimulant like nicotine or Dimethylphenylpiperazinium (DMPP) at a dose known to elicit a pressor (increase in blood pressure) response. Record the magnitude of this response.
-
Administer this compound: Administer the chosen dose of Chlorisondamine via the desired route.
-
Post-Blockade Challenge: After allowing sufficient time for Chlorisondamine to take effect (this will vary with the route of administration), repeat the challenge with the same dose of the ganglionic stimulant used in step 2.
-
Confirmation of Blockade: A complete ganglionic blockade is confirmed if the pressor response to the ganglionic stimulant is abolished or significantly attenuated (e.g., >90% reduction) compared to the pre-blockade response.
Mandatory Visualizations
Signaling Pathway of Acetylcholine in Autonomic Ganglia
Caption: Signaling pathway at the autonomic ganglion and the site of action for Chlorisondamine.
Experimental Workflow for Inducing and Verifying Ganglionic Blockade
Caption: A typical experimental workflow for using Chlorisondamine to induce ganglionic blockade.
Troubleshooting Logic for Incomplete Ganglionic Blockade
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of intravenous and intraperitoneal [123I]IBZM injection for dopamine D2 receptor imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation of a stable parenteral product; Clonidine Hydrochloride Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamethonium - Wikipedia [en.wikipedia.org]
- 9. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Chlorisondamine diiodide stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorisondamine diiodide in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solution
-
Question: My this compound solution, prepared in water, has become cloudy or shows precipitation. What could be the cause and how can I fix it?
-
Answer:
-
Concentration: You may have exceeded the solubility limit of this compound in water. While it is soluble up to 10 mM, this can be affected by the temperature and pH of the water.[1]
-
Recommended Action:
-
Gently warm the solution to see if the precipitate redissolves.
-
If warming does not help, consider preparing a fresh solution at a lower concentration.
-
For higher concentrations, consider using alternative solvents like DMSO or DMF, followed by serial dilution in your aqueous experimental buffer.[2] Note that the final concentration of the organic solvent should be kept low to avoid affecting your experimental system.
-
-
Issue 2: Loss of Potency or Inconsistent Results Over Time
-
Question: I am observing a decrease in the expected biological activity of my this compound stock solution over a few days/weeks. Why is this happening?
-
Answer:
-
Potential Degradation: this compound, like many chemical compounds, can degrade in solution over time. This degradation can be influenced by several factors.
-
Troubleshooting Steps:
-
Storage Conditions: Ensure your stock solution is stored correctly. For aqueous solutions, it is recommended to store them at 2-8°C for short-term use and in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.[3][4] Always protect solutions from light.[4]
-
pH of the Solution: The pH of your solution can significantly impact the stability of the compound. It is advisable to prepare solutions in a buffer system relevant to your experiment and check for pH-dependent degradation.
-
Perform a Stability Test: To determine the stability of your specific solution, a simple stability test can be performed. This involves analyzing the concentration of the compound in your solution at different time points using an analytical method like HPLC.
-
-
Issue 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
-
Question: I am analyzing my this compound solution and see unexpected peaks. What are these?
-
Answer:
-
Degradation Products: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products.
-
Investigative Actions:
-
Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing the this compound solution to stress conditions such as acid, base, oxidation, heat, and light. Analysis of these stressed samples can help identify the degradation products.
-
LC-MS Analysis: To identify the chemical nature of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide molecular weight information of the degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water (up to 10 mM), DMSO (up to 20 mg/mL), and DMF (up to 10 mg/mL).[1][2][4] For most biological experiments, preparing a concentrated stock in DMSO and then diluting it in the aqueous experimental medium is a common practice.
Q2: How should I store my this compound solutions?
A2: For optimal stability, it is recommended to:
-
Store aqueous stock solutions in small aliquots at -20°C for long-term storage (months).
-
For short-term storage (days to a week), solutions can be kept at 2-8°C.[3][4]
-
Always protect solutions from light by using amber vials or wrapping the container in foil.[4]
-
Minimize freeze-thaw cycles as this can accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Yes, protection from light is recommended for the storage of this compound, both in solid form and in solution, to prevent potential photodegradation.[4]
Q4: What is the expected stability of this compound in a physiological buffer at 37°C?
A4: There is limited specific data on the stability of this compound in physiological buffers at 37°C. Stability is expected to be lower at elevated temperatures. It is highly recommended to perform a stability study under your specific experimental conditions (buffer composition, pH, temperature) to determine the compound's stability over the time course of your experiment.
Q5: How can I check the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common way to assess the stability of a drug solution. This involves monitoring the peak area of the parent compound over time. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photochemically stable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Example of a Stability-Indicating HPLC Method Development
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous buffer can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is suitable for stability testing.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility |
| Water | Up to 10 mM[1] |
| DMSO | >20 mg/mL[4] |
| DMF | 10 mg/mL[2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light Condition | Duration |
| Solid | 2-8°C or -20°C[3][4] | Protect from light[4] | Long-term |
| Aqueous Solution | -20°C | Protect from light | Long-term |
| Aqueous Solution | 2-8°C | Protect from light | Short-term |
Table 3: Example Data Table for a Solution Stability Study
| Time Point (hours) | Concentration (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | 100.5 | 100 | 0 |
| 2 | 98.2 | 97.7 | 1500 |
| 4 | 95.1 | 94.6 | 3200 |
| 8 | 90.3 | 89.8 | 6500 |
| 24 | 75.6 | 75.2 | 15400 |
This is an example table. Users should generate their own data.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: General workflow for assessing the stability of this compound.
Caption: Blockade of nAChR signaling by this compound.
References
How to minimize side effects of Chlorisondamine diiodide in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Chlorisondamine diiodide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-lasting ganglionic blocking agent.[1][2] Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission for both the sympathetic and parasympathetic nervous systems.[2][3][4] This blockade of autonomic outflow leads to a reduction in blood pressure and heart rate.[5][6]
Q2: What are the most common side effects of this compound in animal studies?
A2: The most frequently observed side effects are direct extensions of its mechanism of action and are primarily cardiovascular. These include:
-
Hypotension: A significant drop in blood pressure is a hallmark effect of ganglionic blockade.[3][5]
-
Bradycardia: A decrease in heart rate is also common due to the blockade of sympathetic input to the heart.[5]
-
Reduced Cardiac Output: The combination of vasodilation and reduced heart rate can lead to a decrease in cardiac output.[5][6]
Other potential side effects related to parasympathetic blockade, though less commonly reported in acute experimental settings, can include dry mouth, urinary retention, and constipation.[3]
Q3: How can I minimize the cardiovascular side effects of this compound?
A3: Minimizing cardiovascular side effects is crucial for animal welfare and data integrity. Key strategies include:
-
Dose Optimization: Use the lowest effective dose to achieve the desired scientific outcome. A thorough dose-response study is recommended.
-
Administration Route: Consider the route of administration carefully. For central nervous system (CNS) studies, direct intracerebroventricular (i.c.v.) injection can achieve central nicotinic receptor blockade with significantly lower doses and fewer peripheral side effects compared to systemic administration.[7] High systemic doses are required for the drug to cross the blood-brain barrier, leading to more severe side effects.[7]
-
Slow Administration: For intravenous (IV) administration, a slow infusion is preferable to a bolus injection to avoid a rapid and severe drop in blood pressure.
-
Supportive Care: Be prepared to provide supportive care, such as fluid resuscitation for severe hypotension.
Q4: Are there any alternatives to this compound with fewer side effects?
A4: Research has been conducted on analogues of Chlorisondamine with the aim of reducing its side effects. These analogues have shown a better affinity for the target receptor, which could translate to lower effective doses and a better side effect profile.[7] Depending on the specific research question, other ganglionic blockers like hexamethonium might be considered, though they also produce similar side effects.[2]
Troubleshooting Guides
Issue 1: Severe Hypotension Post-Administration
Symptoms:
-
Rapid and sustained drop in mean arterial pressure (MAP) below 60 mmHg in rodents.[1]
-
Lethargy, decreased activity, and pale extremities.
Immediate Actions & Troubleshooting Steps:
-
Stop or Slow Infusion: If administering via continuous infusion, immediately stop or significantly reduce the infusion rate.
-
Fluid Resuscitation: Administer a bolus of warmed, sterile isotonic crystalloid solution (e.g., Lactated Ringer's solution or 0.9% saline) to expand intravascular volume.
-
Rodent Dosage: 10-20 mL/kg administered subcutaneously (SC) or intraperitoneally (IP). For severe cases, intravenous (IV) administration is more effective.
-
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate.
-
Consider Colloids: If hypotension persists after a crystalloid bolus, a colloid solution (e.g., hetastarch) may be more effective at expanding plasma volume.
-
Rodent Dosage: 5-10 mL/kg IV.
-
-
Vasopressor Support (for severe, refractory hypotension): In critical situations and under veterinary guidance, vasopressors may be required.
-
Dopamine: 5-20 mcg/kg/min IV infusion.
-
Norepinephrine: 0.05-2 µg/kg/min IV infusion.
-
Issue 2: Significant Bradycardia
Symptoms:
-
A marked decrease in heart rate below the normal physiological range for the species and strain.
Immediate Actions & Troubleshooting Steps:
-
Assess Overall Condition: Evaluate if the bradycardia is associated with hypotension and poor perfusion. If the animal is otherwise stable, immediate intervention may not be necessary.
-
Atropine Administration (with caution): Atropine can be used to counteract bradycardia by blocking muscarinic receptors. However, its effects in rodents can be complex, sometimes causing an initial further decrease in heart rate.[8][9]
-
Rodent Dosage: The effective dose can vary. It's crucial to consult veterinary expertise and potentially conduct a pilot study to determine the appropriate dose for your specific animal model.
-
-
Rule out Hypothermia: Anesthesia and the drug itself can lead to a drop in body temperature, which can cause or exacerbate bradycardia. Ensure the animal is kept warm using a heating pad or other appropriate methods.
Data Presentation: Dose-Dependent Effects of Chlorisondamine in Mice
The following tables summarize the effects of different intraperitoneal (i.p.) doses of Chlorisondamine (CSD) on cardiovascular parameters in normotensive and hypertensive mice.[10][11]
Table 1: Effects of Chlorisondamine on Mean Arterial Pressure (MAP) in Mice
| Dose (mg/kg, i.p.) | Change in MAP (mmHg) in Normotensive Mice | Change in MAP (mmHg) in Hypertensive Mice |
| 1 | -16.7 ± 3.3 | -55.0 ± 5.0 |
| 2 | -25.5 ± 3.3 | -60.0 ± 4.0 |
| 3 | -31.1 ± 3.4 | Not Reported |
| 6 | -31.0 ± 7.0 | Not Reported |
Table 2: Effects of Chlorisondamine on Heart Rate (HR) in Mice
| Dose (mg/kg, i.p.) | Heart Rate (beats/min) in Normotensive Mice (Baseline ~550) | Heart Rate (beats/min) in Hypertensive Mice (Baseline ~554) |
| 1 | 380.3 ± 11.7 | 361.0 ± 41.6 |
| 2 | 395.5 ± 10.9 | 371.3 ± 45.2 |
| 3 | Not Reported | 346.9 ± 11.7 |
| 6 | 373.3 ± 10.9 | 385.7 ± 19.1 |
Table 3: Effects of Chlorisondamine on Cardiac Output (CO) in Mice
| Dose (mg/kg, i.p.) | Cardiac Output (ml/min) in Normotensive Mice (Baseline ~20) | Cardiac Output (ml/min) in Hypertensive Mice (Baseline ~21.6) |
| 1 | No significant reduction | 11.9 ± 2.3 |
| 2 | Significant reduction | 12.3 ± 2.4 |
| 3 | Significant reduction | 11.2 ± 1.0 |
| 6 | Significant reduction | 13.6 ± 1.5 |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of Chlorisondamine using an Osmotic Pump
This method is ideal for long-term studies requiring stable plasma concentrations of the drug, which can help minimize the acute side effects of bolus injections.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Alzet® osmotic pumps (select a model with the appropriate flow rate and duration for your experiment)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesia as per approved institutional animal care and use committee (IACUC) protocol.
Procedure:
-
Pump Preparation:
-
Calculate the required concentration of Chlorisondamine solution based on the pump's flow rate, the desired dose (mg/kg/day), and the animal's body weight.
-
Under sterile conditions, fill the osmotic pump with the Chlorisondamine solution according to the manufacturer's instructions.
-
Prime the filled pumps in sterile saline at 37°C for at least 12 hours before implantation.[1]
-
-
Surgical Implantation:
-
Anesthetize the animal and prepare the surgical site (typically the mid-scapular region) by shaving and disinfecting the skin.
-
Make a small incision and create a subcutaneous pocket using a hemostat.[1][6]
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.[5]
-
Close the incision with wound clips or sutures.[6]
-
-
Post-Operative Care:
Protocol 2: Intravenous Administration of Chlorisondamine in a Conscious Rat
This protocol describes a method for administering Chlorisondamine intravenously to a conscious, restrained rat.
Materials:
-
This compound solution in a sterile vehicle
-
Appropriately sized rat restrainer
-
Sterile syringes (1-3 ml) and needles (25-27G)[2]
-
Heat source (e.g., heat lamp or warming pad)
-
70% isopropyl alcohol and gauze
Procedure:
-
Preparation:
-
Warm the rat's tail using a heat source to induce vasodilation of the lateral tail veins.[7] Take care not to overheat the animal.
-
Prepare the syringe with the correct dose of Chlorisondamine solution, ensuring no air bubbles are present.
-
-
Restraint and Injection:
-
Place the rat in the restrainer.
-
Clean the tail with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[2]
-
If correctly placed, there should be minimal resistance, and the vein may blanch as you slowly inject a small test volume.[2]
-
Administer the solution slowly over 1-2 minutes.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor closely for adverse effects, particularly hypotension and bradycardia.
-
Protocol 3: Animal Welfare Monitoring
Frequency:
-
All animals should be monitored at least once daily.[12]
-
Following administration of Chlorisondamine, increase monitoring frequency to at least twice daily for the first 24 hours, or more frequently if adverse effects are observed.[12]
Parameters to Monitor:
-
General Appearance: Posture, grooming, and activity level.
-
Cardiovascular Signs: Assess for pale mucous membranes or cool extremities, which may indicate poor perfusion.
-
Hydration Status: Check for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Body Weight: Record body weight daily. A weight loss of more than 15% from baseline is a common humane endpoint.[13]
-
Clinical Scoring: Use a standardized scoring sheet to objectively assess animal welfare.
Visualizations
Signaling Pathway of Ganglionic Blockade
Caption: Mechanism of Chlorisondamine's ganglionic blockade.
Experimental Workflow for Minimizing Side Effects
Caption: Workflow for mitigating Chlorisondamine side effects.
Logical Relationship for Troubleshooting Hypotension
References
- 1. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. noblelifesci.com [noblelifesci.com]
- 4. researchgate.net [researchgate.net]
- 5. Mini-Osmotic Pump Infusion Model to Investigate the Systemic Effects of Chronic Continuous Exposure to Staphylococcal Superantigen in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. griffith.edu.au [griffith.edu.au]
- 9. rug.nl [rug.nl]
- 10. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. health.uct.ac.za [health.uct.ac.za]
- 13. staff.flinders.edu.au [staff.flinders.edu.au]
Troubleshooting incomplete autonomic blockade with Chlorisondamine diiodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorisondamine diiodide for autonomic blockade in experimental settings.
Troubleshooting Incomplete Autonomic Blockade
Incomplete autonomic blockade can significantly impact experimental outcomes. This guide addresses common issues and provides systematic solutions.
Problem: Underwhelming or inconsistent physiological response after Chlorisondamine administration (e.g., insufficient change in blood pressure or heart rate).
| Potential Cause | Troubleshooting Steps | Rationale |
| Inadequate Dose | 1. Review the literature for dose-response studies in your specific animal model and strain.[1][2] 2. Perform a dose-response study to determine the optimal dose for complete blockade in your experimental setup. 3. Ensure accurate calculation of the dose based on the animal's body weight. | The effective dose of Chlorisondamine can vary between species and even strains of the same species. Hypertensive models may require a different dose than normotensive ones.[1] |
| Improper Drug Preparation or Storage | 1. Confirm the stability and storage conditions of your this compound stock. It is stable for at least 4 years when stored at -20°C. 2. Prepare fresh solutions for each experiment. 3. Ensure complete dissolution in an appropriate vehicle (e.g., sterile saline). | Improper storage can lead to degradation of the compound. Freshly prepared solutions ensure potency. |
| Administration Route and Technique | 1. Verify that the chosen administration route (e.g., intraperitoneal, subcutaneous) is appropriate for achieving systemic autonomic blockade. 2. For intraperitoneal (IP) injections, ensure correct technique to avoid injection into the gut or adipose tissue, which would impair absorption.[3][4] | The route of administration affects the bioavailability and onset of action of the drug. Incorrect injection technique is a common source of experimental variability. |
| Animal Model Variability | 1. Consider the age, sex, and health status of the animals, as these factors can influence drug metabolism and response. 2. Ensure consistent handling and acclimatization of animals to minimize stress, which can affect autonomic tone. | Biological variability can significantly impact the response to pharmacological agents. |
| Incomplete Blockade of Both Autonomic Branches | 1. Chlorisondamine blocks both sympathetic and parasympathetic ganglia. The net effect on heart rate can be complex.[5] 2. To confirm complete ganglionic blockade, perform a pharmacological challenge. | The resting heart rate is a balance of sympathetic and parasympathetic input. Blocking both may not always result in a dramatic change in heart rate, depending on the baseline autonomic tone. |
Frequently Asked Questions (FAQs)
Q1: How can I verify that I have achieved a complete autonomic blockade with Chlorisondamine?
A1: A pharmacological challenge is the most definitive way to verify complete autonomic blockade. After administering Chlorisondamine, challenge the animal with a muscarinic agonist (e.g., methacholine) and an adrenergic agonist (e.g., phenylephrine). A complete blockade will abolish the typical heart rate and blood pressure responses to these agents. Alternatively, you can use antagonists like atropine (for parasympathetic blockade) and propranolol (for sympathetic blockade) prior to Chlorisondamine to assess the contribution of each branch, and then confirm that Chlorisondamine blocks the remaining autonomic influence.[5][6]
Q2: What is the recommended dose of this compound for autonomic blockade in rodents?
A2: The optimal dose can vary. For mice, intraperitoneal doses between 1-6 mg/kg have been used to assess the neurogenic contribution to blood pressure.[1][7] For rats, a subcutaneous dose of 10 mg/kg has been shown to produce long-lasting central nicotinic blockade.[2][3] It is highly recommended to perform a pilot dose-response study in your specific model to determine the lowest effective dose that achieves complete blockade.
Q3: What is a suitable vehicle for dissolving this compound for in vivo experiments?
A3: this compound is soluble in aqueous solutions. Sterile 0.9% saline is a commonly used and appropriate vehicle for intraperitoneal or subcutaneous injections.
Q4: How long does the autonomic blockade by Chlorisondamine last?
A4: Chlorisondamine is known for its exceptionally long-lasting effects. A single administration can produce a blockade of central nicotinic responses that can persist for several weeks.[6] However, the duration of complete peripheral autonomic blockade may be shorter. For acute experiments, the blockade is effective within an hour of administration.[2]
Q5: Are there any alternative ganglionic blockers to Chlorisondamine?
A5: Yes, other ganglionic blockers include hexamethonium and mecamylamine. However, they have different pharmacokinetic profiles and durations of action. Mecamylamine, for instance, can cross the blood-brain barrier more readily than Chlorisondamine.
Experimental Protocols
Protocol 1: Preparation of this compound Solution (1 mg/mL)
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
On the day of the experiment, allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Keep the solution on ice until ready for injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
1 mL syringe
-
26-28 gauge needle
-
70% ethanol wipes
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent bladder injury.[3][4]
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the Chlorisondamine solution. The maximum injection volume should not exceed 10 µL/g of body weight.[8][9]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Signaling Pathway of Autonomic Ganglionic Transmission
Caption: Signaling at the autonomic ganglion and the site of Chlorisondamine action.
Troubleshooting Workflow for Incomplete Autonomic Blockade
Caption: A logical workflow for troubleshooting incomplete autonomic blockade.
References
- 1. Autonomic cardiovascular control in conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex and interacting influences of the autonomic nervous system on cardiac electrophysiology in conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. Changes in Heart Rate and Its Regulation by the Autonomic Nervous System Do Not Differ Between Forced and Voluntary Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autonomic cardiac control. I. Estimation and validation from pharmacological blockades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. animalstudyregistry.org [animalstudyregistry.org]
Improving the solubility of Chlorisondamine diiodide for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Chlorisondamine diiodide in their experiments.
Troubleshooting Guide: Solubility Issues
Issue: Difficulty dissolving this compound.
This compound can be challenging to dissolve, particularly at higher concentrations. The following steps provide a systematic approach to troubleshoot and improve its solubility.
Experimental Workflow for Improving Solubility
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
The choice of solvent depends on the experimental requirements. For aqueous solutions, water is suitable, though solubility is limited. For higher concentrations, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1][2] Always check the compatibility of the solvent with your experimental system.
Q2: My compound is not dissolving in water even at low concentrations. What should I do?
If you are having trouble dissolving this compound in water, you can try gentle heating (e.g., in a 37°C water bath) or sonication to aid dissolution. Ensure the powder is finely ground to increase the surface area for dissolution.
Q3: Is it normal for the solution to have a slight color?
This compound is a white solid, and its solutions are typically clear and colorless.[2] If you observe a significant color change, it may indicate degradation or contamination. It is recommended to protect the compound and its solutions from light.[2]
Q4: Can I store stock solutions of this compound?
Stock solutions in DMSO or DMF can typically be stored at -20°C for short periods. For aqueous solutions, it is generally recommended to prepare them fresh for each experiment to avoid potential degradation. The solid compound should be stored at 2-8°C.[2]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Water | ~3.75 mg/mL | [3] |
| Water | Soluble to 10 mM | [4] |
| Water | ≥2 mg/mL | [2] |
| DMSO | >20 mg/mL | [2] |
| DMSO | 10 mg/mL | [1] |
| DMF | 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 611.9 g/mol . To prepare a 10 mM solution, you will need 6.119 mg per mL of water.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in water: Add the appropriate volume of purified water (e.g., Milli-Q or sterile water for injection).
-
Aid dissolution: Vortex the solution vigorously. If not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5 minutes.
-
Verify dissolution: Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (if required): If for use in cell culture or in vivo studies, sterile filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution
-
Weigh the compound: Accurately weigh 20 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO.
-
Aid dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming is typically not necessary for dissolution in DMSO at this concentration.[2]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Signaling Pathway
Chlorisondamine is a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[1] By blocking these receptors, it inhibits the downstream signaling cascades that are normally activated by acetylcholine or nicotine. The following diagram illustrates a simplified nAChR signaling pathway that is inhibited by Chlorisondamine.
References
Addressing variability in response to Chlorisondamine diiodide
Welcome to the technical support center for Chlorisondamine diiodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Chlorisondamine and to address the variability in its response. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Chlorisondamine is a long-acting ganglionic blocking agent. Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs), leading to a blockade of neurotransmission in autonomic ganglia.[1][2][3] A single administration can produce a quasi-irreversible blockade of the central actions of nicotine in rats.[1][4] This long-lasting effect is thought to be due to the intracellular accumulation of the antagonist.[5]
Q2: What is the difference between this compound and Chlorisondamine chloride?
The active component is the Chlorisondamine cation. The diiodide and chloride are different salt forms of this cation. While the pharmacological activity resides with the Chlorisondamine ion, the salt form can influence physicochemical properties such as solubility. For most biological experiments, the choice between the diiodide and chloride salt is less critical than ensuring the correct molar concentration of the active Chlorisondamine ion is used.
Q3: How should this compound be stored and handled?
This compound should be stored at -20°C for long-term stability (≥ 4 years). For experimental use, it can be dissolved in sterile 0.9% saline for in vivo studies or appropriate buffers for in vitro assays.
Q4: Is Chlorisondamine selective for nicotinic receptors?
At doses sufficient to produce nicotinic receptor blockade, Chlorisondamine acts in a pharmacologically selective manner.[1] It has been shown to have minimal effects on NMDA, quisqualate, or kainate receptors except at very high concentrations.[1] It does not appear to have significant effects on muscarinic receptors.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected physiological response (e.g., no change in blood pressure).
-
Possible Cause 1: Incorrect Dosage. The effective dose of Chlorisondamine can vary between species, strains, and disease models. For example, hypertensive mice show a greater reduction in blood pressure and heart rate at lower doses (1 and 2 mg/kg) compared to normotensive mice.[6][7]
-
Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Refer to the quantitative data tables below for reported effective doses in different models.
-
-
Possible Cause 2: Inadequate Administration Route. For targeting central nAChRs, direct intracerebroventricular (i.c.v.) administration can be used to bypass the blood-brain barrier. However, systemic administration (e.g., subcutaneous, s.c.) at appropriate doses has also been shown to be effective in producing central nicotinic blockade.[8] A very high intraperitoneal dose (400-500 times the i.c.v. dose) may be needed to achieve the same level of nicotine antagonism as central administration, which can lead to severe side effects.[2]
-
Solution: For CNS effects, consider i.c.v. administration for direct targeting. If using systemic administration, ensure the dose is sufficient to cross the blood-brain barrier and achieve the desired central effects.
-
-
Possible Cause 3: Animal Strain Variability. Different rat strains can exhibit significant variations in their response to pharmacological agents.
-
Solution: Be consistent with the animal strain used throughout your experiments. If you are comparing your results to published data, ensure you are using the same strain.
-
Issue 2: The blocking effect of Chlorisondamine is transient and not long-lasting as expected.
-
Possible Cause 1: Insufficient Dose for Persistent Blockade. A single administration of a sufficiently high dose (e.g., 10 mg/kg, s.c. in rats) is known to produce a blockade of central nicotinic effects for several weeks.[1][4] Lower doses may result in a more transient effect.
-
Solution: Increase the dose of Chlorisondamine administered. A dose of 10 mg/kg (s.c.) in rats has been shown to block nicotine-induced dopamine release for up to 84 days.[4]
-
-
Possible Cause 2: Compensatory Mechanisms. Chronic blockade of nAChRs can lead to compensatory changes in the nervous system, although long-term blockade with Chlorisondamine was not associated with changes in nAChR density.[1] Chronic nicotine exposure, on the other hand, is known to upregulate nAChRs.[9][10]
-
Solution: Be aware of potential long-term adaptations in your experimental model. Consider including time-course studies to monitor the duration of the blockade.
-
Issue 3: High variability in results between individual animals.
-
Possible Cause 1: Underlying Health Status. The physiological state of the animal can significantly impact its response. For instance, hypertensive animals are more sensitive to the effects of Chlorisondamine.[6][7]
-
Solution: Ensure that all animals in the study are of similar health status. If using a disease model, carefully characterize the disease state of each animal.
-
-
Possible Cause 2: Inconsistent Drug Administration. Variability in the injection technique can lead to differences in the amount of drug delivered.
-
Solution: Ensure that all personnel involved in the study are properly trained in the administration technique being used.
-
Data Presentation
Table 1: In Vivo Efficacy of Chlorisondamine
| Species/Model | Dose | Route | Effect | Reference |
| Rat | 10 mg/kg | s.c. | Quasi-irreversible blockade of central actions of nicotine. | [1][4] |
| Rat | 0.1 mg/kg | s.c. | Reduced synaptic transmission in superior cervical ganglion (acute). | [1] |
| Rat | 10 mg/kg | s.c. | No significant effect on ganglionic transmission after two weeks. | [1] |
| Mouse (Normotensive) | 1-6 mg/kg | i.p. | Similar reduction in blood pressure and heart rate across doses. | [6][7] |
| Mouse (Hypertensive) | 1-2 mg/kg | i.p. | Significantly larger reductions in blood pressure and heart rate compared to normotensive mice. | [6][7] |
Table 2: In Vitro Efficacy of Chlorisondamine
| Preparation | Agonist | Chlorisondamine Concentration | Effect | Reference |
| Rat Striatal Synaptosomes | Nicotine (10⁻⁶ M) | IC₅₀ ≈ 1.6 µM | Insurmountable block of nicotine-induced dopamine release. | [11] |
| Cultured Rat Mesencephalic Cells | NMDA (10⁻⁴ M) | IC₅₀ ≈ 600 µM | Inhibition of NMDA-evoked dopamine release (high concentration). | [1] |
| Rat Hippocampal Slices | NMDA | 10⁻⁴ - 10⁻³ M | Depression of NMDA receptor-mediated field potentials. | [1] |
| PC12 Cells | Nicotine (30 µM) | 1 µM | Blockade of nicotine-evoked noradrenaline release. | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of Chlorisondamine for Autonomic Ganglionic Blockade in Mice
-
Preparation of Chlorisondamine Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a 0.1 mg/mL solution to inject 0.25 mL).
-
Ensure the solution is fully dissolved and at room temperature before injection.
-
-
Animal Handling and Injection:
-
Use male or female C57Bl/6J mice (or other appropriate strain), 12-14 weeks old.
-
Administer the Chlorisondamine solution via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of sterile 0.9% saline.
-
-
Post-Injection Monitoring and Data Collection:
-
Monitor physiological parameters such as blood pressure and heart rate using telemetry.
-
Allow at least 48 hours for recovery between different doses if conducting a dose-response study.
-
Assess the neurogenic contribution to blood pressure by measuring the reduction in blood pressure following Chlorisondamine administration.
-
Protocol 2: In Vitro Assessment of nAChR Blockade in Rat Striatal Synaptosomes
-
Preparation of Striatal Synaptosomes:
-
Isolate striata from adult male Sprague-Dawley rats.
-
Homogenize the tissue in a suitable buffer (e.g., sucrose buffer).
-
Prepare synaptosomes using differential centrifugation techniques.
-
-
[³H]-Dopamine Release Assay:
-
Pre-incubate synaptosomes with [³H]-dopamine to allow for uptake.
-
Superfuse the pre-labeled synaptosomes with a physiological buffer.
-
Collect baseline fractions to establish a stable baseline of [³H]-dopamine release.
-
Stimulate dopamine release by adding a nicotinic agonist (e.g., nicotine, 10⁻⁶ M) to the superfusion buffer.
-
To test the effect of Chlorisondamine, pre-incubate the synaptosomes with varying concentrations of Chlorisondamine before stimulating with the agonist.
-
Collect fractions throughout the experiment and quantify the amount of [³H]-dopamine in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fractional release of [³H]-dopamine for each fraction.
-
Determine the inhibitory effect of Chlorisondamine by comparing the agonist-induced release in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value for Chlorisondamine by plotting the percentage inhibition against the log concentration of Chlorisondamine.
-
Mandatory Visualizations
Caption: Signaling pathway of nicotinic acetylcholine receptor (nAChR) and its blockade by Chlorisondamine.
Caption: General experimental workflow for in vivo studies with Chlorisondamine.
Caption: Troubleshooting logic for addressing lack of response to Chlorisondamine.
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraneuronal accumulation and persistence of radiolabel in rat brain following in vivo administration of [3H]-chlorisondamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Nicotine Exposure Upregulates Nicotinic Receptors by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of Chlorisondamine diiodide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Chlorisondamine diiodide. Content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. It is recommended to store the compound at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.[1] The container should be tightly sealed and the compound kept in a dry, well-ventilated place.[1]
2. How should I store solutions of this compound?
The long-term stability of this compound in solution is not extensively documented in publicly available literature. As a general best practice for solutions of research compounds, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
3. In what solvents is this compound soluble?
This compound is soluble in the following solvents:
4. What are the key safety precautions I should take when handling this compound?
When handling this compound, it is crucial to follow standard laboratory safety procedures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection approved under standards such as NIOSH (US) or EN 166 (EU).[1] In situations where dust may be generated, a dust mask (e.g., N95) should be used.[1]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[1] Prevent contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling.[1]
-
Ventilation: Work in a well-ventilated area to minimize inhalation exposure.
-
Spills: In case of a spill, avoid generating dust.[1] Sweep up the solid material, place it in a suitable, closed container for disposal, and clean the area thoroughly.[1] Prevent the spilled material from entering drains.[1]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
-
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that specific solvent.
-
Troubleshooting Steps:
-
Verify Solubility: Double-check the solubility data for this compound in your chosen solvent.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat may cause degradation.
-
Sonication: Use a sonicator bath to help break up any clumps and facilitate dissolution.
-
Alternative Solvent: If the compound still does not dissolve, consider using an alternative solvent in which it has higher solubility, such as DMF or DMSO.[2]
-
Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility.
-
Issue 2: I observe precipitation in my cell culture media after adding the this compound solution.
-
Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the compound is too high in the aqueous cell culture medium, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure that the final concentration of the organic solvent in your cell culture medium is low, typically below 0.5%, to maintain the solubility of the compound and minimize solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to your final culture volume. This can help to avoid localized high concentrations of the compound and solvent.
-
-
Possible Cause 2: The compound is interacting with components of the cell culture medium, leading to the formation of an insoluble complex.
-
Troubleshooting Steps:
-
Use Serum-Free Medium for Dilution: If possible, make the final dilution of the compound in a serum-free medium before adding it to your complete medium. Some compounds can bind to proteins in the serum, which may affect their solubility and activity.
-
Test Different Media Formulations: If the problem persists, consider testing a different formulation of cell culture medium.
-
Issue 3: I am not observing the expected biological effect of this compound in my experiment.
-
Possible Cause 1: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any prepared stock solutions have been stored according to the recommended guidelines (see FAQs 1 and 2).
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments to ensure the compound's integrity.
-
Visual Inspection: While not always apparent, any change in the physical appearance of the solid compound or a prepared solution (e.g., color change, cloudiness) could indicate degradation.
-
-
Possible Cause 2: The concentration of the compound used in the experiment is not optimal.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: If you are unsure of the effective concentration for your specific experimental system, it is essential to perform a dose-response experiment to determine the optimal concentration range. This compound is a potent nicotinic antagonist with a long-lasting effect.[3]
-
Check Cell Density and Health: Ensure that your cells are healthy and at an appropriate density for the assay, as this can influence the observed biological response.
-
-
Possible Cause 3: The experimental design or assay conditions are not suitable for detecting the effect of a nicotinic acetylcholine receptor antagonist.
-
Troubleshooting Steps:
-
Positive Controls: Include a known nicotinic acetylcholine receptor agonist (e.g., nicotine) in your experiment to confirm that the receptors in your system are functional.
-
Assay Validation: Ensure that your assay is sensitive enough to detect the inhibitory effects of an antagonist. Refer to literature for established protocols for similar experiments. A cell-based assay using a fluorescent membrane potential dye is a common method for screening nAChR antagonists.[4]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration |
| Solid | -20°C | Long-term[1] |
| Solid | 2-8°C | Short-term[1] |
| Solution | -20°C (aliquoted) | Recommended for short-term storage; prepare fresh for best results |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[2] |
| Water | to 10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 6.12 mg) using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM (for 6.12 mg, add 1 mL of DMSO).
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C, protected from light.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution and its use in a cell-based assay.
Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor and the inhibitory action of this compound.
References
How to confirm the effectiveness of Chlorisondamine diiodide blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorisondamine diiodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a long-acting antagonist of nicotinic acetylcholine receptors (nAChRs) and a ganglion blocker.[1][2][3] It functions by blocking the ion channels of nAChRs, which prevents neurotransmitters like acetylcholine and agonists like nicotine from activating the receptor.[4] This blockade is considered quasi-irreversible, especially when administered in vivo, leading to a prolonged antagonism of nicotinic receptor function that can last for weeks.[5][6]
Q2: How can I confirm that my this compound administration has effectively blocked nAChRs in vivo?
The effectiveness of Chlorisondamine blockade in vivo can be confirmed through several methods:
-
Behavioral Assessments: A common approach is to assess for the attenuation of nicotine-induced behaviors. For example, pre-treatment with Chlorisondamine should block nicotine-induced ataxia, prostration, and conditioned taste aversion.[6][7]
-
Physiological Measurements: As a ganglion blocker, Chlorisondamine reduces blood pressure and heart rate.[8][9] Monitoring these cardiovascular parameters after administration can indicate a successful blockade.
-
Ex vivo Analysis: Tissues from Chlorisondamine-treated animals can be analyzed ex vivo. A standard method is to prepare synaptosomes from brain regions rich in nicotinic receptors (e.g., striatum or hippocampus) and measure neurotransmitter release. Effective blockade is confirmed if nicotine-induced dopamine or noradrenaline release is significantly inhibited.[5][10][11]
Q3: What are the recommended doses for in vivo experiments?
The optimal dose can vary depending on the animal model and the intended duration of the blockade. However, published studies provide a general guideline:
-
Rats: A single subcutaneous (s.c.) injection of 10 mg/kg has been shown to produce a long-lasting central nicotinic blockade.[5][6] Intracerebroventricular (i.c.v.) administration of 5-10 µg is also effective for central blockade.[1][7][10]
-
Mice: Intraperitoneal (i.p.) injections in the range of 1-6 mg/kg have been used to assess the neurogenic contribution to blood pressure.[8][9]
Q4: How can I verify the effectiveness of this compound in my in vitro preparation?
In vitro blockade can be confirmed by observing a dose-dependent decrease in nicotine-induced responses. For example, in striatal synaptosomes, Chlorisondamine at concentrations of 0-100 µM decreases nicotine-induced dopamine release.[1] The blockade from in vitro application can be partially reversed with washout, in contrast to the persistent blockade seen after in vivo administration.[5]
Q5: My experiment is not showing the expected blockade. What are some common troubleshooting steps?
If you are not observing the expected blockade, consider the following:
-
Dose and Administration Route: Ensure the dose and route of administration are appropriate for your animal model and experimental question. Central effects require the drug to cross the blood-brain barrier, which may necessitate higher systemic doses or direct central administration.[4][12]
-
Time Course: The blockade by Chlorisondamine is long-lasting. Ensure sufficient time has passed between administration and your experimental endpoint for the blockade to establish.[5][6]
-
Specificity of the Effect: To confirm that the observed effect is due to nAChR blockade, include proper controls. Chlorisondamine should not block neurotransmitter release induced by agents that bypass nAChRs, such as high potassium (K+) or amphetamine.[5] It also shows low potency for blocking NMDA receptors.[6]
-
Agonist Concentration: The blockade produced by Chlorisondamine after in vivo administration is often insurmountable, meaning that even high concentrations of a nicotinic agonist like nicotine will not be able to overcome it.[5][13]
Troubleshooting Guides
Guide 1: Verifying Blockade Specificity
This guide helps to ensure that the observed effects are specific to the antagonism of nAChRs.
Problem: It is unclear if the experimental outcome is due to nAChR blockade or off-target effects.
Solution Workflow:
Caption: Workflow for verifying the specificity of Chlorisondamine blockade.
Guide 2: In Vivo Blockade Confirmation Workflow
This guide outlines the steps to confirm a successful nAChR blockade in a live animal model.
Caption: Experimental workflow for in vivo confirmation of Chlorisondamine blockade.
Data Presentation
Table 1: In Vivo Dosing and Effects of Chlorisondamine
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 10 mg/kg | s.c. | Long-lasting blockade of central nicotinic effects (ataxia, prostration) for at least 5 weeks. | [1][6] |
| Rat | 10 mg/kg | s.c. | Insurmountable blockade of nicotine-induced dopamine release from striatal synaptosomes ex vivo. | [5][13] |
| Rat | 5 µg | i.c.v. | Prevention of nicotine-induced conditioned taste aversion. | [1][7] |
| Mouse | 1-6 mg/kg | i.p. | Reduction in blood pressure and heart rate. | [8][9] |
Table 2: In Vitro Concentrations and Effects of Chlorisondamine
| Preparation | Concentration | Observed Effect | Reference |
| Rat Striatal Synaptosomes | 0-100 µM | Dose-dependent decrease in nicotine-induced dopamine release. | [1] |
| Rat Striatal Synaptosomes | IC₅₀ = 1.8 µM | Inhibition of nicotinic acetylcholine receptors. | [1] |
| Cultured PC12 Cells | 10-100 µM | Almost complete blockade of nicotine-evoked noradrenaline release after acute exposure and washout. | [10][11] |
Experimental Protocols
Protocol 1: Ex vivo Confirmation of nAChR Blockade in Rat Striatal Synaptosomes
Objective: To determine if in vivo administration of Chlorisondamine results in a blockade of nicotine-induced dopamine release in striatal synaptosomes.
Methodology:
-
Animal Treatment: Administer Chlorisondamine (e.g., 10 mg/kg, s.c.) or vehicle to rats.
-
Tissue Preparation (1-7 days post-treatment):
-
Euthanize the animals and rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold 0.32 M sucrose).
-
Prepare synaptosomes using differential centrifugation.
-
-
Dopamine Release Assay:
-
Pre-incubate the synaptosomes with [³H]-dopamine to allow for uptake.
-
Wash the synaptosomes to remove excess radiolabel.
-
Stimulate the synaptosomes with a nicotinic agonist (e.g., 10⁻⁶ M nicotine).
-
As a control for specificity, stimulate a separate batch of synaptosomes with a high concentration of K+ (e.g., 20 mM) to induce depolarization-mediated release.
-
Collect the supernatant and measure the amount of [³H]-dopamine released using liquid scintillation counting.
-
-
Data Analysis:
-
Compare the nicotine-induced [³H]-dopamine release between the Chlorisondamine-treated and vehicle-treated groups.
-
A significant reduction or absence of nicotine-induced release in the Chlorisondamine group confirms effective blockade.
-
There should be no significant difference in K+-induced release between the groups.
-
Protocol 2: In vivo Assessment of Cardiovascular Effects in Mice
Objective: To confirm the ganglionic blocking effect of Chlorisondamine by measuring changes in blood pressure and heart rate.
Methodology:
-
Animal Preparation: Use mice equipped with telemetry devices for continuous monitoring of blood pressure (BP) and heart rate (HR).
-
Baseline Measurement: Record baseline BP and HR for a sufficient period before drug administration.
-
Drug Administration: Administer Chlorisondamine (e.g., 1-6 mg/kg, i.p.) or vehicle.
-
Post-treatment Monitoring: Continuously record BP and HR for several hours after administration.
-
Data Analysis:
-
Calculate the change in BP and HR from baseline for both the Chlorisondamine and vehicle groups.
-
A significant decrease in both parameters in the Chlorisondamine-treated group confirms the effectiveness of the ganglionic blockade.
-
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chlorisondamine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorisondamine blocks acquisition of the conditioned taste aversion produced by (-)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
Avoiding compensatory responses after Chlorisondamine diiodide administration
Welcome to the technical support center for Chlorisondamine diiodide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this potent and long-acting nicotinic acetylcholine receptor (nAChR) antagonist and ganglionic blocker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and avoid potential compensatory responses that can arise during your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Chlorisondamine is a bisquaternary ammonium compound that acts as a non-competitive, quasi-irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its primary mechanism involves blocking the ion channels of nAChRs, thereby preventing depolarization and inhibiting neurotransmission at autonomic ganglia and in the central nervous system.[4][5] This long-lasting blockade makes it a valuable tool for studying the roles of nicotinic transmission in various physiological processes.
Q2: What are the major compensatory responses to be aware of following Chlorisondamine administration?
The two most significant compensatory responses to consider are:
-
Cardiovascular Adjustments: Due to its ganglionic blocking effects, Chlorisondamine administration leads to a reduction in sympathetic outflow, which can cause a significant drop in blood pressure (hypotension).[6] The primary compensatory response to this is reflex tachycardia, an increase in heart rate, as the body attempts to restore normal blood pressure.[6]
-
Neuronal Plasticity and Receptor Regulation: While chronic administration of many nAChR antagonists leads to an upregulation of receptor numbers, studies with Chlorisondamine have shown that long-term central blockade is not associated with significant alterations in the density of high-affinity nicotinic binding sites.[1] However, the potential for other forms of neuroplasticity, such as changes in downstream signaling pathways or alterations in the expression of other neurotransmitter receptors, should be considered, especially in chronic studies.[7]
Q3: How can I minimize the impact of cardiovascular compensatory responses on my experimental results?
To mitigate the effects of reflex tachycardia and blood pressure fluctuations, consider the following strategies:
-
Dose-Response Studies: Conduct pilot studies to determine the lowest effective dose of Chlorisondamine for your specific research question. This can help to minimize the magnitude of the initial hypotensive effect and the subsequent reflex tachycardia.
-
Appropriate Acclimatization Period: Allow for a sufficient period of acclimatization after drug administration before beginning experimental manipulations. Cardiovascular parameters may stabilize over time.
-
Hemodynamic Monitoring: In studies where cardiovascular parameters are not the primary endpoint but could be a confounding factor, it is advisable to monitor blood pressure and heart rate to correlate any observed effects with the hemodynamic status of the animal.
-
Consider Co-administration (with caution): In some experimental paradigms, co-administration of a beta-blocker could be considered to control heart rate. However, this would add another layer of pharmacological intervention and should be carefully justified and controlled for.
Q4: What is the evidence regarding nAChR upregulation with Chlorisondamine, and how should I approach this in my experimental design?
Interestingly, unlike many other nicotinic antagonists, a single administration of Chlorisondamine that produces a long-lasting central nicotinic blockade has been shown not to cause significant changes in the density of high-affinity [3H]-nicotine binding sites in the brain.[1] This suggests that the persistent blockade by Chlorisondamine may not trigger the same compensatory upregulation of nAChRs seen with other antagonists.
However, to ensure this does not become a confounding factor in your experiments, especially with repeated dosing schedules, you could:
-
Incorporate Receptor Binding Assays: If your research focuses on long-term effects, consider including receptor binding studies (e.g., autoradiography with a suitable radioligand) at the end of your experiment to directly assess nAChR density in your regions of interest.
-
Time-Course Experiments: If you are concerned about potential long-term plastic changes, designing experiments with multiple time points can help to distinguish the acute effects of the blockade from any subsequent compensatory adaptations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral or physiological readouts between subjects. | Compensatory cardiovascular responses. Differences in the magnitude of hypotension and reflex tachycardia can lead to variability. | 1. Ensure consistent and accurate dosing. 2. Monitor cardiovascular parameters to identify outliers. 3. Allow for a longer acclimatization period post-injection. 4. Refine the dose to the minimum effective level. |
| Unexpected changes in the expression of non-nicotinic receptors or signaling molecules. | Homeostatic plasticity. The nervous system may adapt to the chronic absence of nicotinic signaling by altering other neurotransmitter systems. | 1. Include a broader range of molecular analyses in your study design (e.g., Western blotting or qPCR for other relevant receptors and signaling proteins). 2. Consider shorter-term experiments to focus on the primary effects of the blockade before significant plasticity occurs. |
| The observed effect of Chlorisondamine diminishes over time with chronic administration. | Development of tolerance or alternative signaling pathways. The biological system may be adapting to the continuous presence of the antagonist. | 1. An intermittent dosing schedule, if appropriate for the research question, may help to reduce the development of tolerance. 2. Investigate potential alternative signaling pathways that may be activated to bypass the nicotinic blockade. |
| Discrepancy between central and peripheral effects. | Pharmacokinetics of Chlorisondamine. As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited and dose-dependent. | 1. For central effects, consider intracerebroventricular (ICV) administration to bypass the blood-brain barrier and use a much lower dose.[4] 2. For peripheral effects, subcutaneous (s.c.) or intraperitoneal (i.p.) administration is appropriate. Be aware that high systemic doses are required for central effects, which will also produce profound peripheral ganglionic blockade.[4] |
Quantitative Data Summary
Table 1: Reported Dosages and Routes of Administration for Chlorisondamine
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 10 mg/kg | s.c. | Quasi-irreversible blockade of central nicotine actions. | [1] |
| Rat | 0.1 mg/kg | s.c. | Reduction in synaptic transmission in superior cervical ganglion (acute). | [1] |
| Pigeon | 0.1, 1, and 10 mg/kg | i.m. | Dose-dependent lowering of blood pressure. | [6] |
| Squirrel Monkey | 1 mg/kg | i.v. (pretreatment) | Attenuation of cocaine-induced pressor and tachycardic effects. | [3] |
| Squirrel Monkey | 5 mg/kg | i.v. (pretreatment) | Complete prevention of cocaine-induced cardiovascular effects. | [3] |
| Mouse | 1-6 mg/kg | i.p. | Reduction in blood pressure and heart rate. | [8] |
Experimental Protocols
Protocol 1: Acute Systemic Administration for Peripheral Ganglionic Blockade
-
Objective: To achieve acute blockade of peripheral autonomic ganglia.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Experimental animals (e.g., rats, mice)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administer Chlorisondamine via s.c. injection at a dose of 0.1 - 1.0 mg/kg.
-
Allow for an onset period of approximately 30-60 minutes before commencing experimental procedures.
-
Monitor for signs of ganglionic blockade, such as ptosis (drooping of the eyelid) or changes in cardiovascular parameters, if applicable to the experimental design.
-
Protocol 2: Chronic Central Nicotinic Blockade
-
Objective: To induce a long-lasting blockade of central nAChRs.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Experimental animals (e.g., rats)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer a single s.c. injection of Chlorisondamine at a dose of 10 mg/kg.[1][2] This high dose is necessary to achieve significant penetration of the blood-brain barrier.
-
Be aware of the profound peripheral ganglionic blockade that will also occur. Provide appropriate supportive care for the animals, including easy access to food and water.
-
The central nicotinic blockade is reported to be long-lasting, with effects observed for several weeks.[2] The timing of subsequent experiments should be chosen based on the specific research question.
-
For studies where peripheral effects are a confound, consider a washout period for the peripheral effects to subside while the central blockade persists, or opt for direct central administration (see Protocol 3).
-
Protocol 3: Direct Central Administration via Intracerebroventricular (ICV) Injection
-
Objective: To achieve selective and long-lasting central nAChR blockade while minimizing peripheral side effects.
-
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical equipment for stereotaxic implantation of a guide cannula
-
Infusion pump and tubing
-
Experimental animals (e.g., rats)
-
-
Procedure:
-
Surgically implant a guide cannula into the desired cerebral ventricle (e.g., lateral ventricle) using stereotaxic coordinates. Allow for a recovery period of at least one week.
-
Dissolve this compound in aCSF to the desired concentration.
-
On the day of the experiment, infuse a small volume of the Chlorisondamine solution (e.g., 1-5 µL) into the ventricle via an injection cannula inserted into the guide cannula. The infusion should be performed slowly over several minutes.
-
A much lower dose of Chlorisondamine is required for central effects with this route compared to systemic administration.
-
The central blockade will be long-lasting. Plan your behavioral or physiological experiments accordingly.
-
Visualizations
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorisondamine, a non-competitive ganglionic blocker, antagonizes the cardiovascular effects of cocaine in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the interaction of chlorisondamine and chlorisondamine analogues with an epitope of the alpha-2 neuronal acetylcholine nicotinic receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of central nicotinic cholinergic receptor blockade produced by chlorisondamine on learning and memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chlorisondamine Diiodide and Hexamethonium for Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two historically significant ganglionic blocking agents, Chlorisondamine diiodide and hexamethonium. By examining their pharmacological properties, potency, duration of action, and mechanism of action, this document aims to equip researchers with the necessary information to select the appropriate agent for their experimental needs.
Introduction
Ganglionic blockers are a class of drugs that act as nicotinic acetylcholine receptor (nAChR) antagonists at the autonomic ganglia. By inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems, these agents have been instrumental in cardiovascular research and were once used clinically as antihypertensive agents. Chlorisondamine and hexamethonium are two prominent examples of this class, each with distinct characteristics that make them suitable for different research applications.
Mechanism of Action
Both Chlorisondamine and hexamethonium are non-depolarizing ganglionic blockers that act as antagonists at neuronal nAChRs in autonomic ganglia.[1][2] They bind to the nAChR, preventing the binding of acetylcholine and thereby blocking the transmission of nerve impulses from preganglionic to postganglionic neurons.
Hexamethonium primarily acts as an open-channel blocker, binding within the ion pore of the nAChR rather than competing with acetylcholine at its binding site.[3] Its blocking action is voltage-dependent, increasing with hyperpolarization of the cell membrane.[4]
Chlorisondamine also functions as a nAChR antagonist.[1] Its long-lasting, quasi-irreversible blockade, particularly in the central nervous system, is a key feature.[1][5] This persistent action is thought to be due to its intracellular accumulation and strong, multi-point interaction with the receptor, potentially involving the formation of salt bridges and cation-pi interactions.[6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and hexamethonium.
| Parameter | This compound | Hexamethonium | Reference |
| Relative Potency | 8 | 1 | [6] |
| IC50 (Nicotine-induced Dopamine Release) | ~1.6 µM | Not directly compared in the same study | [3] |
| Duration of Action | Long-lasting, quasi-irreversible (days to weeks) | Shorter-acting | [1][5] |
Table 1: Comparative Pharmacological Properties
Side Effect Profile
As ganglionic blockers, both Chlorisondamine and hexamethonium produce a wide range of side effects due to the blockade of both sympathetic and parasympathetic ganglia. These effects are generally dose-dependent and are a direct consequence of their mechanism of action.
| System | Effects |
| Cardiovascular | Orthostatic hypotension, tachycardia |
| Gastrointestinal | Constipation, dry mouth, paralytic ileus |
| Genitourinary | Urinary retention, sexual dysfunction |
| Ocular | Blurred vision, mydriasis, cycloplegia |
Table 2: General Side Effect Profile of Ganglionic Blockers
Note: Direct comparative clinical trials on the side effect profiles of Chlorisondamine and hexamethonium are limited. The side effects listed are characteristic of the drug class.
Experimental Protocols
In Vivo Assessment of Ganglionic Blockade in Rodents
This protocol describes a method to assess the in vivo ganglionic blocking activity of this compound and hexamethonium by measuring their effects on arterial blood pressure.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Hexamethonium bromide solution (e.g., 10 mg/mL in sterile saline)
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Syringes and infusion pump
Procedure:
-
Anesthetize the rat with urethane (e.g., 1.25 g/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for continuous blood pressure monitoring. Connect the arterial catheter to a pressure transducer.
-
Cannulate the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring for a stable baseline blood pressure and heart rate.
-
Administer a bolus intravenous (IV) injection of either this compound or hexamethonium.
-
Record the mean arterial pressure (MAP) and heart rate continuously for a predetermined period (e.g., 60 minutes) to observe the onset, magnitude, and duration of the hypotensive effect.
-
To confirm ganglionic blockade, a ganglionic stimulant such as 1,1-dimethyl-4-phenylpiperazinium (DMPP) can be administered before and after the blocking agent. The pressor response to DMPP should be significantly attenuated or abolished after the administration of the ganglionic blocker.
In Vitro Assessment of nAChR Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the use of TEVC to quantify the antagonistic effects of this compound and hexamethonium on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α4β2)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) solution
-
This compound and hexamethonium solutions of varying concentrations
Procedure:
-
Prepare and inject Xenopus oocytes with the nAChR cRNA. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a saturating concentration of ACh to elicit a maximal inward current (I_max).
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of either this compound or hexamethonium for a set period.
-
Co-apply ACh and the antagonist and record the resulting current.
-
Repeat steps 6-8 for a range of antagonist concentrations.
-
Construct concentration-response curves and calculate the IC50 value for each antagonist.
Mandatory Visualizations
Caption: Signaling pathway of ganglionic transmission and its blockade.
Caption: Experimental workflows for comparing ganglionic blockers.
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Abnormal blood pressure recovery during ganglion blockade in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Persistent nicotinic blockade by chlorisondamine of noradrenergic neurons in rat brain and cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Chlorisondamine Diiodide for Nicotinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorisondamine diiodide with other common nicotinic acetylcholine receptor (nAChR) antagonists, focusing on its specificity and performance based on available experimental data. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to this compound
This compound is a bis-quaternary ammonium compound that acts as a long-lasting, non-competitive antagonist of neuronal nicotinic acetylcholine receptors.[1] Its primary mechanism of action is thought to be through ion channel blockade, which prevents nicotine and other agonists from exerting their effects.[2] This prolonged, quasi-irreversible blockade after a single administration is a key feature of Chlorisondamine, making it a unique tool for studying the long-term consequences of nAChR inhibition.[3][4]
Comparative Analysis of Nicotinic Receptor Antagonists
To objectively evaluate the specificity of this compound, its performance is compared against two other widely used nAChR antagonists: Mecamylamine and Dihydro-β-erythroidine.
Quantitative Comparison of Antagonist Potency
The following table summarizes the inhibitory potency (IC50) of this compound, Mecamylamine, and Dihydro-β-erythroidine against various nAChR subtypes and in functional assays. It is important to note the differences in experimental conditions when comparing these values.
| Antagonist | Target | IC50 Value | Assay Type | Reference |
| This compound | Nicotine-induced Dopamine Release | ~1.6 µM | [³H]-dopamine release from rat striatal synaptosomes | [5] |
| α2-containing nAChRs | High Affinity (qualitative) | Noncovalent complex formation (MALDI-MS) | [2][6] | |
| Mecamylamine | α3β4 nAChR | 640 nM | Not specified | |
| α4β2 nAChR | 2.5 µM | Not specified | ||
| α3β2 nAChR | 3.6 µM | Not specified | ||
| α7 nAChR | 6.9 µM | Not specified | ||
| Nicotine-induced Dopamine Release | ~0.3 µM | [³H]-dopamine release from rat striatal synaptosomes | [5] | |
| Dihydro-β-erythroidine | α4β4 nAChR | 0.19 µM | Not specified | |
| α4β2 nAChR | 0.37 µM | Not specified | ||
| Nicotine-induced Dopamine Release | ~0.2 µM | [³H]-dopamine release from rat striatal synaptosomes | [5] |
Off-Target Activity Profile
An antagonist's specificity is also defined by its lack of activity at other receptors. This table outlines the known off-target effects of the compared antagonists, particularly on N-methyl-D-aspartate (NMDA) receptors.
| Antagonist | Off-Target | IC50 Value | Assay Type | Reference |
| This compound | NMDA Receptor | ~600 µM | Inhibition of NMDA-evoked [³H]-dopamine release | [3] |
| Mecamylamine | NMDA Receptor | ~70 µM | Inhibition of NMDA-evoked [³H]-dopamine release | [3] |
| Dihydro-β-erythroidine | - | No significant off-target effects reported in the reviewed literature | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay for nAChR Subtypes
This protocol is a generalized procedure for determining the binding affinity of a compound to specific nAChR subtypes expressed in cell membranes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled ligand (e.g., [³H]Epibatidine, [³H]Cytisine)
-
Test compound (this compound or other antagonists)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known nAChR ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
[³H]-Dopamine Release Assay from Striatal Synaptosomes
This functional assay measures the ability of an antagonist to inhibit agonist-induced dopamine release from nerve terminals.
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose)
-
Krebs-Ringer buffer
-
[³H]-Dopamine
-
Nicotine (or other nAChR agonist)
-
Test compound (this compound or other antagonists)
-
Perfusion system
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from fresh rat striatal tissue by homogenization in sucrose buffer followed by differential centrifugation.
-
Pre-incubate the synaptosomes with [³H]-dopamine to allow for its uptake into the nerve terminals.
-
Transfer the loaded synaptosomes to a perfusion system and wash with Krebs-Ringer buffer to establish a stable baseline of radioactivity.
-
Introduce the test compound into the perfusion buffer and incubate for a defined period.
-
Stimulate dopamine release by adding nicotine to the perfusion buffer.
-
Collect fractions of the perfusate at regular intervals.
-
Measure the amount of [³H]-dopamine in each fraction using a scintillation counter.
-
Calculate the percentage of total [³H]-dopamine released in response to nicotine in the presence and absence of the antagonist to determine the inhibitory effect.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for validating antagonist specificity.
References
- 1. Chlorisondamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Chlorisondamine Diiodide Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Chlorisondamine diiodide, a non-selective nicotinic acetylcholine receptor (nAChR) antagonist, with the phenotypes of genetic models, specifically mice with targeted deletions of nAChR subunits. This cross-validation approach allows for a deeper understanding of the role of specific nAChR subtypes in various physiological and behavioral processes.
Introduction to this compound and Genetic Models
This compound is a long-acting ganglionic blocking agent that acts as a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its broad spectrum of activity makes it a useful tool for studying the overall contribution of nAChRs to physiological processes. However, to dissect the specific roles of individual nAChR subunits, genetic models, such as knockout (KO) mice, are invaluable. By comparing the effects of a broad pharmacological blockade with the specific absence of a single receptor subunit, researchers can gain insights into the subunit composition of nAChRs involved in particular functions. This guide focuses on the cross-validation of Chlorisondamine's effects with genetic models lacking specific nAChR subunits, such as α5 and β4, which are known to be involved in nicotine dependence and autonomic function.
Comparative Data on Nicotine-Mediated Behaviors
The following tables summarize the effects of this compound and nAChR subunit knockout on key nicotine-related behaviors.
Table 1: Conditioned Taste Aversion (CTA) to Nicotine
| Model/Treatment | Effect on Nicotine-Induced CTA | Key Findings |
| This compound | Blocks acquisition of nicotine-induced CTA.[3][4] | Intraventricular administration of Chlorisondamine prevents the association of nicotine with a novel taste, indicating a central mechanism of action.[3][4] |
| α5 nAChR KO Mice | Attenuates nicotine-induced CTA. | α5 subunit is critical for the aversive properties of nicotine. Mice lacking this subunit show a reduced aversion to high doses of nicotine. |
| β2 nAChR KO Mice | Reduced nicotine-induced CTA.[5] | Demonstrates the involvement of β2-containing nAChRs in the aversive effects of nicotine. |
| C57BL/6J Mice (Strain Comparison) | Do not readily develop nicotine-induced CTA.[6] | Highlights the genetic basis of nicotine's aversive effects. |
Table 2: Nicotine-Induced Dopamine Release in the Striatum
| Model/Treatment | Effect on Nicotine-Induced Dopamine Release | Key Findings |
| This compound | Blocks nicotine-induced dopamine release.[7][8][9] | In vitro and in vivo studies show that Chlorisondamine produces a quasi-irreversible and insurmountable block of nicotine-evoked dopamine release from striatal synaptosomes.[7][8][9] |
| β2 nAChR KO Mice | Abolishes nicotine-induced dopamine release.[10] | Demonstrates the essential role of β2-containing nAChRs in mediating the reinforcing effects of nicotine through dopamine release. |
| α4 nAChR KO Mice | Reduced high-affinity nicotine binding and likely altered dopamine release. | α4 subunits are a key component of the high-affinity nAChRs that mediate nicotine's effects on the dopaminergic system. |
Comparative Data on Autonomic and Cardiovascular Function
The autonomic nervous system is a primary target of Chlorisondamine. The following tables compare its effects with those observed in relevant genetic models.
Table 3: Autonomic Ganglionic Blockade
| Model/Treatment | Effect on Ganglionic Transmission | Key Findings |
| This compound | Potent and long-lasting blockade of autonomic ganglia.[1][11] | Reduces sympathetic outflow to the heart and vasculature, leading to decreased blood pressure and heart rate.[4] |
| β4 nAChR KO Mice | Impaired ganglionic transmission.[12] | These mice exhibit attenuated bradycardic responses to vagal stimulation and reduced ileal contractile responses to nicotinic agonists, indicating the importance of the β4 subunit in autonomic ganglia.[12] |
| α3 nAChR KO Mice | Severe phenotype with lethality, suggesting a critical role in autonomic function. | The α3 subunit is a major component of ganglionic nAChRs. |
Table 4: Cardiovascular Response to Nicotine
| Model/Treatment | Effect on Nicotine-Induced Cardiovascular Changes | Key Findings |
| This compound | Blocks nicotine-induced increases in blood pressure and heart rate.[6] | The blockade of cardiovascular effects is long-lasting.[6] |
| α7 nAChR KO Mice | Impaired sympathetic activity.[13] | Suggests that α7 nAChRs are involved in sympathetic regulation of cardiovascular function.[13] |
| α4β2 nAChR Antagonism | Selectively blocks the parasympathetic bradycardic response to nicotinic stimulation.[13] | Highlights the differential roles of nAChR subtypes in cardiovascular control. |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures.
References
- 1. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chlorisondamine blocks acquisition of the conditioned taste aversion produced by (-)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. dovepress.com [dovepress.com]
- 6. Genetic differences in nicotine-induced conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro PMID: 8004384 | MedChemExpress [medchemexpress.eu]
- 10. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE EFFECTS OF NEOSTIGMINE UPON GANGLION RESPONSES AFTER ADMINISTRATION OF BLOCKING DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deficiency of nicotinic acetylcholine receptor beta 4 subunit causes autonomic cardiac and intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chlorisondamine and Mecamylamine: A Guide for Researchers
This guide provides a detailed comparative analysis of Chlorisondamine and Mecamylamine, two nicotinic acetylcholine receptor (nAChR) antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data.
Introduction
Chlorisondamine and Mecamylamine are both ganglionic blocking agents that act as non-competitive antagonists of nAChRs.[1][2][3] Historically used as antihypertensive agents, their ability to block nicotinic receptors throughout the autonomic nervous system has led to their investigation for a variety of other therapeutic applications.[4][5] Mecamylamine, a secondary amine, can cross the blood-brain barrier and has been studied for its effects on the central nervous system, including potential uses in treating neuropsychiatric disorders.[5][6][7] Chlorisondamine, a bis-quaternary ammonium compound, is noted for its long-lasting, quasi-irreversible blockade of central nAChRs following in vivo administration.[1][2][8] This guide will delve into a comparative analysis of their performance based on available experimental data.
Mechanism of Action
Both Chlorisondamine and Mecamylamine exert their effects by blocking the ion channels of nicotinic acetylcholine receptors. This non-competitive antagonism prevents the influx of ions that would normally occur upon acetylcholine binding, thereby inhibiting neuronal transmission at autonomic ganglia and in the central nervous system.[1][8][9]
dot
Figure 1: Mechanism of nicotinic receptor antagonism.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Chlorisondamine and Mecamylamine, focusing on their potency at different nAChR subtypes and their effects on cardiovascular parameters.
Table 1: In Vitro Antagonist Potency (IC₅₀)
| Compound | Receptor Subtype | Assay System | IC₅₀ | Reference |
| Mecamylamine | α3β4 | - | - | [4] |
| α4β2 | - | - | [4] | |
| α3β2 | - | - | [4] | |
| α7 | - | - | [4] | |
| Chlorisondamine | Nicotinic Receptors (functional) | Nicotine-induced [³H]-dopamine release from rat striatal synaptosomes | ~1.6 µM | [10] |
| Mecamylamine | Nicotinic Receptors (functional) | Nicotine-induced [³H]-dopamine release from rat striatal synaptosomes | ~0.3 µM | [10] |
| Chlorisondamine | NMDA Receptors (functional) | NMDA-evoked [³H]-dopamine release from cultured foetal rat mesencephalic cells | ~600 µM | [2] |
| Mecamylamine | NMDA Receptors (functional) | NMDA-evoked [³H]-dopamine release from cultured foetal rat mesencephalic cells | ~70 µM | [2] |
Note: Directly comparable IC₅₀ values for Chlorisondamine at specific nAChR subtypes (α3β4, α4β2, etc.) were not available in the reviewed literature.
Table 2: In Vivo Cardiovascular Effects in Pigeons
| Compound | Dose (mg/kg, i.m.) | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Chlorisondamine | 0.1 | Lowered significantly | Decreased | [3][11] |
| 1 | Lowered significantly | No significant effect | [3][11] | |
| 10 | Lowered significantly | Increased | [3][11] | |
| Mecamylamine | 1 | Lowered | Lowered | [3][11] |
| 10 | Lowered | Lowered | [3][11] |
Table 3: Pharmacokinetic Parameters of Mecamylamine in Humans
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (tₘₐₓ) | ~3 hours | Oral administration | [4] |
| Elimination Half-life (t₁/₂) | ~10 hours | Oral administration | [4] |
| Renal Clearance | 5.8 mL/min/kg | Acidic urine | [12] |
| 2.1 mL/min/kg | Alkaline urine | [12] | |
| Renal Excretion | >90% unchanged | - | [13] |
Note: Detailed pharmacokinetic data for Chlorisondamine in humans is limited in the available literature.
Experimental Protocols
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol provides a general framework for determining the binding affinity of antagonists like Chlorisondamine and Mecamylamine to nAChRs.
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound for a specific nAChR subtype.
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α3β4 nAChRs).[6]
-
Test compounds (Chlorisondamine, Mecamylamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and wash. Resuspend the final pellet in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value.
dot
Figure 2: Workflow for a radioligand binding assay.
In Vivo Assessment of Cardiovascular Effects
This protocol outlines a general procedure for evaluating the effects of Chlorisondamine and Mecamylamine on blood pressure and heart rate in an animal model.
Objective: To compare the in vivo effects of Chlorisondamine and Mecamylamine on cardiovascular parameters.
Animal Model: Rats or pigeons equipped with telemetry implants for continuous monitoring of blood pressure and heart rate.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the experimental setup to obtain stable baseline cardiovascular readings.
-
Drug Administration: Administer Chlorisondamine, Mecamylamine, or a vehicle control via a specified route (e.g., intraperitoneal or intramuscular injection).
-
Data Recording: Continuously record blood pressure and heart rate for a defined period post-injection.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline values over time. Compare the effects of different doses of Chlorisondamine and Mecamylamine.
dotdot digraph "InVivo Cardiovascular Study" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimatize Animal with\nTelemetry Implant"]; baseline [label="Record Baseline\nBlood Pressure & Heart Rate"]; administer [label="Administer Drug\n(Chlorisondamine, Mecamylamine,\nor Vehicle)"]; record [label="Continuously Record\nCardiovascular Data"]; analyze [label="Analyze Change from\nBaseline"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> acclimate -> baseline -> administer -> record -> analyze -> end; }
References
- 1. scilit.com [scilit.com]
- 2. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of chlorisondamine with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine-mecamylamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nicotinic Acetylcholine Receptor Blockade: A Comparative Guide to Chlorisondamine Diiodide and its Alternatives
For researchers, scientists, and drug development professionals investigating the nicotinic acetylcholine system, the choice of a reliable antagonist is paramount. This guide provides a comprehensive comparison of Chlorisondamine diiodide and its alternatives, focusing on experimental data, reproducibility, and detailed protocols to inform your research decisions.
This compound is a potent, long-acting ganglionic blocking agent and an antagonist of nicotinic acetylcholine receptors (nAChRs)[1]. Its prolonged action makes it a valuable tool for chronic blockade studies. However, questions regarding the reproducibility of findings and the availability of alternative compounds necessitate a thorough comparison. This guide aims to provide clarity by presenting available data on Chlorisondamine and its common alternatives, Mecamylamine and Hexamethonium, allowing for an objective assessment of their respective strengths and limitations.
Comparative Analysis of Nicotinic Antagonists
The following tables summarize the key characteristics and reported experimental data for this compound, Mecamylamine, and Hexamethonium to facilitate a direct comparison of their properties and effects.
Table 1: General Properties of Nicotinic Antagonists
| Property | This compound | Mecamylamine | Hexamethonium |
| Mechanism of Action | Nicotinic acetylcholine receptor antagonist, ganglionic blocker[1]. | Non-competitive nicotinic acetylcholine receptor antagonist[2]. | Non-depolarizing ganglionic blocker, neuronal nicotinic receptor antagonist[3]. |
| Selectivity | Non-selective for nAChR subtypes. | Not selective for particular nicotinic-receptor-subtype recognition sites[2]. | Acts on nAChRs in autonomic ganglia[3]. |
| Blood-Brain Barrier Penetration | Poor, requires high doses for central effects[4]. | Readily crosses the blood-brain barrier[2]. | Poorly absorbed and does not cross the blood-brain barrier[5]. |
| Duration of Action | Long-lasting, with effects observed for weeks after a single administration[1]. | Shorter-acting compared to Chlorisondamine. | Relatively short-acting. |
Table 2: Comparative Efficacy in Preclinical Models
| Application | This compound | Mecamylamine | Hexamethonium |
| Ganglionic Blockade & Blood Pressure Reduction | Effective at reducing blood pressure in animal models. Doses of 1-6 mg/kg (i.p.) reduced blood pressure and heart rate in mice[6][7]. A 10 mg/kg (s.c.) dose in rats blocked central nicotinic effects[8]. | Not typically used for peripheral ganglionic blockade due to central effects. | Effectively reduces blood pressure. Intravenous doses of 0.2-25.0 mg/kg significantly reduced renal sympathetic nerve activity, mean arterial pressure, and heart rate in rats[5][9]. |
| Cognitive Function Studies | Intraventricular administration did not affect T-maze alternation in rats[2]. | Widely used to induce cognitive impairment. Doses above 5 mg/kg repeatedly shown to significantly impair memory function in rats[1]. Ultra-low doses (0.5 mg) have shown paradoxical memory improvement in humans with ADHD[2]. | Used as a peripheral control to confirm the central effects of other drugs; does not impair cognitive tasks that are affected by mecamylamine[1]. |
| Nicotine-Induced Effects | Blocks nicotine-induced increases in locomotion and rearing in rats[4]. | Precipitates nicotine abstinence syndrome in nicotine-dependent rats at a dose of 1 mg/kg[10]. | Used to differentiate central from peripheral effects of nicotine. |
Reproducibility and Consistency of Findings
While no studies directly assess the reproducibility of Chlorisondamine research in a formal capacity, an examination of the existing literature reveals a degree of consistency in its reported effects, particularly concerning its long-lasting ganglionic blockade. For instance, the observation that a single administration of Chlorisondamine produces a prolonged blockade of nicotinic responses has been reported across different studies and experimental paradigms[1][8].
The dose-dependent effects of Chlorisondamine on cardiovascular parameters also show a level of consistency. Studies in mice have demonstrated that intraperitoneal doses ranging from 1 to 6 mg/kg reliably reduce blood pressure and heart rate[6][7]. Similarly, a subcutaneous dose of 10 mg/kg in rats has been consistently shown to produce a long-lasting blockade of central nicotinic effects[8].
In the realm of cognitive studies, Mecamylamine has been extensively used, and a clear dose-dependent effect on cognitive impairment has been repeatedly demonstrated. A dose of 10 mg/kg is consistently reported to produce significant memory deficits in rats across various tasks[1]. This consistency across multiple independent studies suggests a high degree of reproducibility for the cognitive effects of Mecamylamine.
For Hexamethonium, its utility as a peripheral ganglionic blocker is well-established and its effects on blood pressure are consistently reported. Studies have repeatedly shown that intravenous administration of Hexamethonium leads to a significant reduction in blood pressure and sympathetic nerve activity in a dose-dependent manner[5][9]. The predictable nature of this response contributes to its widespread use as a research tool.
Experimental Protocols
To aid in the design of future studies, detailed methodologies for key experiments using these antagonists are provided below.
Chlorisondamine: Assessment of Neurogenic Contribution to Blood Pressure in Mice
-
Objective: To determine the contribution of the sympathetic nervous system to the maintenance of blood pressure.
-
Animal Model: C57Bl/6J mice.
-
Drug Administration: this compound administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 6 mg/kg[6][7].
-
Measurements: Blood pressure and heart rate are continuously monitored using telemetry. Cardiac output can be assessed using echocardiography[6][7].
-
Procedure:
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.
-
Record baseline cardiovascular parameters for a stable period.
-
Administer a single i.p. injection of Chlorisondamine at the desired dose.
-
Continuously record blood pressure and heart rate to determine the magnitude and duration of the reduction.
-
For cardiac output measurements, perform echocardiography at baseline and at various time points after Chlorisondamine administration[6][7].
-
-
Expected Outcome: A dose-dependent decrease in blood pressure and heart rate, indicating blockade of sympathetic ganglionic transmission.
Mecamylamine: Induction of Cognitive Impairment in Rats
-
Objective: To induce a reproducible cognitive deficit for screening potential cognitive-enhancing drugs.
-
Animal Model: Rats (e.g., Sprague-Dawley).
-
Drug Administration: Mecamylamine administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 10 mg/kg, which has been repeatedly shown to impair memory[1].
-
Behavioral Task: Morris water maze, radial arm maze, or passive avoidance task.
-
Procedure:
-
Habituate the animals to the experimental setup and handling.
-
Train the animals on the chosen cognitive task until a stable baseline performance is achieved.
-
On the test day, administer Mecamylamine (10 mg/kg) or vehicle control 30 minutes prior to the behavioral testing session.
-
Assess cognitive performance based on task-specific measures (e.g., escape latency in the water maze, number of errors in the radial arm maze, latency to enter the dark compartment in the passive avoidance task).
-
-
Expected Outcome: A significant impairment in cognitive performance in the Mecamylamine-treated group compared to the vehicle control group.
Hexamethonium: Peripheral Ganglionic Blockade in Rats
-
Objective: To block peripheral autonomic ganglia to investigate the central effects of other drugs or to study the role of the peripheral autonomic nervous system.
-
Animal Model: Rats (e.g., Wistar, Spontaneously Hypertensive Rats).
-
Drug Administration: Hexamethonium administered intravenously (i.v.) at doses ranging from 0.2 to 25.0 mg/kg[5][9].
-
Measurements: Mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA)[5][9].
-
Procedure:
-
Anesthetize the animal and insert catheters for drug administration and blood pressure monitoring.
-
Implant electrodes for recording RSNA.
-
Allow for a stabilization period and record baseline MAP, HR, and RSNA.
-
Administer Hexamethonium i.v. at the desired dose.
-
Continuously record cardiovascular and neural parameters to assess the degree of ganglionic blockade.
-
-
Expected Outcome: A significant and dose-dependent reduction in MAP, HR, and RSNA, indicating effective peripheral ganglionic blockade.
Visualizing the Mechanisms
To further clarify the biological context of these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors and the blocking action of antagonists.
Caption: General experimental workflow for assessing drug-induced cognitive impairment in animal models.
References
- 1. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of acute ultra-low dose mecamylamine on cognition in adult attention-deficit/hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drkumardiscovery.com [drkumardiscovery.com]
Independent Verification of Chlorisondamine Diiodide's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Chlorisondamine diiodide, a long-acting nicotinic acetylcholine receptor (nAChR) antagonist, with other alternative nAChR antagonists. The information presented is supported by experimental data from independent studies to aid researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to this compound
This compound is a bisquaternary ammonium compound that acts as a non-selective antagonist of nicotinic acetylcholine receptors, leading to ganglionic blockade.[1][2] Its ability to produce long-lasting, and in some contexts, quasi-irreversible blockade of central nAChRs after a single administration has made it a subject of interest in neuropharmacological research.[3] This guide will delve into the quantitative pharmacological data of Chlorisondamine and compare it with other commonly used nAChR antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological effects of this compound and its alternatives.
Table 1: In Vitro Potency of nAChR Antagonists (IC50 Values)
| Compound | nAChR Subtype | Test System | IC50 (µM) | Reference(s) |
| Chlorisondamine | Mixed Neuronal | Rat Striatal Synaptosomes (Nicotine-induced Dopamine Release) | 1.6 - 1.8 | [4] |
| NMDA Receptor | Cultured Rat Mesencephalic Cells ([³H]-dopamine release) | ~600 | [3] | |
| Mecamylamine | Mixed Neuronal | Rat Striatal Synaptosomes (Nicotine-induced Dopamine Release) | 0.3 | [4] |
| α3β4 | Human nAChRs in Xenopus Oocytes | ~0.34 | [5] | |
| NMDA Receptor | Cultured Rat Mesencephalic Cells ([³H]-dopamine release) | ~70 | [3] | |
| Dihydro-β-erythroidine (DHβE) | Mixed Neuronal | Rat Striatal Synaptosomes (Nicotine-induced Dopamine Release) | 0.2 | [4] |
| Hexamethonium | Ganglionic | - | >50 (in displacing [³H]nicotine) | |
| Pancuronium | Muscle-type | - | - | |
| d-Tubocurarine | Muscle-type | - | >50 (in displacing [³H]nicotine) |
Table 2: Comparative In Vivo Effects
| Compound | Species | Dose | Route | Primary Effect | Duration of Effect | Reference(s) |
| Chlorisondamine | Rat | 10 mg/kg | s.c. | Blockade of nicotine-induced ataxia and prostration | At least 14 days | [3] |
| Pigeon | 0.1-10 mg/kg | i.m. | Lowered blood pressure | Up to 24 hours | [6] | |
| Pigeon | 10 mg/kg | i.m. | Blockade of nicotine's pressor effect | Up to 3 days | [6][7] | |
| Mecamylamine | Pigeon | 1-10 mg/kg | i.m. | Lowered blood pressure and heart rate | Less than 24 hours | [6] |
| Pigeon | 10 mg/kg | i.m. | No antagonism of nicotine's cardiovascular effects after 24 hours | Short-lived | [6][7] | |
| Rat | 2 mg/kg | s.c. | Blockade of nicotine-induced conditioned taste aversion | Acute | [8] |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Antagonism
The primary mechanism of action for Chlorisondamine and its alternatives is the blockade of nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.
Caption: Mechanism of nAChR antagonism at a dopaminergic synapse.
Experimental Workflow: In Vivo Microdialysis for Dopamine Release
This workflow outlines the key steps in measuring dopamine release in the brain of a freely moving animal, a common method to assess the in vivo effects of nAChR antagonists.
Caption: Workflow for in vivo microdialysis experiment.
Key Experimental Protocols
Nicotine-Induced Dopamine Release from Synaptosomes
This in vitro assay is used to determine the potency of nAChR antagonists by measuring their ability to inhibit nicotine-stimulated dopamine release from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of rats or mice via differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with [³H]-dopamine to allow for its uptake into the vesicles.
-
Superfusion: Place the radiolabeled synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Baseline Collection: Collect fractions of the superfusate to establish a baseline of spontaneous [³H]-dopamine release.
-
Antagonist Incubation: Introduce the desired concentration of Chlorisondamine or an alternative antagonist into the superfusion buffer.
-
Nicotine Stimulation: After a pre-incubation period with the antagonist, stimulate the synaptosomes with a pulse of nicotine to induce [³H]-dopamine release.
-
Sample Collection and Analysis: Continue to collect fractions and quantify the amount of radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of nicotine-induced dopamine release for each antagonist concentration to determine the IC50 value.[4]
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo assessment of the effects of nAChR antagonists on neurotransmitter levels in specific brain regions of awake animals.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum) of a rat or mouse.[9][10][11]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9][10][11]
-
Baseline Sampling: After an equilibration period, collect several baseline dialysate samples.
-
Drug Administration: Administer Chlorisondamine or the alternative antagonist systemically (e.g., s.c. or i.p.) or directly into the brain.
-
Post-Treatment Sampling: Continue to collect dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10][11]
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of the antagonist.
Conditioned Taste Aversion (CTA)
The CTA paradigm is a behavioral assay used to assess the aversive properties of a drug.
Methodology:
-
Water Deprivation: Water-deprive rats for a set period to motivate drinking.
-
Conditioning: On the conditioning day, present the rats with a novel taste solution (e.g., saccharin). Immediately following consumption, administer an injection of nicotine.[1][8][12]
-
Test Day: After a recovery period, offer the rats a two-bottle choice between the novel taste solution and water.
-
Data Collection: Measure the volume of each fluid consumed.
-
Antagonist Testing: To test the effect of an antagonist like Chlorisondamine, administer it prior to the nicotine injection during the conditioning phase.[8]
-
Data Analysis: A significant reduction in the preference for the novel taste solution in the nicotine-paired group compared to a control group indicates a conditioned taste aversion. The ability of an antagonist to block this aversion is a measure of its efficacy.
Conclusion
This compound is a potent, long-acting nAChR antagonist with significant effects in both the central and peripheral nervous systems. Its prolonged duration of action distinguishes it from many other antagonists like mecamylamine. However, a detailed characterization of its affinity for various nAChR subtypes is an area that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the independent verification and comparative analysis of Chlorisondamine's pharmacological effects, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. Characteristics of conditioned taste aversion produced by nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine and other nicotinic antagonists administered in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conditioned taste aversions in rats after intracerebral administration of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chlorisondamine Diiodide and Trimethaphan in Autonomic Research
For researchers and drug development professionals investigating autonomic nervous system function, the choice of pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two classic ganglionic blocking agents: Chlorisondamine diiodide and trimethaphan. While both drugs antagonize nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, their distinct pharmacological profiles dictate their suitability for different experimental paradigms.
Mechanism of Action and Pharmacological Profile
Chlorisondamine is a long-acting, quasi-irreversible antagonist of nAChRs.[1] Its prolonged duration of action, with effects lasting for weeks after a single administration, makes it a valuable tool for studies requiring chronic ganglionic blockade.[1][2] In contrast, trimethaphan is a short-acting, competitive antagonist at ganglionic nAChRs, with a rapid onset and brief duration of action, necessitating continuous intravenous infusion for sustained effects.[3][4]
Beyond its primary action at the ganglia, trimethaphan also exhibits direct peripheral vasodilation and can induce histamine release, contributing to its hypotensive effect.[4][5] Chlorisondamine's effects are considered more selective for ganglionic blockade, particularly in the peripheral nervous system, as its quaternary ammonium structure limits its ability to cross the blood-brain barrier.[6][7] However, at high systemic doses, it can produce persistent central nicotinic blockade.[2]
Quantitative Comparison of Pharmacological Properties
The following tables summarize key quantitative data for this compound and trimethaphan, compiled from various experimental studies. It is important to note that these data are not from a single head-to-head study, and experimental conditions may vary.
Table 1: Receptor Antagonism and Potency
| Parameter | This compound | Trimethaphan |
| Target | Nicotinic Acetylcholine Receptors (nAChRs) at autonomic ganglia | Nicotinic Acetylcholine Receptors (nAChRs) at autonomic ganglia |
| Mechanism | Non-competitive, quasi-irreversible antagonism | Competitive antagonism |
| IC50 (nAChR) | 1.8 µM (in rat striatal synaptosomes)[1] | Not explicitly reported in the provided results, but noted to be approximately one-fourth the antinicotinic potency of hexamethonium.[8] |
| In vivo Potency | 50% inhibition of contractile response in feline superior cervical ganglion nictitating membrane at 50 mg/kg.[1] | Attenuated contractile response of mesenteric arteries to nicotine at 10⁻⁷ - 3 x 10⁻⁶ M.[8] |
Table 2: Cardiovascular Effects
| Parameter | This compound | Trimethaphan |
| Effect on Blood Pressure | Significant reduction in blood pressure.[7] | Rapid reduction in blood pressure.[3][9] |
| Effect on Heart Rate | Dose-dependent: decreased at low doses (0.1 mg/kg i.m. in pigeons) and increased at high doses (10 mg/kg i.m. in pigeons).[7] | Tachycardia is a common side effect.[3] |
| Cardiac Output | Reduced in both normotensive and hypertensive mice.[10] | Decreased stroke index and cardiac index in postoperative patients.[7] |
| Duration of Cardiovascular Effects | Blood pressure returned to baseline within 24 hours in pigeons.[7] | Short-acting, requires continuous infusion.[3] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by both Chlorisondamine and trimethaphan is the cholinergic transmission at the autonomic ganglia. By blocking the action of acetylcholine on postsynaptic nAChRs, these drugs inhibit the propagation of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
A common experimental workflow to assess the efficacy of ganglionic blockers involves measuring the cardiovascular response to the drug in an animal model.
Experimental Protocols
Assessment of Ganglionic Blockade using the Cat Nictitating Membrane Preparation
This classical in vivo preparation is used to directly assess the effects of drugs on sympathetic ganglionic transmission.
1. Animal Preparation:
-
Adult cats are anesthetized (e.g., with a combination of chloralose and urethane).
-
The trachea is cannulated to ensure a clear airway.
-
The superior cervical ganglion is carefully exposed and isolated.
-
The nictitating membrane is connected to a force transducer to record contractions.
2. Stimulation and Recording:
-
The preganglionic sympathetic nerve is stimulated electrically to elicit contractions of the nictitating membrane.
-
Contractions are recorded on a polygraph.
3. Drug Administration:
-
This compound or trimethaphan is administered, typically via close-arterial injection into the blood supply of the superior cervical ganglion, to assess its direct effect on the ganglion, or intravenously to assess its systemic effects.
4. Data Analysis:
-
The degree of inhibition of the electrically induced contractions of the nictitating membrane is quantified to determine the ganglionic blocking potency of the drug.
Measurement of Cardiovascular Effects in Rodents
This protocol outlines a common method for evaluating the systemic cardiovascular effects of ganglionic blockers.
1. Animal Preparation:
-
Rats are anesthetized (e.g., with urethane or a combination of ketamine and xylazine).
-
The animal is placed on a surgical table, and body temperature is maintained.
-
The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.
2. Blood Pressure and Heart Rate Monitoring:
-
The arterial cannula is connected to a pressure transducer, and blood pressure is continuously recorded using a data acquisition system.
-
Heart rate is derived from the blood pressure waveform or recorded via ECG.
3. Experimental Procedure:
-
A stabilization period is allowed after surgery.
-
Baseline blood pressure and heart rate are recorded.
-
A single dose of this compound is administered (e.g., intraperitoneally or subcutaneously), or a continuous infusion of trimethaphan is started (intravenously).
-
Blood pressure and heart rate are continuously monitored to determine the magnitude and duration of the drug's effect.
4. Data Analysis:
-
The changes in mean arterial pressure and heart rate from baseline are calculated and compared between treatment groups.
Conclusion
This compound and trimethaphan are both effective ganglionic blocking agents, but their distinct pharmacokinetic and pharmacodynamic properties make them suitable for different research applications. Chlorisondamine's long-lasting, quasi-irreversible blockade is ideal for studies requiring sustained inhibition of autonomic ganglia. In contrast, trimethaphan's short duration of action allows for precise, titratable control of ganglionic blockade, making it useful for acute experiments where rapid onset and offset are desired. The choice between these two agents should be guided by the specific requirements of the experimental design, with careful consideration of their differing mechanisms of action and side effect profiles.
References
- 1. Cat Nictitating Membrane [sheffbp.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparison between the anti-muscarinic and ganglion blocking activities of several atropine-like drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between atropine-like and ganglionic blocking agents in their action on the mouse pupil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats. | Semantic Scholar [semanticscholar.org]
- 7. Comparative hemodynamic responses to chlorpromazine, nitroprusside, nitroglycerin, and trimethaphan immediately after open-heart operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormal blood pressure recovery during ganglion blockade in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cat Nictitating Membrane [sheffbp.co.uk]
- 10. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorisondamine's Duration of Action Against Other Nicotinic Antagonists
For researchers and drug development professionals, understanding the pharmacokinetic profiles of nicotinic acetylcholine receptor (nAChR) antagonists is paramount for designing experiments and developing novel therapeutics. This guide provides a detailed comparison of the duration of action of Chlorisondamine versus other notable ganglionic blocking agents, supported by experimental data and methodologies.
Ganglionic blockers, a class of drugs that inhibit neurotransmission in the autonomic ganglia, have been instrumental in autonomic pharmacology research.[1][2] Among these, Chlorisondamine has garnered interest due to its prolonged and quasi-irreversible blockade of nAChRs.[3][4] This guide delves into the comparative duration of action of Chlorisondamine, Mecamylamine, Hexamethonium, and Trimethaphan, offering a quantitative and methodological overview for scientific application.
Quantitative Comparison of Duration of Action
The duration of action of ganglionic blockers varies significantly, a critical factor in experimental design and potential therapeutic applications. The following table summarizes the available data on the duration of action for Chlorisondamine and its counterparts.
| Antagonist | Onset of Action | Duration of Action | Key Findings & Citations |
| Chlorisondamine | 30 minutes (i.m. in pigeons) | Several days to weeks . A single administration in rats produced a blockade of central nicotinic effects for 1 to 14 days.[3] In pigeons, a high dose led to a blockade of nicotine's pressor effect that diminished within 3 days.[5] In vitro studies on rat synaptosomes showed a quasi-irreversible block 84 days after a single in vivo administration.[4] | |
| Mecamylamine | 0.5 to 2 hours | 6 to >12 hours .[6] One study noted that its effects did not persist 24 hours after administration.[5] | |
| Hexamethonium | Not specified | Approximately 2 hours .[6] | |
| Trimethaphan | 1 to 2 minutes | Approximately 10 minutes . Described as an extremely short-acting agent.[6] |
Signaling Pathway of Ganglionic Blockade
Ganglionic blockers exert their effects by antagonizing nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of both sympathetic and parasympathetic autonomic ganglia.[1][7] This blockade inhibits the binding of acetylcholine (ACh), the preganglionic neurotransmitter, thereby preventing the depolarization of the postganglionic neuron and the subsequent propagation of nerve impulses to the effector organs.[7] The result is a reduction in both sympathetic and parasympathetic outflow.
Experimental Protocols
The assessment of the duration of action of nAChR antagonists involves both in vivo and in vitro experimental models.
In Vivo Assessment: Cardiovascular Response in Animal Models
A common in vivo method to determine the duration of action of ganglionic blockers is to measure their effect on cardiovascular parameters, such as blood pressure and heart rate, in response to a nicotinic agonist.
Objective: To determine the onset and duration of the blocking effect of an antagonist on the cardiovascular response to nicotine.
Animals: Pigeons or Sprague-Dawley rats are commonly used.[5][8]
Procedure:
-
Animals are anesthetized, and catheters are implanted for drug administration and continuous monitoring of arterial blood pressure and heart rate.[9]
-
A baseline cardiovascular response to a standard dose of nicotine is established.
-
The antagonist (e.g., Chlorisondamine) is administered, typically via intramuscular (i.m.) or intravenous (i.v.) injection.
-
At various time points following antagonist administration (e.g., 30 minutes, 24 hours, 3 days), the animal is challenged with the same standard dose of nicotine.[5]
-
The degree of blockade is quantified by comparing the cardiovascular response to nicotine before and after antagonist administration. The duration of action is the time it takes for the nicotine response to return to baseline levels.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 7. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 8. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cardiovascular Findings: A Comparative Guide to Chlorisondamine Diiodide in Telemetry Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chlorisondamine diiodide with other ganglionic blocking agents for the validation of cardiovascular findings, with a specific focus on studies utilizing telemetry. Experimental data from various studies are summarized to aid in the selection of the most appropriate pharmacological tool for assessing autonomic contributions to cardiovascular regulation.
Introduction to Ganglionic Blockade in Cardiovascular Research
In cardiovascular research, it is often crucial to dissect the neurogenic components of blood pressure, heart rate, and other hemodynamic parameters. Ganglionic blockers, which act by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, provide a powerful method for assessing the degree of autonomic nervous system (ANS) influence on the cardiovascular system. By inducing a transient and reversible "autonomic shutdown," researchers can quantify the contribution of sympathetic and parasympathetic tone to the maintenance of cardiovascular homeostasis. This compound is a long-acting ganglionic blocker frequently used for this purpose. This guide compares its effects with other commonly used alternatives.
Comparative Efficacy of Ganglionic Blockers
The following tables summarize quantitative data on the cardiovascular effects of this compound and alternative ganglionic blockers from telemetry and other continuous monitoring studies. It is important to note that the data are compiled from studies in different species and under various experimental conditions.
Table 1: Effects of Ganglionic Blockers on Blood Pressure (BP)
| Compound | Species | Dose | Route | Maximum Decrease in Mean Arterial Pressure (mmHg) | Duration of Effect | Reference |
| Chlorisondamine | Pigeon | 0.1 - 10 mg/kg | i.m. | Significant, dose-dependent decrease | > 2 hours | [1] |
| Mouse | 1 - 6 mg/kg | i.p. | ~30-40 mmHg | Not specified | [2] | |
| Mecamylamine | Pigeon | 1 - 10 mg/kg | i.m. | Significant, dose-dependent decrease | > 2 hours | [1] |
| Hexamethonium | Rat | Infusion | i.v. | Significant reduction | Not specified | [3] |
| Trimethaphan | Human | Infusion | i.v. | Substantial reduction | Transient | [4][5] |
Table 2: Effects of Ganglionic Blockers on Heart Rate (HR)
| Compound | Species | Dose | Route | Effect on Heart Rate | Duration of Effect | Reference |
| Chlorisondamine | Pigeon | 0.1 mg/kg | i.m. | Decrease | ~35 minutes | [6] |
| Pigeon | 10 mg/kg | i.m. | Increase | ~75 minutes | [6] | |
| Mouse | 1 - 6 mg/kg | i.p. | Decrease | Not specified | [2] | |
| Mecamylamine | Pigeon | 1 - 10 mg/kg | i.m. | Decrease | > 2 hours | [1] |
| Hexamethonium | Rat | Infusion | i.v. | Reduction in slower components of HR variability | Not specified | [3] |
| Trimethaphan | Human | Infusion | i.v. | Abolished R-R interval variability | Transient | [4][5] |
Table 3: Effects of Chlorisondamine on Cardiac Output (CO) in Mice
| Dose (i.p.) | Change in Cardiac Output | Reference |
| 1 - 3 mg/kg | Not specified | [2] |
| 6 mg/kg | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Assessment of Neurogenic Contribution to Blood Pressure in Mice using Chlorisondamine and Telemetry
This protocol is adapted from studies evaluating the cardiovascular effects of Chlorisondamine in mice.[2]
1. Animal Model and Telemetry Implantation:
- Species: C57Bl/6J mice.
- Telemetry Device: A pressure-transducing catheter-based telemetry device (e.g., from Data Sciences International) is surgically implanted.
- Surgical Procedure: Under isoflurane anesthesia, the catheter of the telemetry device is inserted into the left carotid artery and advanced into the aortic arch for direct arterial blood pressure measurement. The body of the transmitter is placed in a subcutaneous pocket on the flank.
- Recovery: Animals are allowed to recover for at least 7-10 days post-surgery, during which they are monitored for weight loss and signs of distress.
2. Data Acquisition:
- Housing: Animals are housed individually in their home cages placed on top of telemetry receivers.
- Acclimation: Allow for a 24-48 hour acclimation period to the recording setup before baseline data collection.
- Baseline Recording: Record baseline blood pressure (systolic, diastolic, mean), heart rate, and activity for at least 24 hours to establish diurnal rhythms.
- Data Sampling: Data is typically sampled at 500 Hz for 10 seconds every minute.
3. Chlorisondamine Administration and Post-Dosing Recording:
- Drug Preparation: this compound is dissolved in sterile saline.
- Dosing: Administer Chlorisondamine intraperitoneally (i.p.) at doses ranging from 1 to 6 mg/kg. A vehicle control (saline) group should be included.
- Post-Dosing Recording: Continuously record cardiovascular parameters for at least 2-4 hours post-injection to capture the full effect and initial recovery.
4. Data Analysis:
- Data Averaging: Data is typically averaged over 15-minute intervals.
- Statistical Analysis: Compare the change from baseline in cardiovascular parameters between the vehicle and Chlorisondamine-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 2: Comparative Study of Chlorisondamine and Mecamylamine in Pigeons
This protocol is based on a study comparing the cardiovascular effects of Chlorisondamine and mecamylamine.[1]
1. Animal Model:
- Species: Pigeons.
2. Drug Administration:
- Chlorisondamine: Administered intramuscularly (i.m.) at doses of 0.1, 1, and 10 mg/kg.
- Mecamylamine: Administered i.m. at doses of 1 and 10 mg/kg.
- Control: A saline injection is used as a control.
3. Cardiovascular Monitoring:
- Continuous monitoring of blood pressure and heart rate. The specific method (telemetry or other) should be detailed in the full study.
4. Data Analysis:
- The change from baseline in blood pressure and heart rate is calculated.
- Statistical analysis is performed to compare the effects of different doses of Chlorisondamine and mecamylamine to the saline control.
Visualizations
Signaling Pathway of Ganglionic Blockade
Caption: Mechanism of action of Chlorisondamine at the autonomic ganglion.
Experimental Workflow for Telemetry Study
Caption: Typical workflow for a cardiovascular telemetry study with Chlorisondamine.
Logical Framework for Validating Neurogenic Contribution
Caption: Logical process for using ganglionic blockade to validate neurogenic control.
Discussion and Conclusion
This compound is a potent, long-acting ganglionic blocker effective in reducing blood pressure and modulating heart rate across different species. Its utility in telemetry studies allows for the continuous assessment of the autonomic nervous system's contribution to cardiovascular function in conscious, freely moving animals.
When compared to other ganglionic blockers, Chlorisondamine demonstrates a prolonged duration of action.[1] Mecamylamine also produces significant and sustained cardiovascular effects.[1] Shorter-acting agents like trimethaphan are useful for acute interventions but may not be suitable for studies requiring prolonged autonomic blockade.
The choice of a ganglionic blocker will depend on the specific research question, the desired duration of action, and the animal model being used. For studies requiring a sustained assessment of the neurogenic contribution to cardiovascular parameters, this compound represents a robust and well-characterized option. However, researchers should be aware of its dose-dependent effects on heart rate, which can be biphasic in some species, and its potential to reduce cardiac output at higher doses.[2][6] This guide provides a starting point for comparing these agents, and further investigation into the specific experimental context is always recommended.
References
- 1. Cardiovascular effects of nicotine, chlorisondamine, and mecamylamine in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of autonomic ganglion blockade on fractal and spectral components of blood pressure and heart rate variability in free-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of blood pressure and R-R variability: insights from ganglion blockade in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of blood pressure and R-R variability: insights from ganglion blockade in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chlorisondamine Diiodide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Chlorisondamine diiodide, a nicotinic acetylcholine receptor antagonist used in research, requires careful handling and disposal due to its specific chemical hazards. This guide provides essential procedural information for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
The primary principle guiding the disposal of this compound is to treat it as hazardous waste. This is mandated by its classification as "Harmful if swallowed" and, critically, "Very toxic to aquatic life".[1][2] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer, as this can lead to significant environmental contamination.[1][3][4]
Essential Safety and Disposal Information
The following table summarizes key quantitative and qualitative data for this compound, compiled from safety data sheets (SDS). This information is critical for a proper risk assessment before handling and disposal.
| Parameter | Guideline / Value | Source(s) |
| Hazard Classifications | ||
| GHS Hazard Codes | H302: Harmful if swallowedH400: Very toxic to aquatic life | [1][2] |
| Signal Word | Warning | [1][2] |
| Water Hazard Class (WGK) | WGK 2: Hazardous to water | [2] |
| Storage & Handling | ||
| Recommended Storage Temp. | 2-8°C | [3] |
| Personal Protective Equipment | N95 dust mask (or equivalent), chemical-resistant gloves, safety glasses/eyeshields | [2] |
| General Lab Waste Limits * | ||
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) in satellite accumulation area | [5] |
| Max. Satellite Accumulation | 55 gallons of hazardous waste | [5] |
Note: The "General Lab Waste Limits" are provided for context regarding U.S. regulations for satellite accumulation areas and are not specific to this compound. Always adhere to your institution's specific limits.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential. The following procedure should be integrated into your laboratory's standard operating procedures (SOPs) for chemical waste management.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, chemical-resistant gloves, and a dust mask if handling the solid powder.[2]
2. Waste Characterization and Segregation:
-
Identify: Characterize the waste as non-hazardous or hazardous. Given its properties, this compound waste must be treated as hazardous .
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials. As an iodide compound, it should be kept separate from bleach (which can create toxic fumes), strong acids, bases, and strong oxidizing/reducing agents.[6][7][8]
3. Containment and Labeling:
-
Solid Waste: Carefully sweep up solid this compound powder or contaminated materials (e.g., weigh boats, contaminated wipes). Avoid creating dust.[3] Place the material into a robust, sealable container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings ("Toxic ," "Environmental Hazard ").
4. Storage and Pickup:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Follow your institution's established procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
Key Prohibitions:
-
DO NOT dispose of in the regular trash.[6]
-
DO NOT autoclave materials containing iodine, as this can release hazardous iodine vapor.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98% (HPLC), nicotinic acetylcholine receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocrick.com [biocrick.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. case.edu [case.edu]
- 9. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling Chlorisondamine Diiodide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorisondamine diiodide, a long-lasting nicotinic acetylcholine receptor antagonist.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] Adherence to proper safety protocols is crucial to minimize risk. The following personal protective equipment is mandatory when handling this compound:
-
Respiratory Protection: A dust mask, specifically a type N95 (US) or equivalent, should be worn to avoid inhalation of the solid compound.
-
Eye Protection: Chemical safety goggles or eyeshields are required to protect against potential splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.
-
Body Protection: A lab coat or other protective garments should be worn to prevent contamination of personal clothing.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Avoid the formation of dust and aerosols.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Recommended long-term storage temperature is -20°C, and for short-term, 2-8°C.[2]
-
Protect from light.
Disposal Plan
This compound must be disposed of as hazardous waste.
-
It must not be disposed of with household garbage.[1]
-
Prevent the product from reaching the sewage system.[1]
-
Disposal must be made according to official regulations.[1]
Quantitative Data Summary
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life.[1] |
Emergency Protocol: Chemical Spill Workflow
In the event of a spill, the following workflow should be initiated immediately to ensure safety and proper containment.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
